molecular formula C10H12O B8777539 2,3,4,5-Tetrahydro-1-benzoxepin CAS No. 6169-78-4

2,3,4,5-Tetrahydro-1-benzoxepin

Cat. No.: B8777539
CAS No.: 6169-78-4
M. Wt: 148.20 g/mol
InChI Key: XXOQJWXDRPURJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1-benzoxepin is a versatile benzannulated seven-membered oxacyclic scaffold of significant interest in medicinal and synthetic chemistry. This structure serves as a key synthetic intermediate for developing novel bioactive molecules, particularly in the field of hormone receptor modulation. Scientific research has demonstrated that derivatives based on this benzoxepin core, such as this compound-3-one, can be engineered into potent ligands for estrogen receptors (ERα and ERβ) . These compounds have shown promise as selective estrogen receptor modulators (SERMs) with antiproliferative activity in models of estrogen-responsive breast cancer, and some fluoro-substituted analogues exhibit sub-nanomolar binding affinity and selectivity for the ERβ subtype . The scaffold's utility is further highlighted by its role as a constrained analogue of therapeutic agents like tamoxifen, enabling the exploration of new structure-activity relationships . Other derivatives, including the 3,5-dione and 5-amine, underscore its flexibility as a synthetic precursor for various chemical transformations . As a privileged structure, this compound provides researchers with a robust platform for the design and synthesis of new chemical entities for probing biological pathways and developing potential therapeutics. This product is intended for research applications and is not for human or veterinary use.

Properties

CAS No.

6169-78-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C10H12O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7H,3-4,6,8H2

InChI Key

XXOQJWXDRPURJK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CC=CC=C2C1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2,3,4,5-tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1-Benzoxepin: A Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural novelty and biological relevance is perpetual. Among the myriad of heterocyclic systems, the this compound core has emerged as a structure of significant interest. This seven-membered oxygen-containing ring fused to a benzene ring provides a conformationally flexible yet stable framework, making it an attractive starting point for the design of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring its status as a "privileged scaffold" in drug discovery.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore key synthetic methodologies, and illuminate its diverse applications in medicinal chemistry, supported by mechanistic insights and structure-activity relationships.

Core Molecular Architecture and Physicochemical Properties

The this compound structure consists of a benzene ring fused to a seven-membered oxepine ring. This saturated heterocyclic moiety imparts a three-dimensional character that is highly sought after in modern drug design, allowing for precise spatial orientation of functional groups to interact with biological targets.

The fundamental properties of the parent compound are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
IUPAC Name 2,3,4,5-tetrahydro-1-benzoxepine[1]
LogP (predicted) 2.90[1]
Topological Polar Surface Area (TPSA) 9.20 Ų[1]

The LogP value suggests a moderate lipophilicity, a key parameter influencing a molecule's ability to cross cellular membranes. The low TPSA indicates good potential for oral bioavailability. These foundational properties make the scaffold an excellent starting point for library synthesis and lead optimization.

Strategic Synthesis of the Benzoxepin Core

The construction of the this compound ring system can be achieved through various synthetic routes. A particularly efficient method is the one-pot multibond-forming process involving a thermally mediated Overman rearrangement followed by a ring-closing metathesis (RCM) reaction. This approach provides access to key intermediates such as 5-amino-substituted 2,5-dihydro-1-benzoxepines, which can then be selectively reduced to the desired saturated scaffold.[2]

Experimental Protocol: One-Pot Synthesis and Subsequent Reduction

This protocol outlines the synthesis of a 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffold, a versatile intermediate for further functionalization.[2]

Step 1: Synthesis of Allylic Trichloroacetimidate (Starting Material)

  • To a solution of an appropriate 2-allyloxyaryl alcohol in an anhydrous solvent, add trichloroacetonitrile.

  • Cool the reaction mixture to 0°C and add a catalytic amount of a strong base (e.g., DBU).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purify the resulting allylic trichloroacetimidate by column chromatography.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis

  • In a sealed tube, dissolve the allylic trichloroacetimidate in an appropriate solvent (e.g., toluene).

  • Add a catalyst for the Overman rearrangement (e.g., a palladium(II) salt).

  • Heat the mixture to induce the[1][1]-sigmatropic rearrangement.

  • After the rearrangement is complete, add a Grubbs' second-generation catalyst to initiate the RCM reaction.

  • Continue heating until the cyclization is complete.

  • Purify the resulting 5-amino-substituted 2,5-dihydro-1-benzoxepine.

Step 3: Chemoselective Reduction of the Alkene

  • For a clean and selective reduction that preserves other functional groups, diimide generated in situ is the reagent of choice.[2]

  • Dissolve the 2,5-dihydro-1-benzoxepine from Step 2 in a suitable solvent.

  • Add p-toluenesulfonyl hydrazide and potassium acetate.

  • Heat the reaction mixture to generate diimide, which will reduce the double bond.

  • Monitor the reaction by TLC and purify the final 2,3,4,5-tetrahydro-1-benzoxepine product.[2]

Rationale Behind Experimental Choices
  • One-Pot Strategy: Combining the Overman rearrangement and RCM in a single pot significantly improves efficiency by reducing the number of workup and purification steps, saving time and resources.

  • Grubbs' Catalyst: The choice of a second-generation Grubbs' catalyst is crucial for its high tolerance to various functional groups and its efficiency in forming the seven-membered ring via RCM.

  • Diimide Reduction: Standard hydrogenation conditions (e.g., H₂ with Pd/C) can sometimes lead to undesired side reactions, such as the reduction of other sensitive groups. The in situ generation of diimide provides a milder and more chemoselective method for reducing the alkene moiety.[2]

Synthetic Workflow Diagram

G A 2-Allyloxyaryl Alcohol B Allylic Trichloroacetimidate A->B Trichloroacetonitrile, DBU C 5-Amino-2,5-dihydro-1-benzoxepine B->C [1] Thermal Overman Rearrangement [2] Grubbs' II Catalyst (RCM) D 5-Amino-2,3,4,5-tetrahydro-1-benzoxepine C->D Diimide Reduction G A Core Scaffold (this compound) B Amino-Substituted Derivatives A->B C Aryl-Substituted Derivatives A->C D Halogenated Derivatives A->D E CNS Activity (NMDA Receptor) B->E F Cardiovascular Effects (ACAT Inhibition, Hypotensive) B->F C->F D->F G Anticancer & Antimicrobial Activity D->G

Sources

The Benzoxepin Scaffold: A Privileged Motif in Modern Pharmacological Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the structural rigidity and spatial geometry of a pharmacophore dictate its binding affinity and off-target profile. The benzoxepin scaffold—a bicyclic system comprising a benzene ring fused to a seven-membered oxepin heterocycle—has emerged as a highly versatile and privileged structure in medicinal chemistry[1]. With a unique topological profile characterized by a low polar surface area (TPSA ~9.2 Ų) and high lipophilicity (XLogP3-AA ~2.8), benzoxepins exhibit excellent membrane permeability[1].

As a Senior Application Scientist, I have observed that the true power of the benzoxepin core lies in its capacity for conformational restriction . By locking flexible functional groups into specific spatial orientations, benzoxepin derivatives overcome the isomerization liabilities of linear or highly flexible drugs, yielding potent antimitotic agents, selective estrogen receptor modulators (SERMs), and anti-inflammatory compounds.

Structural Rationale and Pharmacological Branching

The pharmacological utility of benzoxepins stems from the seven-membered oxepin ring, which forces the fused aryl system into a pseudo-planar yet flexible conformation. This specific geometry is highly effective at mimicking cis-double bonds found in natural products, while simultaneously preventing rapid metabolic degradation or spontaneous isomerization.

G Core Benzoxepin Scaffold Struct Conformational Rigidity (cis-geometry lock) Core->Struct Prop High Lipophilicity (XLogP3 ~2.8) Core->Prop Onc Antimitotic Agents (Tubulin Inhibition) Struct->Onc CA-4 Mimic Endo SERMs / SERDs (ERα/ERβ Modulation) Struct->Endo Prevents E/Z Isomerization Inflam Anti-inflammatory (COX/5-LOX Inhibition) Prop->Inflam Pocket Occupancy

Logical branching of benzoxepin structural features to pharmacological applications.

Oncology: Conformationally Restricted Antimitotics

The natural product Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor, but its clinical utility is severely limited by its tendency to isomerize from the active cis-isoform to the inactive trans-isoform in aqueous media.

By integrating the diaryl system into a 5-aryl-2,3-dihydrobenzoxepin core, researchers have successfully locked the molecule into the active cis-configuration[1][2]. These benzoxepin analogs bind with high affinity to the colchicine site on β-tubulin. Notably, derivatives such as 5-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrobenzoxepin demonstrate profound cytotoxicity against human breast carcinoma (MCF-7, MDA-MB231) and colon cancer (HCT116) cell lines, with GI₅₀ values plunging into the low nanomolar range (1.5–8 nM)[1][2].

G Ligand Benzoxepin CA-4 Analog Target β-Tubulin Colchicine Site Ligand->Target Effect1 Inhibit Polymerization Target->Effect1 Effect2 G2/M Phase Arrest Effect1->Effect2 Apoptosis Apoptosis Effect2->Apoptosis

Mechanism of action for benzoxepin-derived antimitotic agents via tubulin inhibition.

Endocrinology: Next-Generation SERMs and SERDs

Estrogen receptor alpha (ERα) and beta (ERβ) are critical targets in breast cancer and osteoporosis. Traditional stilbene-based SERMs (like tamoxifen) suffer from E/Z isomerization, complicating their pharmacokinetic profiles.

Benzoxepin-type ligands, particularly those containing acrylic acid or phenoxybutyric acid substituents, bypass this issue[3]. Structure-activity relationship (SAR) studies reveal that series I acrylic acid ligands are generally ERα selective, whereas specific phenoxybutyric acid derivatives (e.g., Compound 22) selectively downregulate ERβ without inducing cellular proliferation[3]. Furthermore, Compound 13e (featuring a phenylpenta-2,4-dienoic acid substituent) acts as a potent Selective Estrogen Receptor Downregulator (SERD), degrading both ERα and ERβ in MCF-7 cells[3].

Inflammation and CNS Modulation

Beyond oncology and endocrinology, the benzoxepin scaffold is highly prevalent in anti-inflammatory and central nervous system (CNS) agents:

  • Cyclooxygenase (COX) Inhibition: Natural prenylated 3-benzoxepins, such as perilloxin and dehydroperilloxin isolated from Perilla frutescens, exhibit direct inhibition of COX-1[1][4].

  • 5-Lipoxygenase (5-LOX) Inhibition: N-hydroxyurea derivatives of benzoxepins act as potent 5-LOX inhibitors. The flexibility of the seven-membered ring allows for superior enzyme pocket occupancy compared to rigid benzene analogs[1].

  • Sympathomimetic Activity: Specific 1-benzoxepin derivatives, such as cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, demonstrate significant anorexigenic and alpha-sympathomimetic activities in murine models[5].

Quantitative Pharmacological Profiling

To synthesize the efficacy of the benzoxepin scaffold across therapeutic domains, the following table summarizes key quantitative data derived from recent literature.

Compound Class / DerivativePrimary TargetPharmacological EffectPotency (IC₅₀ / GI₅₀)Reference
5-Aryl-2,3-dihydrobenzoxepins β-Tubulin (Colchicine site)Antimitotic / Apoptosis (MCF-7, HCT116)1.5 – 8.0 nM[1],[2]
Compound 13e (Acrylic acid deriv.) ERα / ERβSERD (Receptor Downregulation)Low Nanomolar[3]
Perilloxin (Prenylated 3-benzoxepin) COX-1Anti-inflammatory23.2 μM[4]
Dehydroperilloxin COX-1Anti-inflammatory30.4 μM[4]
4-Amino-1-benzoxepin-5-ol (cis/trans) α-Adrenergic ReceptorsAnorexigenic / SympathomimeticED₅₀ 55-75 mg/kg[5]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the fundamental workflows for synthesizing and evaluating benzoxepin derivatives. Causality is embedded in each step to explain the why behind the how.

Protocol A: Ring-Closing Metathesis (RCM) Synthesis of 1-Benzoxepin-5-ones

RCM is chosen over traditional Friedel-Crafts cyclization to avoid harsh acidic conditions that can cleave ether linkages or induce unwanted molecular rearrangements.

  • Preparation: Dissolve the diene precursor (e.g., an O-allylated salicylaldehyde derivative) in anhydrous dichloromethane (DCM) to a high dilution concentration (0.01 M). Causality: High dilution is critical in RCM to favor intramolecular cyclization over intermolecular cross-metathesis (polymerization).

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Ruthenium-based catalysts are sensitive to dissolved oxygen, which can prematurely deactivate the alkylidene species.

  • Catalysis: Add Grubbs' 2nd Generation Catalyst (5 mol%). Heat the reaction mixture to reflux (40°C) under an inert atmosphere for 12 hours.

  • Quenching & Purification: Quench the reaction with ethyl vinyl ether (excess) to deactivate the ruthenium catalyst. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, 5% diethyl ether in hexane) to isolate the 1-benzoxepin-5-one core.

Protocol B: In Vitro Tubulin Polymerization Kinetic Assay

This assay provides a self-validating system to confirm that cytotoxicity is directly linked to microtubule destabilization, utilizing paclitaxel (stabilizer) and colchicine (destabilizer) as internal controls.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Causality: GTP provides the necessary energy substrate for tubulin elongation, while glycerol acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for nucleation.

  • Protein Thawing: Rapidly thaw purified bovine brain tubulin (>99% pure) and store on ice. Causality: Tubulin spontaneously polymerizes at room temperature; maintaining it at 4°C ensures a zero-baseline before the kinetic read.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, mix 3 mg/mL tubulin with the benzoxepin analog (e.g., 5 μM final concentration). Include vehicle (DMSO), paclitaxel, and colchicine controls.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, directly correlating with an increase in A340. Benzoxepin analogs will flatten this curve, indicating inhibition of polymerization.

G Synth RCM Synthesis of Benzoxepins Bind ERα/ERβ Binding Assay (Radioligand) Synth->Bind Cell MCF-7 Proliferation Assay (MTT) Bind->Cell WB Western Blot (Receptor Downregulation) Cell->WB Lead Identify SERD Lead (e.g., Compound 13e) WB->Lead

Experimental workflow for identifying benzoxepin-based Selective Estrogen Receptor Downregulators.

References

  • Benzoxepin - Grokipedia. Grokipedia.
  • Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERalpha and ERbeta Activity. Trinity College Dublin (TARA).
  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis.
  • Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta. PubMed.
  • Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. PubMed.

Sources

The Chemical Biology and Synthesis of Naturally Occurring Tetrahydro-1-benzoxepins: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydro-1-benzoxepins represent a highly specialized class of medium-sized heterocyclic compounds characterized by a seven-membered oxepin ring fused to a benzene moiety. Unlike fully unsaturated oxepins, which suffer from antiaromatic instability and readily isomerize into arene oxides, the saturated 2,3,4,5-tetrahydro-1-benzoxepin core adopts a stable, non-planar twist-boat conformation. This unique three-dimensional architecture allows these molecules to selectively interact with complex biological targets, making them highly valuable in modern pharmacognosy, agrochemistry, and drug development.

This technical guide synthesizes current literature, field-proven extraction methodologies, and advanced synthetic workflows to provide researchers with a comprehensive understanding of naturally occurring tetrahydro-1-benzoxepins.

Pharmacological Profiles of Prominent Natural Isolates

The natural occurrence of the benzoxepin scaffold is relatively rare, primarily restricted to specific fungal metabolites and plant allelochemicals. The structural saturation of the oxepin ring dictates the molecule's lipophilicity and target binding affinity.

Fungal Metabolites: Pterulone and Pterulinic Acid

Isolated from the wood-decaying basidiomycete Pterula species,1[1]. Pterulone specifically acts as a powerful inhibitor of eukaryotic respiration. Mechanistically,2[2]. The benzoxepin core is hypothesized to mimic the ubiquinone headgroup, competitively occluding the hydrophobic electron-transfer pocket and halting oxidative phosphorylation.

G Pterulone Pterulone / Benzoxepin ComplexI Mitochondrial Complex I Pterulone->ComplexI Inhibits Ubiquinone Ubiquinone Reduction Blockade ComplexI->Ubiquinone Blocks e- Transfer ATPSynth ATP Depletion Ubiquinone->ATPSynth Halts OxPhos Apoptosis Cellular Growth Arrest ATPSynth->Apoptosis Induces

Mechanism of action of pterulone targeting mitochondrial Complex I.

Plant Allelochemicals: The Heliannuols

Sunflowers (Helianthus annuus) secrete a family of allelopathic sesquiterpenes known as heliannuols, which inhibit the germination and growth of competing plant species. Among these,3[3]. The saturation of the oxepin ring in Heliannuol D provides the precise lipophilic balance required to penetrate the root cell walls of competing dicotyledons, disrupting their cellular signaling cascades.

Quantitative Data Summary
CompoundSource OrganismCore ScaffoldMolecular WeightPrimary Biological Target
Pterulone Pterula sp. (Fungus)2,3-dihydro-1-benzoxepin234.68 g/mol NADH:ubiquinone oxidoreductase
Pterulinic Acid Pterula sp. (Fungus)1-benzoxepin316.74 g/mol NADH:ubiquinone oxidoreductase
(+)-Heliannuol D Helianthus annuus (Plant)This compound250.33 g/mol Plant allelopathic receptors
Heliannuol B Helianthus annuus (Plant)2,5-dihydro-1-benzoxepin232.32 g/mol Plant allelopathic receptors
Radulanin A Radula sp. (Liverwort)2,5-dihydro-1-benzoxepin232.32 g/mol Unknown (Herbicidal)

Field-Proven Isolation Protocols

Isolating medium-sized heterocycles from complex biological matrices requires exploiting their moderate polarity. The following self-validating protocol details the extraction of Heliannuol D from Helianthus annuus.

Protocol 1: Extraction and Isolation of (+)-Heliannuol D

Causality Focus: The 7-membered oxepin ring is sensitive to extreme pH shifts, which can trigger ring-opening events. Therefore, neutral, non-destructive solvent partitioning is strictly utilized.

  • Maceration: Pulverize 1.0 kg of dried Helianthus annuus leaves. Macerate in 5.0 L of 80% aqueous Methanol (MeOH) for 48 hours at room temperature.

    • Causality: Aqueous MeOH effectively swells the plant matrix and solubilizes the moderately polar benzoxepins while leaving behind highly polymeric structural carbohydrates.

  • Defatting (Liquid-Liquid Partitioning): Filter the extract and concentrate the filtrate in vacuo to 1.0 L. Extract the aqueous methanolic phase with Hexane (3 x 500 mL).

    • Causality: Hexane removes highly lipophilic waxes, chlorophylls, and sterols that would otherwise co-elute and foul the silica gel in downstream chromatography.

  • Target Extraction: Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄ and concentrate.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) on the crude EtOAc extract using Hexane:EtOAc (7:3). Spray with vanillin-sulfuric acid reagent and heat. A distinct purple/blue spot at R_f ~0.45 indicates the presence of the benzoxepin sesquiterpene core. If absent, re-extract the aqueous layer.

  • Column Chromatography: Load the crude extract onto a silica gel column (200-400 mesh). Elute with a step gradient of Hexane to Hexane:EtOAc (8:2).

  • Final Polish: Pool fractions containing the target R_f and subject them to preparative Reverse-Phase HPLC (C18 column, Acetonitrile:Water 60:40 isocratic flow).

    • Validation Checkpoint 2: Analyze the isolated peak via LC-MS. The presence of a mass ion at m/z 251.16 [M+H]⁺ confirms the isolation of (+)-Heliannuol D.

Advanced Synthetic Workflows

Constructing the 7-membered tetrahydro-1-benzoxepin core synthetically is notoriously difficult. The process is hindered by an entropic penalty (the probability of the two reactive ends meeting is low) and transannular strain (Pitzer strain) caused by eclipsing hydrogen interactions across the medium-sized ring.

To overcome this, modern synthetic workflows rely on4[4]. RCM provides a thermodynamically driven pathway—driven by the irreversible evolution of ethylene gas—to force the ring closed. 5[5].

Workflow Start Phenol Precursor Allylation O-Allylation Start->Allylation Diene Diene Intermediate Allylation->Diene RCM Ring-Closing Metathesis Diene->RCM Dihydro 2,5-Dihydro-1-benzoxepin RCM->Dihydro Hydrogenation Catalytic Hydrogenation Dihydro->Hydrogenation Tetrahydro Tetrahydro-1-benzoxepin Core Hydrogenation->Tetrahydro

Synthetic workflow for tetrahydro-1-benzoxepins via Ring-Closing Metathesis.

Protocol 2: Synthesis of the Tetrahydro-1-benzoxepin Core via RCM

Causality Focus: High dilution conditions are critical during RCM to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Diene Preparation (O-Allylation): Dissolve the starting ortho-allylphenol derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv). Stir at 60°C for 4 hours. Quench with water and extract with diethyl ether to isolate the diene intermediate.

  • Ring-Closing Metathesis (RCM): Dissolve the diene intermediate in anhydrous Dichloromethane (DCM) to achieve a highly dilute concentration of 0.01 M.

    • Causality: DCM is utilized because it is non-coordinating and does not poison the highly active ruthenium center of the catalyst.

  • Catalyst Addition: Degas the solution with Argon for 15 minutes. Add Grubbs' 2nd Generation Catalyst (5 mol%). Reflux at 40°C for 12 hours.

    • Validation Checkpoint 1: Monitor the reaction via ¹H-NMR. The complete disappearance of the terminal olefinic proton multiplets (δ 5.0–6.0 ppm) and the appearance of internal olefinic protons (δ 5.6–5.8 ppm) confirms successful 7-membered ring closure. If terminal olefins persist, add an additional 2 mol% of catalyst.

  • Chemoselective Hydrogenation: Concentrate the RCM mixture and filter through a short pad of silica to remove ruthenium byproducts. Dissolve the crude 2,5-dihydro-1-benzoxepin in Methanol. Add 10% Pd/C (10% w/w). Stir under a Hydrogen atmosphere (1 atm) at room temperature for 6 hours.

    • Causality: Mild hydrogenation conditions (1 atm H₂, room temperature) selectively reduce the isolated alkene without causing hydrogenolysis (cleavage) of the allylic C-O ether bond within the ring.

  • Final Isolation: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure this compound core.

    • Validation Checkpoint 2: Confirm the structure via ¹³C-NMR. The disappearance of the sp² alkene carbons (~125-130 ppm) and the appearance of new sp³ methylene carbons (~25-35 ppm) validates the fully saturated tetrahydro-1-benzoxepin framework.

Conclusion

Naturally occurring tetrahydro-1-benzoxepins represent a highly privileged structural motif in chemical biology. Whether evaluating the potent Complex I inhibitory effects of fungal pterulones or the allelopathic signaling of plant heliannuols, the unique geometry of the saturated 7-membered oxacycle is the primary driver of their bioactivity. By leveraging self-validating isolation techniques and overcoming the thermodynamic barriers of medium-ring synthesis via RCM, drug development professionals can effectively harness this scaffold for novel therapeutic and agrochemical applications.

References

  • Wikipedia - Pterulone
  • J-Stage - Pterulinic Acid and Pterulone, Two Novel Inhibitors of NADH: Ubiquinone Oxidoreductase (Complex I) Produced by a Pterula Species
  • PubChem (NIH) - (+)-Heliannuol D | C15H22O3 | CID 11436638
  • PMC (NIH)
  • ACS Publications - One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds

Sources

Thermodynamic Stability of Seven-Membered Oxygen Heterocycles: Conformational Dynamics, Ring Strain, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Seven-membered oxygen-containing heterocycles—specifically fully saturated oxepanes and unsaturated oxepines/oxepenes—are privileged structural motifs embedded in numerous bioactive natural products and pharmaceuticals. Despite their pharmacological relevance, the de novo synthesis of these medium-sized rings presents a formidable challenge to synthetic chemists. As application scientists, we must approach the construction of these scaffolds not merely as a sequence of cyclization events, but as a dynamic system governed by rigorous thermodynamic laws. This whitepaper provides a comprehensive technical analysis of the thermodynamic stability, conformational landscape, and kinetically controlled synthetic protocols required to master oxepane frameworks.

The Thermodynamic Bottleneck: Ring Strain and Entropy

The difficulty in synthesizing seven-membered oxacycles is rooted in a dual thermodynamic penalty: enthalpic ring strain and entropic loss.

Enthalpic Barriers (Ring Strain): Unlike relatively strain-free six-membered tetrahydropyrans, oxepanes suffer from significant transannular strain (Prelog strain) due to cross-ring steric clashes of hydrogen atoms. This is compounded by torsional strain (Pitzer strain) arising from the imperfect staggering of adjacent C-H bonds. Advanced computational studies utilizing M06-2X density functional theory have quantified the ring strain energy of oxepane at approximately 5.69 to 6.38 kcal/mol (1)[1].

Entropic Barriers: The probability of the two reactive termini of an acyclic precursor achieving the necessary proximity for cyclization decreases exponentially with chain length. This high entropic penalty (


) often leads to competitive intermolecular reactions (oligomerization) or the formation of smaller rings via Baldwin's rules (2)[2].

Conformational Landscape and Dynamics

Oxepanes exhibit a highly flexible conformational landscape. They do not possess a single rigid state but rather rapidly interconvert between multiple conformers via pseudorotation. The twist-chair (TC) conformation serves as the global thermodynamic minimum. The introduction of the oxygen heteroatom into the cycloheptane ring slightly relieves transannular steric clashes because the oxygen atom lacks substituents that would otherwise point into the ring cavity. This results in a widened C-O-C bond angle of ~114.46°, deviating from the ideal


 geometry to accommodate the ring structure (1)[1].

G TC Twist-Chair (Global Min) C Chair (+1.5 kcal/mol) TC->C Pseudorotation TB Twist-Boat (+3.0 kcal/mol) C->TB Ring Inversion B Boat (+5.0 kcal/mol) TB->B Pseudorotation

Conformational energy landscape and pseudorotation of oxepane rings.

Quantitative Thermodynamic Data

To contextualize the stability of oxepanes, we must compare them directly to their carbocyclic and sulfur-containing analogs. The table below summarizes the critical thermodynamic parameters derived from computational and empirical models.

PropertyCycloheptaneOxepaneThiepane
Ring Strain Energy (kcal/mol) ~6.30 - 8.00~5.69 - 6.38~5.20 - 6.00
Global Minimum Conformation Twist-ChairTwist-ChairTwist-Chair
Heteroatom Bond Angle (°) 113.5 (C-C-C)114.46 (C-O-C)103.11 (C-S-C)
Primary Enthalpic Penalty Transannular H-H clashTorsional strainTorsional strain

Synthetic Strategies: Bypassing Thermodynamic Sinks

Because the cis-isomers of oxepanes are thermodynamically favored over their trans-counterparts, synthesizing


-trans-oxepanes requires strict kinetic control. Allowing the reaction to reach thermodynamic equilibrium will inevitably result in the erosion of the desired trans-stereocenter.

To overcome the entropic barrier, chemists frequently employ the Thorpe-Ingold effect (gem-disubstituent effect). By introducing bulky substituents on the acyclic chain, the conformational freedom of the precursor is restricted, effectively pre-organizing the reactive ends and lowering the activation entropy (


) for cyclization (2)[2].

Furthermore, modern asymmetric [4+3] annulations have demonstrated that kinetically favored [3+4] cycloadducts can be selectively isolated before they transform into thermodynamically favored[3+2] cycloadducts ()[3]. In cases where ring strain prevents direct cyclization entirely, skeletal editing via diastereoselective ring expansion of smaller heterocycles has emerged as a robust workaround to access highly substituted


-oxepenes ()[4].

G Start Acyclic Precursor (High Entropic Penalty) Int Reactive Intermediate (Thorpe-Ingold Effect) Start->Int Catalyst Addition Kin trans-Oxepane (Kinetic Product) Int->Kin Fast Cyclization (Low Temp) Ther cis-Oxepane (Thermodynamic Product) Int->Ther Equilibration (High Temp) Kin->Ther Isomerization (Thermodynamic Sink)

Kinetic vs. thermodynamic control pathways in oxepane synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific validation checkpoints.

Protocol 1: Computational Thermodynamic Profiling of Oxepane Derivatives

This protocol establishes the thermodynamic baseline of a target oxepane prior to wet-lab synthesis.

  • Conformational Sampling: Utilize molecular mechanics (e.g., MMFF94 force field) to generate a conformational ensemble of the target oxepane. Rationale: This rapid screening identifies the broad topological space and filters out high-energy steric clashes.

  • Geometry Optimization (DFT): Optimize the lowest-energy conformers using Density Functional Theory at the M06-2X/6-311++G(d,p) level. Rationale: The M06-2X functional is strictly required here because it is specifically parameterized to account for non-covalent interactions and dispersion forces, which are the primary drivers of transannular strain in medium-sized rings.

  • Frequency Calculation & Validation: Perform vibrational frequency calculations at the same theory level. Validation Checkpoint: Confirm the structures are true thermodynamic minima by ensuring the absence of imaginary frequencies. Extract zero-point energy (ZPE) corrections.

  • Thermodynamic Parameter Extraction: Calculate

    
    , 
    
    
    
    , and
    
    
    at 298.15 K to determine the relative thermodynamic stability of the conformers.
Protocol 2: Kinetically Controlled Synthesis of -trans-Oxepanes

This protocol utilizes an oxa-conjugate addition to trap the kinetically favored trans-isomer.

  • Precursor Preparation: Synthesize the acyclic

    
    -unsaturated aldehyde precursor containing a gem-disubstituent. Rationale: This leverages the Thorpe-Ingold effect to artificially lower the 
    
    
    
    of cyclization.
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the organocatalyst (e.g., a chiral secondary amine) and an acid co-catalyst in anhydrous dichloromethane (DCM).

  • Oxa-Conjugate Addition (Kinetic Node): Cool the reaction mixture strictly to -20 °C. Add the acyclic precursor dropwise over 30 minutes. Rationale: This is the critical kinetic control node. At elevated temperatures, the newly formed C-O bond undergoes reversible cleavage, allowing the system to fall into the thermodynamic sink (the cis-isomer). Maintaining a low temperature traps the kinetically favored trans-oxepane.

  • Quenching and Validation: Quench the reaction with saturated aqueous

    
     immediately upon full conversion (monitored via TLC). Validation Checkpoint: Analyze the crude mixture via chiral HPLC to confirm the diastereomeric ratio (d.r.) and ensure thermodynamic equilibration has not occurred.
    

References

  • Synthesis of α,α′-trans-Oxepanes through an Organocatalytic Oxa-conjugate Addition Reaction Organic Letters - ACS Publications URL
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane PMC - National Institutes of Health URL
  • Asymmetric [4 + 3] Annulations for Constructing Divergent Oxepane Frameworks via Cooperative Tertiary Amine/Transition Metal Catalysis Organic Letters - ACS Publications URL
  • Skeletal Editing via Diastereoselective Ring Expansion Enables Enantioenriched Tetrasubstituted Δ3-Oxepenes JACS Au - ACS Publications URL

Sources

Structure-activity relationship (SAR) of benzoxepin-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Seven-Membered Ring Challenge

The benzoxepin scaffold—a benzene ring fused to a seven-membered oxygen-containing heterocycle—represents a privileged yet challenging structure in medicinal chemistry. Unlike the rigid and flat profile of benzofurans (5-membered) or chromenes (6-membered), benzoxepins introduce conformational flexibility and non-planarity .

For the drug developer, this scaffold offers a unique geometric volume that can mimic "kinked" biological ligands (e.g., cis-stilbenes) or span distinct hydrophobic pockets in receptors (e.g., Estrogen Receptors) that planar scaffolds cannot access.

Scaffold Architecture & Numbering

The two primary isomers relevant to drug discovery are 1-benzoxepin (oxygen adjacent to the fused benzo-ring) and 3-benzoxepin (oxygen separated by one carbon).

  • 1-Benzoxepins: Synthetically accessible via Ring-Closing Metathesis (RCM) and found in synthetic SERMs (Selective Estrogen Receptor Modulators).

  • 3-Benzoxepins: Occur in natural products (e.g., Perilloxin) and exhibit anti-inflammatory activity.

Benzoxepin_Scaffolds cluster_0 Core Isomers cluster_1 Conformational Dynamics B1 1-Benzoxepin (O at pos 1) Target: SERMs, CNS Boat Boat Conformation (Flexible) B1->Boat Entropy High Chair Chair-like (Energy Min) B1->Chair Stable State B3 3-Benzoxepin (O at pos 3) Target: COX-1, Anti-viral DB Dibenzo[b,f]oxepine (Tricyclic) Target: Tubulin (Rigid) Twist Twist-Boat (Receptor Induced) DB->Twist Restricted Rotation caption Fig 1. Structural diversity and conformational states of benzoxepin scaffolds.

Synthetic Access: The Reliability of Metathesis

Historically, forming seven-membered rings was difficult due to unfavorable entropy and transannular strain. Modern SAR exploration relies heavily on Ring-Closing Metathesis (RCM) using Ruthenium-based catalysts (Grubbs II), which allows for the rapid generation of the oxepine ring from acyclic diene precursors.

Strategic Synthesis Workflow

The following workflow is the industry standard for generating libraries of 1-benzoxepins. It allows for late-stage diversification on the aromatic ring (Region A) and the oxepine ring (Region B).

Synthesis_Workflow Start Salicylaldehyde (Substituted) Step1 1. O-Allylation (Allyl bromide, K2CO3) Start->Step1 Inter1 O-Allyl Benzaldehyde Step1->Inter1 Step2 2. Grignard Addition (VinylMgBr) Inter1->Step2 Inter2 Diene Precursor (1,7-diene system) Step2->Inter2 Step3 3. Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter2->Step3 Final 1-Benzoxepin-5-ol (Scaffold Ready for SAR) Step3->Final caption Fig 2. RCM-based synthetic route for 1-benzoxepin libraries (Ref: Barrett et al., 2008).

[1][2]

Strategic SAR: Case Studies

Case Study A: Tubulin Polymerization Inhibitors (Anti-Cancer)

The Challenge: Microtubule inhibitors like Combretastatin A-4 (CA-4) contain a cis-stilbene motif. This motif is prone to isomerization to the inactive trans-form. The Benzoxepin Solution: Fusing the two aryl rings of CA-4 into a dibenzo[b,f]oxepine structure locks the geometry, preventing isomerization while maintaining the necessary "kink" to fit the colchicine binding site.

SAR Rules:

  • Region A (Trimethoxy Motif): A 3,4,5-trimethoxy substitution on one benzene ring is critical . It mimics the A-ring of colchicine and forms essential hydrogen bonds with Cys241 of

    
    -tubulin.
    
  • The Bridge (Oxepine Ring): The 7-membered oxygen bridge provides the optimal dihedral angle (~60°). 6-membered analogs (xanthenes) are often too flat and lose potency.

  • Region B (Substituents): Electron-withdrawing groups (e.g.,

    
    ) or amines at the C-7 position enhance cytotoxicity against MCF-7 and HCT116 cell lines.
    
Case Study B: Selective Estrogen Receptor Modulators (SERMs)

The Challenge: Designing ligands that antagonize ER


 (breast cancer proliferation) while sparing or agonizing ER

(cardiovascular protection). The Benzoxepin Solution: 1-Benzoxepins serve as a rigidified scaffold for triarylethylene (Tamoxifen-like) pharmacophores.[1]

SAR Rules:

  • Lipophilicity & Selectivity: There is a direct correlation between lipophilicity and ER

    
     affinity.
    
  • 4-Fluoro Substitution: Introducing a fluorine atom at the C-4 position of the phenyl side chain creates a 15-fold selectivity for ER

    
     over ER
    
    
    
    .
  • Basic Side Chain: A piperidine or dimethylamine side chain (typical of Tamoxifen) attached to the scaffold is required for anti-estrogenic activity (helix 12 displacement).

Experimental Protocols

Protocol: RCM Synthesis of 1-Benzoxepin Derivatives

Source Validation: Adapted from Barrett et al. (2008) and standard RCM methodologies.

Reagents:

  • Diene precursor (e.g., 1-(2-(allyloxy)phenyl)prop-2-en-1-ol).

  • Grubbs Catalyst, 2nd Generation (G-II).

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM.

    • Critical Step: The concentration must be low (0.005 M to 0.01 M ) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv / 5 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC for the disappearance of the starting diene.

  • Quenching: Open the flask to air and add a few drops of DMSO or ethyl vinyl ether to deactivate the ruthenium carbene.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Source Validation: Standard protocol using DAPI-based fluorescence enhancement (Cytoskeleton Inc. kits).

Principle: DAPI acts as a fluorescent reporter that binds to polymeric tubulin but not monomeric tubulin.

Procedure:

  • Preparation: Prepare Tubulin protein (10 mg/mL) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

  • Compound Addition: Add 5

    
    L of the benzoxepin test compound (dissolved in DMSO) to a 96-well black plate (pre-warmed to 37°C).
    
    • Control: Use Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.

  • Initiation: Add 55

    
    L of the Tubulin/DAPI solution to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

  • Kinetics: Read fluorescence every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (rate of polymerization) and determine IC50 based on the reduction of 
    
    
    
    compared to the vehicle control.

Data Visualization: SAR Decision Matrix

The following diagram summarizes the decision-making process when optimizing benzoxepin derivatives for specific biological targets.

SAR_Logic Root Benzoxepin Lead Optimization Target Select Target Root->Target Path_Cancer Target: Tubulin (Anti-Cancer) Target->Path_Cancer Path_SERM Target: Estrogen Receptor (SERM) Target->Path_SERM Opt_Cancer_1 Requirement: Rigidify Scaffold Path_Cancer->Opt_Cancer_1 Opt_SERM_1 Requirement: Mimic Triarylethylene Path_SERM->Opt_SERM_1 Opt_Cancer_2 Action: Use Dibenzo[b,f]oxepine Opt_Cancer_1->Opt_Cancer_2 Opt_Cancer_3 Action: Add 3,4,5-OMe (Region A) Opt_Cancer_2->Opt_Cancer_3 Opt_SERM_2 Action: Use 1-Benzoxepin Opt_SERM_1->Opt_SERM_2 Opt_SERM_3 Action: Add 4-F Phenyl (Selectivity) Opt_SERM_2->Opt_SERM_3 caption Fig 3. Strategic SAR decision tree for benzoxepin optimization.

References

  • Barrett, I., et al. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(21), 9554-9573. Link

  • Karthikeyan, C., et al. (2023).[2][3] Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Molecules, 28(8), 3567. Link

  • Liu, J., et al. (2000).[4] Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var.[4][5] acuta. Journal of Natural Products, 63(3), 403-405.[4] Link

  • Zhang, S., et al. (2021).[6] A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency.[7] Bioorganic Chemistry, 108, 104585. Link

  • Moreno-Mañas, M., et al. (2001).[8] Preparation of Tricyclic and Tetracyclic Benzoxepin Derivatives by One-Pot Enyne Metathesis/Diels-Alder Reaction.[8] Synlett, 2001(11), 1784-1786.[8] Link

Sources

Conformational Analysis of the Oxepane Ring in Benzoxepins: A Technical Guide to Structural Dynamics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The seven-membered oxepane ring presents a highly flexible and complex conformational landscape. When fused to a benzene ring to form a benzoxepin scaffold, the energetic barriers and pseudorotational dynamics of the system are fundamentally altered. Understanding these structural dynamics is not merely an academic exercise; it is a critical prerequisite for rational drug design, particularly in the development of target-selective ligands such as serotonin 5-HT2 receptor agonists and cyclooxygenase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the oxepane ring's conformational behavior in benzoxepins. This guide synthesizes theoretical foundations with field-proven, self-validating analytical workflows—specifically Dynamic Nuclear Magnetic Resonance (dNMR) and Density Functional Theory (DFT)—to equip researchers with the protocols necessary for rigorous structural elucidation.

Structural Dynamics of the Benzoxepin System

Pseudorotation and Benzannulation Effects

In unsubstituted saturated seven-membered heterocycles like oxepane, the system undergoes rapid pseudorotation, typically favoring the Twist-Chair (TC) conformation as the global energy minimum. However, the introduction of a fused aromatic system (benzannulation) imposes severe geometric constraints.

The planar nature of the fused benzene ring freezes the pseudorotational equilibrium at lower temperatures. Consequently, the standard Chair (C) conformation often becomes destabilized due to transannular steric clashes and electronic repulsion between the oxygen lone pairs and the aromatic


-system. Extensive analysis of steric, electrostatic, and electronic factors demonstrates that the Twist-Boat (TB) form emerges as a highly viable conformational alternative to the destabilized Chair forms in the 2,3,4,5-tetrahydro-1-benzoxepin system ()[1].

Furthermore, in highly constrained derivatives such as dibenzo[b,f]oxepines, calculations reveal that the scaffold is non-planar, adopting a distinct "basket" (boat-like) conformation in solution with dihedral angles between the aromatic rings and the double bond measuring approximately 64.9–68.8° ()[2].

Pseudorotation C Chair (C) Destabilized in Benzoxepins TC Twist-Chair (TC) Global Minimum (Unsubstituted) C->TC Pseudorotation TB Twist-Boat (TB) Viable Alternative in Benzoxepins C->TB Benzannulation Effect (Steric/Electrostatic Shift) B Boat (B) Transition State TC->B Ring Inversion B->TB Relaxation

Pseudorotational interconversion pathway of the oxepane ring in benzoxepins.

Integrated Analytical Workflows for Conformational Elucidation

To accurately map the conformational space of benzoxepins, a synergistic approach combining experimental dNMR and computational DFT is required. This ensures that every assigned structure is part of a self-validating system.

Protocol 1: Dynamic NMR (dNMR) Spectroscopy

At ambient temperatures, the rapid interconversion of oxepane conformers results in time-averaged NMR signals. Variable Temperature (VT) NMR is employed to slow this exchange, allowing for the observation of distinct conformers.

  • Step 1: Solvent Selection. Dissolve the benzoxepin sample in a deuterated solvent with a broad liquid range (e.g., CD2Cl2 or Toluene-d8). Causality: Freezing the conformational exchange often requires reaching temperatures below -80°C; standard solvents like CDCl3 will freeze and destroy the probe.

  • Step 2: VT-NMR Acquisition. Acquire 1H and 13C spectra starting from 298 K, decrementing in 5–10 K steps. Causality: Gradual cooling allows precise identification of the coalescence temperature (

    
    ), the point at which the exchange rate equals the chemical shift difference between the exchanging sites.
    
  • Step 3: Line Shape Analysis. Extract the rate constant (

    
    ) at 
    
    
    
    and utilize the Eyring equation to calculate the activation free energy (
    
    
    ) of the ring inversion.
  • Step 4: Self-Validation. Repeat the

    
     determination at a different magnetic field strength (e.g., 400 MHz vs. 600 MHz). The observed line broadening must scale with the field strength to confirm it is driven by chemical exchange, not magnetic field inhomogeneity.
    
Protocol 2: Quantum Chemical Calculations (DFT) and DP4+ Analysis

Experimental NMR data must be corroborated by high-level quantum mechanics to assign absolute configurations and Boltzmann populations.

  • Step 1: Conformational Search. Perform an initial conformational search using the MMFF94 molecular mechanics force field to generate conformers within a 10 kcal/mol energy window ()[3]. Causality: This broad net ensures no viable low-energy conformers are missed prior to computationally expensive DFT steps.

  • Step 2: Geometry Optimization. Optimize the selected conformers using DFT at the B3LYP/6-31G(d) level ()[3].

  • Step 3: Frequency Verification (Self-Validation). Execute frequency calculations at the same level of theory. Causality: This is a critical self-validating step; the absence of imaginary frequencies confirms that the optimized geometries represent true local minima, not transition states ()[3].

  • Step 4: GIAO NMR Prediction. Calculate the 1H and 13C NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level, incorporating the Polarizable Continuum Model (PCM) for the specific solvent ()[3]. Causality: Gas-phase calculations fail to account for dielectric stabilization; PCM ensures the calculated shifts reflect the experimental solution state.

  • Step 5: DP4+ Probability Analysis. Average the TMS-corrected shifts by their Boltzmann distribution and analyze via DP4+ probability ()[3]. This provides a statistically rigorous confidence level for the structural assignment.

Workflow cluster_exp Experimental Phase (dNMR) cluster_comp Computational Phase (DFT) Prep Sample Prep (Deuterated Solvents) VTNMR Variable Temp NMR (Line Broadening Analysis) Prep->VTNMR Eyring Eyring Plot (Activation Energy ΔG‡) VTNMR->Eyring DP4 DP4+ Probability Analysis (Self-Validating Conformational Assignment) Eyring->DP4 MM MMFF94 Search (10 kcal/mol window) Opt DFT Optimization B3LYP/6-31G(d) MM->Opt Freq Frequency Calc (Confirm Local Minima) Opt->Freq GIAO GIAO NMR Prediction mPW1PW91/6-311+G(d,p) Freq->GIAO GIAO->DP4

Integrated dNMR and DFT computational workflow for conformational elucidation.

Quantitative Conformational Data Summary

To facilitate rapid comparison across different benzoxepin derivatives, the following table summarizes key quantitative metrics derived from the aforementioned workflows.

Compound ClassPreferred ConformationKey Energetic Metric / Structural FeatureAnalytical Method
2,3,4,5-Tetrahydro-1-benzoxepins Twist-Boat (TB) / Chair (C)

(interconversion)

10–12 kcal/mol
VT-NMR (1H, 13C)
1,2-Cyclized Phenethylamines (7-membered) Twist-Chair (Strained upon binding)Binding Energy Penalty (

) = 21.4 kJ/mol
DFT / Molecular Docking
Dibenzo[b,f]oxepines Basket (Boat-like)Dihedral Angle = 64.9–68.8°X-ray Crystallography / DFT
Alternaria G (Benzoxepine Dimer) 6/7–7/6 Tetracyclic FrameworkBoltzmann populations > 2% at 298.15 KDP4+ Probability / ECD

Implications in Drug Development: Structure-Activity Relationships (SAR)

The conformational rigidity of the oxepane ring in benzoxepins has profound implications for target-receptor binding. A prime example is found in the development of serotonergic ligands for the 5-HT2 receptors.

In conformationally constrained phenethylamine analogs, optimal receptor activity dictates that the free lone pair electrons of the 2-oxygen must be oriented syn, while the 5-oxygen lone pairs must be anti relative to the ethylamine moiety ()[4]. When researchers synthesize 1,2-heterocyclized compounds containing a 7-membered benzoxepin-like ring, the core scaffold's placement in the binding pocket shifts.

Conformational analysis and ligand docking reveal that certain 7-membered constrained analogs can only fit into the 5-HT2 receptor binding site by adopting a higher-energy conformation. For instance, the inactive compound "11" exhibits a massive conformational energy penalty of 21.4 kJ/mol upon binding. The ring must contort into a strained geometry to direct the amine into the proximity of the critical Asp3.32 residue ()[4]. This high-energy barrier perfectly explains the compound's absent or low affinity, demonstrating that predicting the bioactive conformation of the oxepane ring is non-negotiable for successful lead optimization.

References

1.[1] Lachapelle, A., & St-Jacques, M. (1987). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Canadian Journal of Chemistry. URL: [Link] 2.[3] Xiao, D., et al. (2025). Alternarias G and H: Benzoxepine Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. ACS Omega. URL:[Link] 3.[4] Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. URL:[Link] 4.[2] Kosińska, A., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI Molecules. URL:[Link]

Sources

Potential therapeutic targets for 2,3,4,5-tetrahydro-1-benzoxepin analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targets of 2,3,4,5-Tetrahydro-1-benzoxepin Analogs

Executive Summary

The this compound scaffold represents a highly versatile, conformationally restricted pharmacophore with significant implications in modern drug discovery. By fusing a benzene ring with a seven-membered oxepin ring, medicinal chemists can lock flexible side chains into rigid geometries, thereby enhancing target binding affinity and selectivity. As a Senior Application Scientist, I have observed that exploiting this structural rigidity allows for the precise modulation of various biological pathways. This whitepaper systematically evaluates the primary therapeutic targets of this compound analogs, including Serotonin 5-HT2A receptors, tubulin, and Acyl-CoA:cholesterol O-acyltransferase (ACAT), detailing the mechanistic rationales, quantitative structure-activity relationships (QSAR), and validated experimental protocols for their synthesis and evaluation.

Structural Rationale: The Power of Conformational Restriction

The fundamental advantage of the this compound core lies in its ability to restrict the conformational freedom of otherwise flexible molecules (e.g., phenethylamines or combretastatin derivatives). The seven-membered oxepin ring introduces a specific dihedral angle that mimics the bioactive conformations of natural ligands while preventing metabolic degradation pathways that typically target flexible aliphatic chains. This rigidification directly translates to lower entropic penalties upon receptor binding, driving nanomolar to sub-nanomolar affinities across distinct protein targets.

Primary Therapeutic Targets

Serotonin 5-HT2A Receptors (Neuropsychiatry and Inflammation)

Benzoxepin derivatives were initially explored in the 1990s as conformationally restricted analogs of hallucinogenic phenethylamines. A prominent example is TFMBOX (7-methoxy-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzoxepin-4-amine), which was designed to lock the ethylamine chain of 2C-TFM into an extended conformation [1].

  • Mechanistic Causality: The rigidified structure of TFMBOX optimally aligns the aromatic ring and the basic amine with the highly conserved Asp155 and Ser242 residues in the orthosteric binding pocket of the 5-HT2A receptor. This structural pre-organization results in potent agonism (K_i ≈ 340 nM) [2].

  • Therapeutic Potential: Beyond neuropsychiatric applications, functional selectivity at the 5-HT2A receptor by such analogs has been linked to profound anti-inflammatory effects, making them potential targets for treating asthma and cardiovascular inflammation without inducing classical psychedelic behavioral responses.

G A TFMBOX (Benzoxepin Analog) B 5-HT2A Receptor Binding A->B Orthosteric locking C Gq-Protein Activation B->C Conformational shift D Phospholipase C (PLC) Cleavage C->D GTP exchange E IP3 / DAG Generation D->E PIP2 hydrolysis F Intracellular Ca2+ Release (Anti-inflammatory Signaling) E->F Downstream effect

Caption: Signal transduction pathway of 5-HT2A receptor activation by benzoxepin analogs.

Tubulin Polymerization Inhibition (Oncology)

The cis-double bond of the potent anticancer agent Combretastatin A-4 (CA-4) is prone to in vivo isomerization to the inactive trans-form. To circumvent this, researchers have synthesized 5-aryl-2,3-dihydrobenzoxepins and this compound analogs to mimic the cis-geometry of CA-4 [3].

  • Mechanistic Causality: The seven-membered oxepin ring rigidifies the two aryl rings at a distance and angle that perfectly matches the colchicine binding site on β-tubulin. By preventing cis-to-trans isomerization, these analogs maintain persistent inhibition of tubulin polymerization, leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis in human breast carcinoma cell lines (e.g., MCF-7 and MDA-MB-231).

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) (Metabolic Disorders)

Derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines bearing aryl groups at the 8-position have been identified as potent inhibitors of ACAT, the enzyme responsible for the intracellular esterification of cholesterol [4].

  • Mechanistic Causality: The lipophilic nature of the benzoxepin core (XLogP3-AA ≈ 2.8) allows these molecules to readily partition into the endoplasmic reticulum membrane where ACAT resides. The 8-aryl substitution provides critical hydrophobic contacts with the enzyme's allosteric site, effectively halting the conversion of free cholesterol to cholesteryl esters, thereby mitigating foam cell formation in atherosclerosis.

Alpha-Sympathomimetic and Anorexigenic Activity

Stereoselective reduction of alpha-amino ketones yields cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols. Notably, the cis-4-amino derivatives exhibit marked anorexigenic (appetite-suppressing) activity in murine models, acting via alpha-sympathomimetic pathways [5].

Quantitative Data & Structure-Activity Relationships

To effectively compare the pharmacological efficacy of various benzoxepin substitutions, the following table synthesizes quantitative data across distinct therapeutic targets.

Compound Class / AnalogPrimary TargetIC50 / Ki / GI50 ValuePrimary Biological Outcome
TFMBOX (7-OMe, 8-CF3)5-HT2A ReceptorKi ≈ 340 nMAgonism; Anti-inflammatory / Psychedelic
5-(3-OH-4-OMe-phenyl)-benzoxepin β-Tubulin (Colchicine site)GI50 ≈ 1.5–8 nMAntimitotic; G2/M phase arrest
8-Aryl-5-amino-tetrahydrobenzoxepine ACATIC50 < 50 nMInhibition of cholesterol esterification
Perilloxin (Prenylated 3-benzoxepin)Cyclooxygenase-1 (COX-1)IC50 = 23.2 μMAnti-inflammatory
cis-4-amino-tetrahydrobenzoxepin-5-ol Sympathomimetic ReceptorsED50 = 75 mg/kg (in vivo)Anorexigenic activity

Experimental Methodologies: Self-Validating Protocols

As a standard of trustworthiness, experimental workflows must include built-in validation steps. Below are the protocols for synthesizing the benzoxepin core and validating its tubulin-inhibitory activity.

Protocol 1: One-Pot Synthesis of the 5-Aryl-2,3-dihydrobenzoxepin Core

This convergent synthesis utilizes a Ring-Closing Metathesis (RCM) strategy combined with Suzuki-Miyaura coupling to rapidly assemble the pharmacophore [4].

  • Suzuki-Miyaura Coupling: React 4-fluorophenylboronic acid (1.2 eq) with methyl 2-hydroxy-4-iodobenzoate (1.0 eq) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 M aqueous) in THF at 80°C for 12 hours.

    • Validation Step: Monitor via TLC (UV active). A quantitative yield of the biaryl compound confirms successful cross-coupling.

  • Reduction & Allylation: Reduce the ester using LiAlH4 (0°C to RT, 2h). Selectively allylate the phenol using allyl bromide and K2CO3 in DMF at 70°C.

  • Ring-Closing Metathesis (RCM): Dissolve the diene intermediate in anhydrous degassed dichloromethane (DCM). Add Grubbs 2nd-generation catalyst (7.5 mol%) and reflux for 4 hours.

    • Validation Step: Perform 1H-NMR on the crude product. The disappearance of terminal olefinic protons (δ 5.0-5.5 ppm) and the appearance of internal cyclic alkene protons confirm the formation of the seven-membered oxepin ring.

Protocol 2: In Vitro Tubulin Polymerization Assay (Target Validation)

To prove that the synthesized analogs act via tubulin inhibition (mimicking CA-4), a fluorescence-based polymerization assay is required [3].

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Incubation: Add the benzoxepin analog (dissolved in DMSO, final DMSO < 1%) at varying concentrations (0.1 nM to 100 nM) to a 96-well half-area plate. Add 2 mg/mL tubulin to each well.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve.

    • Validation Step: Include a positive control (Colchicine or CA-4) and a negative vehicle control (DMSO). The analog must demonstrate a dose-dependent reduction in Vmax compared to the vehicle to confirm on-target antimitotic activity.

Workflow S1 1. Suzuki Coupling (Biaryl Formation) S2 2. RCM Cyclization (Grubbs Catalyst) S1->S2 Intermediate Validation S3 3. Tubulin Assay (Fluorescence) S2->S3 Purified Analog S4 4. Flow Cytometry (G2/M Arrest) S3->S4 IC50 Confirmed

Caption: Experimental workflow from benzoxepin synthesis to in vitro oncology target validation.

Conclusion & Future Perspectives

The this compound scaffold is far more than a synthetic curiosity; it is a privileged structure capable of addressing diverse therapeutic targets ranging from 5-HT2A-mediated inflammation to tubulin-driven oncogenesis. By leveraging conformational restriction, researchers can bypass the metabolic liabilities of flexible parent compounds (like combretastatin and phenethylamines) while drastically improving target specificity. Future drug development should focus on optimizing the lipophilicity (XLogP) and topological polar surface area (TPSA) of these analogs to enhance blood-brain barrier penetrance for neuropsychiatric indications, or restrict it for peripheral anti-inflammatory applications.

References

  • TFMBOX. Wikipedia. Available at: [Link]

  • DOx. Wikipedia. Available at: [Link]

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis. Available at:[Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. PubMed. Available at:[Link]

Methodological & Application

Application Note: Efficient Synthetic Routes for 2,3,4,5-Tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The 2,3,4,5-tetrahydro-1-benzoxepin (homochroman) scaffold is a privileged seven-membered oxygen-containing heterocycle fused to a benzene ring. It serves as a critical structural motif in medicinal chemistry, frequently utilized to conformationally restrict flexible molecules. Derivatives of this scaffold exhibit a wide range of pharmacological activities, including potent antimitotic effects (e.g., combretastatin A-4 analogs targeting the colchicine binding site on


-tubulin), anorexigenic properties, and estrogen receptor modulation[1][2].

Synthesizing medium-sized (seven-membered) rings presents significant thermodynamic and kinetic challenges. The entropic penalty of bringing the two reactive ends together, combined with transannular strain, often leads to competing intermolecular oligomerization[3]. To overcome these barriers, modern synthetic planning relies on strategies that pre-organize the reactive centers.

This technical guide details two field-proven, highly efficient synthetic routes to the this compound core:

  • The Ring-Closing Metathesis (RCM) Strategy: A modern, mild approach ideal for late-stage functionalization and analog library generation.

  • The Intramolecular Friedel-Crafts Acylation Strategy: A classical, highly scalable route utilizing inexpensive bulk reagents, ideal for early-stage process chemistry.

Route A: The Ring-Closing Metathesis (RCM) Strategy

Mechanistic Rationale

The RCM approach mitigates the entropic penalty of seven-membered ring formation by utilizing the rigid arene backbone to pre-organize the terminal alkenes[4]. Grubbs' second-generation catalyst is specifically selected over the first-generation variant due to its superior functional group tolerance—particularly toward the free secondary hydroxyl group generated during the Grignard addition—and its higher reactivity, which is necessary to drive the formation of the oxepin ring via the release of ethylene gas[3][4].

Pathway Visualization

RCM_Pathway A Salicylaldehyde B 2-Allyloxybenzaldehyde A->B Allyl bromide K2CO3, DMF C 1-(2-Allyloxyphenyl) prop-2-en-1-ol B->C Vinylmagnesium bromide, THF D 2,5-Dihydro-1- benzoxepin-5-ol C->D Grubbs II Catalyst CH2Cl2, RCM E 2,3,4,5-Tetrahydro-1- benzoxepin D->E Pd/C, H2 Acidic conditions

Figure 1: Step-by-step Ring-Closing Metathesis (RCM) pathway to this compound.

Experimental Protocol

Step 1: O-Allylation

  • To a stirred solution of salicylaldehyde (1.0 eq.) in anhydrous DMF (0.5 M), add anhydrous

    
     (2.0 eq.).
    
  • Add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with 5% aqueous LiCl to remove residual DMF. Dry over

    
     and concentrate to yield 2-allyloxybenzaldehyde.
    

Step 2: Grignard Addition

  • Dissolve 2-allyloxybenzaldehyde (1.0 eq.) in anhydrous THF (0.3 M) under an argon atmosphere and cool to 0 °C.

  • Slowly add vinylmagnesium bromide (1.0 M in THF, 1.2 eq.) dropwise to maintain the internal temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via short-path silica gel chromatography to afford 1-(2-allyloxyphenyl)prop-2-en-1-ol[4].

Step 3: Ring-Closing Metathesis

  • Dissolve the diene intermediate (1.0 eq.) in degassed anhydrous

    
     to achieve a highly dilute concentration (0.01 M) to prevent intermolecular cross-metathesis.
    
  • Add Grubbs' 2nd Generation Catalyst (5 mol%). Stir at room temperature for 6 hours under argon[4].

  • Concentrate the mixture in vacuo and purify via column chromatography to isolate 2,5-dihydro-1-benzoxepin-5-ol.

Step 4: Hydrogenation & Deoxygenation

  • Dissolve 2,5-dihydro-1-benzoxepin-5-ol (1.0 eq.) in ethanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) and 10 wt% Pd/C (0.05 eq. Pd).

  • Purge the flask with hydrogen gas and stir vigorously under a balloon of

    
     (1 atm) at room temperature for 12 hours. The acidic conditions facilitate the hydrogenolysis of the allylic/benzylic alcohol while the alkene is reduced.
    
  • Filter through a pad of Celite, concentrate, and purify to yield the final this compound.

Route B: The Intramolecular Friedel-Crafts Acylation Strategy

Mechanistic Rationale

This classical approach relies on the intramolecular electrophilic aromatic substitution of a tethered acylium ion. Polyphosphoric acid (PPA) is the reagent of choice because it acts as both a solvent and a mild Brønsted/Lewis acid, promoting the dehydration of 4-phenoxybutanoic acid into an acylium ion without cleaving the sensitive ether linkage[5].

Following cyclization to homochroman-5-one, the ketone must be fully reduced to the alkane. The highly basic conditions of the Wolff-Kishner reduction (hydrazine hydrate, KOH) are strategically chosen over the acidic Clemmensen reduction (Zn/Hg, HCl) to prevent acid-catalyzed ether cleavage or ring-opening side reactions[6].

Pathway Visualization

FC_Pathway A Phenol + 4-Bromobutanoic acid B 4-Phenoxybutanoic acid A->B NaOH, H2O Reflux C Homochroman-5-one B->C PPA Cyclodehydration D 2,3,4,5-Tetrahydro-1- benzoxepin C->D N2H4·H2O, KOH Diethylene glycol

Figure 2: Step-by-step Intramolecular Friedel-Crafts pathway to this compound.

Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a solution of phenol (1.0 eq.) in 10% aqueous NaOH, add 4-bromobutanoic acid (1.1 eq.).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and acidify with 6M HCl until the pH reaches 2.

  • Extract the precipitated product with EtOAc, wash with brine, dry over

    
    , and concentrate to yield 4-phenoxybutanoic acid.
    

Step 2: Intramolecular Cyclodehydration

  • Heat Polyphosphoric Acid (PPA, 10x weight of substrate) to 90 °C to decrease its viscosity.

  • Add 4-phenoxybutanoic acid (1.0 eq.) in portions with vigorous mechanical stirring[5].

  • Maintain the temperature at 90 °C for 2 hours. The solution will turn deep red/brown.

  • Pour the hot mixture over crushed ice and stir vigorously until the PPA is fully hydrolyzed. Extract with

    
    , wash sequentially with water, saturated 
    
    
    
    , and brine. Dry and concentrate to afford homochroman-5-one[6].

Step 3: Wolff-Kishner Reduction

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve homochroman-5-one (1.0 eq.) in diethylene glycol (0.5 M).

  • Add hydrazine hydrate (80% aqueous, 3.0 eq.) and KOH pellets (3.0 eq.)[6].

  • Heat the mixture to 150 °C for 2 hours to form the hydrazone intermediate.

  • Drain the water from the Dean-Stark trap and gradually increase the internal temperature to 200 °C. Reflux for an additional 3 hours until nitrogen evolution ceases.

  • Cool to room temperature, dilute with water, and extract with diethyl ether. Wash with 1M HCl, dry over

    
    , and concentrate to yield this compound.
    

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic pathways, aiding process chemists in selecting the appropriate route based on scale and available infrastructure.

ParameterRoute A: RCM StrategyRoute B: Friedel-Crafts Strategy
Overall Yield ~45–55% (over 4 steps)~60–70% (over 3 steps)
Key Intermediates Diene, 2,5-Dihydro-1-benzoxepin-5-ol4-Phenoxybutanoic acid, Homochroman-5-one
Scalability Moderate (High dilution required for RCM; catalyst cost is a limiting factor)High (Utilizes inexpensive bulk reagents; easily scaled to multi-gram quantities)
Reaction Conditions Mild (RT to 70 °C)Harsh (up to 200 °C required for Wolff-Kishner)
Functional Group Tolerance Excellent (Tolerates halogens, esters, and ethers)Poor (Strong acids and bases will degrade sensitive groups)
Environmental Impact High atom economy, low waste generationHigh waste generation (PPA hydrolysis, hydrazine)

References

  • National Institutes of Health. "Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents." PubMed. Available at:[Link]

  • Grokipedia. "Benzoxepin: Classical methods and Anticancer activity." Grokipedia. Available at: [Link]

  • Semantic Scholar. "Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis." ARKIVOC 2008 (ii) 172-182. Available at: [Link]

  • Maxwell, C. "Studies on Bredt's Rule (Synthesis of homochroman-5-one)." University of Glasgow Theses Digitisation. Available at:[Link]

  • Taylor & Francis. "Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects." Available at:[Link]

Sources

Application Note: Ring-Closing Metathesis Protocols for Benzoxepin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzoxepin framework—a seven-membered oxygen heterocycle fused to a benzene ring—is a "privileged scaffold" in medicinal chemistry, appearing in potent agents like Heliannuol (allelopathic), Pterulone (antifungal), and various selective estrogen receptor modulators (SERMs).

Historically, closing seven-membered rings is thermodynamically challenging due to significant entropic penalties and transannular strain (medium-ring constraints). Ring-Closing Metathesis (RCM) offers a solution by trading the formation of a strained ring for the release of volatile ethylene gas (entropic driver).

Why this guide is different: Unlike generic RCM guides, this protocol specifically addresses the conformational pre-organization required for benzoxepins. The fused benzene ring is not just a structural feature; it is a kinetic lever that reduces the degrees of freedom in the transition state, making the RCM of benzoxepins significantly more efficient than their aliphatic oxepane counterparts.

Critical Pre-Reaction Decisions

Before uncapping the catalyst, you must select the correct precursor strategy. The position of the oxygen atom relative to the aromatic ring dictates the synthetic route.

Decision Matrix: Scaffold Selection
Target ScaffoldStructural FeaturePrecursor StrategyKey Challenge
1-Benzoxepin Oxygen attached directly to phenyl ring.O-Allylation / Vinyl Grignard (Salicylaldehyde route)Isomerization of the vinyl ether double bond.
3-Benzoxepin Oxygen separated by methylene spacer.Williamson Ether Synthesis (1,2-Benzenedimethanol route)Dimerization (Inter- vs. Intramolecular competition).
DOT Visualization: Strategic Workflow

RCM_Strategy Start Target Molecule Decision Oxygen Position? Start->Decision Route1 1-Benzoxepin (Salicylaldehyde Route) Decision->Route1 Direct Ar-O Route3 3-Benzoxepin (Xylylene Ether Route) Decision->Route3 Benzylic Ar-CH2-O Precursor1 Vinyl-Allyl Ether Precursor Route1->Precursor1 Precursor3 Diallyl Ether Precursor Route3->Precursor3 Catalyst Catalyst Selection (Grubbs II / Hoveyda-Grubbs) Precursor1->Catalyst Precursor3->Catalyst Condition High Dilution (<0.01 M) Catalyst->Condition

Caption: Strategic decision tree for selecting the precursor synthesis route based on the desired benzoxepin isomer.

Detailed Protocols

Protocol A: Synthesis of 1-Benzoxepins (The Salicylaldehyde Route)

Target: 2,5-Dihydro-1-benzoxepin derivatives. Mechanism: This route leverages the rigidity of the salicylaldehyde backbone to pre-organize the diene.

Step 1: Precursor Synthesis (Self-Validating Step)
  • O-Allylation: React substituted salicylaldehyde with allyl bromide (

    
    , DMF, 
    
    
    
    ).
    • Checkpoint: Monitor disappearance of the phenolic -OH stretch in IR (~3200 cm⁻¹).

  • Grignard Addition: Treat the O-allyl aldehyde with vinylmagnesium bromide (THF,

    
    ).
    
    • Critical Note: Do not oxidize the resulting alcohol yet. The free allylic alcohol often undergoes RCM more efficiently than the ketone due to chelation effects with the Ru-catalyst, although both work.

Step 2: The RCM Reaction[1][2]
  • Reagents:

    • Substrate: 1-(2-(allyloxy)phenyl)prop-2-en-1-ol.

    • Catalyst: Grubbs 2nd Generation (G-II) (Preferred for steric bulk) or Hoveyda-Grubbs II (if the olefin is electron-deficient).

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

    • Additive: Ti(OiPr)4 (0.3 eq) - Optional but recommended if secondary alcohols are present to prevent catalyst sequestration.

  • Procedure:

    • Degas: Sparge DCM with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.

    • Dilution: Dissolve substrate to a concentration of 0.005 M to 0.01 M .

      • Why? 7-membered rings form slower than 5/6-membered rings. High concentration favors intermolecular dimerization (ADMET polymerization).

    • Catalyst Addition: Add G-II (2–5 mol%) as a solid or solution.

    • Reflux: Heat to reflux (

      
       for DCM) for 2–6 hours.
      
    • Quench: Add ethyl vinyl ether (50 eq) and stir for 30 mins to deactivate the catalyst.

Protocol B: Synthesis of 3-Benzoxepins (The Xylylene Route)

Target: 1,2,4,5-Tetrahydro-3-benzoxepin. Mechanism: This involves closing two allylic ethers attached to a benzene ring.

Step 1: Precursor Synthesis[3]
  • Start with 1,2-benzenedimethanol (phthalyl alcohol).

  • Perform double O-alkylation using allyl bromide and NaH in THF.

    • Checkpoint: 1H NMR must show symmetry in the aromatic region and distinct allyl signals.

Step 2: The RCM Reaction[1][2]
  • Reagents:

    • Substrate: 1,2-bis((allyloxy)methyl)benzene.

    • Catalyst: Grubbs 1st Generation (G-I) is often sufficient here due to the unhindered terminal olefins, but G-II guarantees higher conversion.

  • Procedure:

    • Setup: Flame-dry glassware under vacuum; backfill with

      
      .
      
    • Solvent: Anhydrous DCM (0.01 M).

    • Reaction: Add catalyst (3 mol%). Stir at RT.

      • Observation: Evolution of ethylene gas (bubbles) indicates initiation.

    • Purification: 3-benzoxepins are often volatile. Use careful rotary evaporation.

Troubleshooting & Optimization (The "Black Art")

When the reaction fails, it usually fails in one of three ways. Use this table to diagnose.

SymptomRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst poisoning or Steric bulk.1. Sparge solvent longer.2. Switch to Hoveyda-Grubbs II .3. Add Ti(OiPr)4 to sequester Lewis basic sites.
Oligomerization (Multiple spots on TLC) Concentration too high.1. Dilute to 0.001 M .2. Slow addition of catalyst (syringe pump over 4h).
Isomerization (Ring contracts/Double bond moves) Ruthenium hydride formation.Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This oxidizes Ru-H species that cause isomerization.
DOT Visualization: Troubleshooting Logic

RCM_Troubleshooting Issue Problem Detected Check1 Is SM consumed? Issue->Check1 Sol1 Action: Increase Temp Switch to Toluene Reflux Check1->Sol1 No (SM Intact) Sol2 Action: Add 1,4-Benzoquinone (Prevents Isomerization) Check1->Sol2 Yes (Wrong Product) Sol3 Action: High Dilution (< 0.005 M) Check1->Sol3 Yes (Messy/Polymer) Result Product: Benzoxepin Sol1->Result Sol2->Result Sol3->Result

Caption: Logic flow for diagnosing and correcting common RCM failures in benzoxepin synthesis.

Post-Reaction Processing (Ruthenium Removal)

Pharmaceutical applications require Ruthenium levels <10 ppm. Standard silica columns are insufficient.

Recommended Protocol:

  • Scavenger Resin: Add QuadraPure™ TU (thiourea scavenger) or activated carbon to the reaction mixture before concentration. Stir for 12 hours.

  • Filtration: Filter through a pad of Celite.

  • Coordination: Alternatively, add DMSO (5 eq relative to catalyst) and stir for 12 hours. The DMSO coordinates to the Ru, making it silica-adsorbent.

References

  • Majumdar, K. C., et al. (2008). "Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis." Arkivoc. Link

  • Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron. Link

  • Chattopadhyay, S. K., et al. (2016). "Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches." ResearchGate.[4][5][6] Link

  • BenchChem Application Note. (2025). "RCM Troubleshooting Guide." Link

  • Schmidt, B. (2004). "Ruthenium-catalyzed cyclization reactions." European Journal of Organic Chemistry.

Sources

Friedel-Crafts intramolecular cyclization to form tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intramolecular Friedel-Crafts Cyclization for the Synthesis of Tetrahydro-1-Benzoxepin Scaffolds

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin ring system is a privileged structural motif found in numerous bioactive natural products (e.g., radulanins, pterulone) and synthetic pharmaceuticals, including 5-HT2 receptor agonists and tubulin-targeting combretastatin analogs[1][2][3]. Constructing this seven-membered oxa-heterocycle efficiently requires overcoming the entropic barriers of medium-ring formation. This application note details the optimized protocols for the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acids to yield 3,4-dihydro-1-benzoxepin-5(2H)-ones, followed by downstream deoxygenation to the fully saturated tetrahydro-1-benzoxepin scaffold.

Mechanistic Rationale & Reagent Selection

The synthesis relies on the generation of a highly electrophilic acylium ion from a carboxylic acid tethered to an electron-rich aromatic ring via an ether linkage.

  • Activation: Brønsted/Lewis acid mixtures, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P2O5 in methanesulfonic acid), convert the carboxylic acid into a mixed anhydride[3].

  • Acylium Generation: Thermal or acid-catalyzed cleavage of the mixed anhydride yields the reactive acylium ion.

  • Cyclization: Intramolecular electrophilic aromatic substitution (EAS) occurs at the ortho-position of the phenoxy ring, forming the seven-membered benzoxepin-5-one.

Expert Insight (Causality in Reagent Choice): PPA is the traditional reagent, acting as both solvent and dehydrating agent. However, its high viscosity requires heating (80–100 °C), which can cause ether cleavage or polymerization in highly electron-rich substrates (e.g., dimethoxy-substituted rings). For such sensitive substrates, Eaton's reagent is preferred as it remains fluid at room temperature, allowing for milder reaction conditions and preserving functional group integrity[3].

Mechanism A 4-Phenoxybutyric Acid B Mixed Anhydride Intermediate A->B PPA/Eaton's (-H2O) C Acylium Ion Generation B->C Heat (Cleavage) D Electrophilic Aromatic Substitution C->D Intramolecular Attack E Tetrahydro-1-benzoxepin- 5-one D->E Rearomatization (-H+)

Mechanistic pathway of intramolecular Friedel-Crafts acylation to form benzoxepin.

Comparative Data: Cyclization Reagents

Table 1 summarizes the empirical data for selecting the appropriate cyclization reagent based on substrate electronics.

Reagent SystemOperating TempViscosity / HandlingSubstrate SuitabilityTypical Yield
Polyphosphoric Acid (PPA) 80 °C – 100 °CExtremely high; requires mechanical stirringUnsubstituted or mildly deactivated rings60 – 85%
Eaton's Reagent rt – 50 °CLow; easily stirred with magnetic barsElectron-rich (e.g., methoxy-substituted)65 – 90%
AlCl₃ / Acid Chloride 0 °C – rtModerate; requires prior SOCl₂/(COCl)₂ stepBroad, but risks Lewis acid-mediated demethylation50 – 75%

Experimental Protocols

The following workflow outlines the self-validating protocol for the PPA-mediated cyclization.

Workflow Step1 1. Pre-heating Equilibrate PPA to 80°C Step2 2. Substrate Addition Add 4-phenoxybutyric acid Step1->Step2 Step3 3. Cyclization Stir at 80°C for 2h Step2->Step3 Step4 4. Quenching Pour into ice-water Step3->Step4 Step5 5. Extraction DCM extraction & NaOH wash Step4->Step5 Step6 6. Purification Chromatography / Crystallization Step5->Step6

Workflow for the PPA-mediated Friedel-Crafts cyclization of benzoxepins.

Protocol A: Synthesis of 3,4-Dihydro-1-benzoxepin-5(2H)-one via PPA Cyclization

This protocol is optimized for unsubstituted or moderately deactivated 4-phenoxybutyric acids.[3]

Materials:

  • 4-Phenoxybutyric acid (1.0 equiv, e.g., 5.0 g)

  • Polyphosphoric acid (PPA) (approx. 10x weight of substrate, 50 g)

  • Dichloromethane (DCM)

  • 1M Aqueous NaOH

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Thermal Equilibration: In a 250 mL round-bottom flask equipped with a heavy-duty mechanical stirrer, add 50 g of PPA. Heat the flask in an oil bath to 80 °C.

    • Causality: PPA is too viscous for magnetic stirring at room temperature. Pre-heating lowers viscosity and ensures homogenous mixing, preventing localized hot spots.

  • Substrate Addition: Slowly add 4-phenoxybutyric acid (5.0 g) portion-wise to the hot PPA. The mixture will transition into a brown syrup.

  • Cyclization: Maintain the internal temperature at 80–85 °C for 2 hours with continuous mechanical stirring.

    • Causality: Exceeding 90 °C significantly increases the risk of ether cleavage and intermolecular polymerization, which will manifest as intractable black tar.

  • Quenching: Remove the flask from the oil bath. While still warm (approx. 60 °C), carefully pour the syrupy mixture into a beaker containing 200 g of crushed ice and water. Stir vigorously until the PPA is fully hydrolyzed and dissolved.

  • Extraction: Extract the aqueous mixture with DCM (3 × 75 mL).

  • Basic Wash (Critical Step): Wash the combined organic layers with 1M NaOH (2 × 50 mL).

    • Causality: This step acts as a self-validating purification checkpoint. The basic wash selectively deprotonates and removes any unreacted 4-phenoxybutyric acid into the aqueous phase, ensuring only the neutral benzoxepin-5-one remains in the organic phase.

  • Drying & Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes) or recrystallization to afford the pure 3,4-dihydro-1-benzoxepin-5(2H)-one.

Protocol B: Downstream Reduction to Tetrahydro-1-benzoxepin

To obtain the fully saturated this compound, the C5 ketone must be deoxygenated. Catalytic hydrogenation under acidic conditions is the most efficient and environmentally benign method compared to classic Clemmensen conditions[2].

Step-by-Step Procedure:

  • Dissolve 3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 equiv) in glacial acetic acid to achieve a 0.2 M concentration.

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv) and 10% Pd/C (10 wt% relative to substrate).

  • Evacuate and backfill the reaction vessel with Hydrogen gas (H₂) three times. Maintain under a balloon of H₂ at room temperature for 12–16 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate to yield the fully saturated tetrahydro-1-benzoxepin[2].

Troubleshooting & Optimization Matrix

Observation / IssueMechanistic CauseCorrective Action
Low yield / High starting material recovery Incomplete mixed anhydride formation or acylium generation.Increase reaction time to 3h. Verify PPA integrity (PPA absorbs atmospheric moisture over time, reducing its dehydrating power).
Black tarry byproducts Intermolecular polymerization or thermal ether cleavage.Lower temperature to 70 °C, or switch to Eaton's Reagent (rt to 50 °C) for electron-rich substrates[3].
Product contaminated with starting acid Incomplete deprotonation during the basic wash step.Ensure the aqueous phase pH is >10 during the NaOH wash. Extract the basic layer once more with DCM.

References

  • Synthesis of the antifungal 1-benzoxepin pterulone Source: ResearchGate URL:[Link]

  • chemistry: this compound Source: MDMA.ch (Archived Literature) URL:[Link]

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects Source: Taylor & Francis Online URL:[Link]

Sources

Introduction: The Significance of the Tetrahydro-1-benzoxepin Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Tetrahydro-1-benzoxepins via Catalytic Hydrogenation

The 1-benzoxepin core and its saturated analogue, the tetrahydro-1-benzoxepin, are privileged heterocyclic scaffolds frequently encountered in pharmacologically active compounds. Their unique seven-membered ring structure imparts specific three-dimensional conformations that are crucial for molecular recognition and biological activity. The transition from the unsaturated 1-benzoxepin to the tetrahydro derivative via catalytic hydrogenation is a pivotal transformation in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by modifying the rigidity and electronic properties of the core structure. This guide provides a detailed overview of the principles, catalyst selection, and experimental protocols for the efficient and selective catalytic hydrogenation of 1-benzoxepins.

Mechanistic Principles: The Journey from Alkene to Alkane

Catalytic hydrogenation is a fundamental organic transformation involving the addition of hydrogen (H₂) across a double or triple bond.[1] The reaction is thermodynamically favorable but kinetically slow, necessitating the use of a metal catalyst to lower the activation energy.[2] The process can be broadly categorized into heterogeneous and homogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants.[3][4]

Heterogeneous Catalysis: A Surface-Mediated Reaction

In the context of 1-benzoxepin hydrogenation, heterogeneous catalysis is the most common approach. It involves a solid catalyst, typically a noble metal dispersed on a high-surface-area support like activated carbon, reacting with substrates in a liquid or gas phase.[2] The mechanism proceeds through a series of well-defined steps:

  • Adsorption: Both the 1-benzoxepin substrate and molecular hydrogen are adsorbed onto the active sites of the metal surface. The π-bond of the alkene interacts with the metal, while the H-H bond is cleaved to form surface-bound metal hydrides.[1]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.

  • Desorption: The newly formed, saturated tetrahydro-1-benzoxepin product has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.[2]

This surface-mediated mechanism typically results in the syn-addition of both hydrogen atoms to the same face of the double bond, a critical consideration for stereochemical outcomes in substituted benzoxepins.[1][5]

sub 1-Benzoxepin (in solution) sub_ads Adsorbed Benzoxepin sub->sub_ads Adsorption h2 H₂ Gas h_ads Adsorbed H atoms h2->h_ads Adsorption & H-H Cleavage cat_surface Catalyst Surface (e.g., Pd/C) product_ads Adsorbed Tetrahydro-1-benzoxepin sub_ads->product_ads Sequential H Transfer (Hydrogenation) product_sol Tetrahydro-1-benzoxepin (in solution) product_ads->product_sol Desorption

Caption: Heterogeneous hydrogenation mechanism on a metal surface.

Catalyst Selection: Choosing the Right Tool for the Transformation

The choice of catalyst is paramount for achieving high yield and selectivity. Several platinum-group metals are highly effective, each with distinct characteristics.[6] The optimal choice depends on the substrate's reactivity, the presence of other reducible functional groups, and cost considerations.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
10% Palladium on Carbon (Pd/C) 1-50 atm H₂, RT-80°CHighly active, cost-effective, versatile, good for general-purpose hydrogenations.[7]Can be too active, leading to over-reduction or hydrogenolysis of sensitive groups (e.g., benzyl ethers, Cbz-groups).[8]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-3 atm H₂, RTVery active, effective for hydrogenating aromatic rings and other stubborn functional groups.[6][9]Can be less selective than Pd/C; higher cost. May require acidic conditions for optimal activity.[10]
Rhodium (e.g., Rh/C, Wilkinson's catalyst) 1-10 atm H₂, RTExcellent for aromatic ring hydrogenation at lower pressures than Pt. Homogeneous Rh catalysts offer high selectivity.[11][12][13]Higher cost than Pd and Pt. Homogeneous catalysts can be difficult to separate from the product.[3]
Ruthenium (e.g., Ru/C) 50-100 atm H₂, 50-150°CCan provide unique chemo- and regioselectivity, especially in the hydrogenation of fused heteroarenes.[14][15]Often requires harsher conditions (high pressure and temperature).[16]

Expert Insight: For a standard, unsubstituted 1-benzoxepin, 10% Pd/C is the recommended starting point due to its high activity, reliability, and cost-effectiveness. If the substrate contains functional groups susceptible to hydrogenolysis (e.g., O-benzyl ethers, halides), a less active catalyst or the addition of a catalyst poison like diphenylsulfide may be necessary to enhance chemoselectivity.[8] Alternatively, a non-catalytic method like diimide reduction can provide excellent selectivity for the double bond.[17]

Application Protocols

The following protocols provide step-by-step guidance for the hydrogenation of 1-benzoxepins.

G start Start setup Assemble Reaction Vessel (Flask, Stir Bar) start->setup add_reagents Add Substrate & Solvent setup->add_reagents inert Purge with N₂ or Ar add_reagents->inert add_catalyst Add Catalyst (Pd/C) Under Inert Atmosphere inert->add_catalyst purge_h2 Purge with H₂ (via Balloon or Inlet) add_catalyst->purge_h2 react Stir under H₂ Atmosphere Monitor by TLC/LC-MS purge_h2->react reaction_complete Reaction Complete? react->reaction_complete reaction_complete->react No filter Filter Through Celite® to Remove Catalyst reaction_complete->filter Yes concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for heterogeneous catalytic hydrogenation.

Protocol 1: Standard Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is suitable for most 1-benzoxepin derivatives where over-reduction is not a primary concern.

Materials and Reagents:

  • 1-Benzoxepin derivative (1.0 eq)

  • 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight

  • Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)[18]

  • Hydrogen (H₂) gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Round-bottom flask with a stir bar

  • Three-way stopcock and hydrogen balloon setup

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-benzoxepin substrate (1.0 eq).

  • Dissolution: Add an appropriate solvent (e.g., ethanol, 20 mL per gram of substrate) to dissolve the starting material completely.

  • Inerting the System: Fit the flask with a three-way stopcock. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially after use. Handle in an inert atmosphere and do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.

  • Hydrogenation: Evacuate and backfill the system with H₂ gas from a balloon. Repeat this cycle three times. Leave the flask under a positive pressure of H₂ (the balloon should remain inflated).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the system with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst should be quenched carefully by slowly adding water while still wet with solvent and before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tetrahydro-1-benzoxepin.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy by the disappearance of the olefinic proton signals (typically δ 5.5-6.5 ppm) and the appearance of new aliphatic proton signals in the δ 1.5-3.0 ppm range.

Protocol 2: Chemoselective Reduction using Diimide

This protocol is ideal for substrates with functional groups that are sensitive to standard catalytic hydrogenation, such as reducible halogens or benzyl groups. Diimide (N₂H₂) is generated in situ and selectively reduces non-polar double bonds.[17]

Materials and Reagents:

  • 5-Amino-2,5-dihydro-1-benzoxepine derivative (1.0 eq)

  • p-Toluenesulfonyl hydrazide (4.0 eq)

  • Potassium acetate (8.0 eq)

  • Ethanol (or another suitable protic solvent)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the 1-benzoxepin substrate (1.0 eq), p-toluenesulfonyl hydrazide (4.0 eq), and potassium acetate (8.0 eq).

  • Solvent Addition: Add anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approximately 80°C). The in situ generation of diimide will begin, and nitrogen gas will evolve.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion. Additional portions of the hydrazide and base may be needed for sluggish reactions.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation and Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by flash column chromatography.

Expert Insight: This method cleanly reduces the double bond, yielding the tetrahydro-1-benzoxepine without affecting other sensitive groups, often resulting in a cleaner reaction profile and higher isolated yield compared to catalytic methods for complex molecules.[17]

Conclusion and Future Outlook

The catalytic hydrogenation of 1-benzoxepins is a robust and indispensable tool for generating saturated heterocyclic scaffolds for drug discovery and development. While standard heterogeneous catalysts like Pd/C offer a straightforward and effective solution for many substrates, a nuanced understanding of catalyst activity and chemoselectivity is crucial when dealing with complex, multifunctional molecules. The development of more selective reduction methods, including the use of catalyst poisons and non-catalytic reagents like diimide, provides researchers with a versatile toolkit to achieve their synthetic goals. Future advancements will likely focus on asymmetric hydrogenation, employing chiral homogeneous catalysts to afford enantiomerically pure tetrahydro-1-benzoxepins directly, further streamlining the synthesis of chiral drug candidates.[19][20]

References

  • O'Brien, C. J., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • University of Toronto. (n.d.). Homogeneous vs Heterogeneous Catalysts. Available at: [Link]

  • Jans, A. C. H., et al. (2018). Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Duan, H., et al. (2007). Synthesis and Redox Ring Cleavage of cis-1,3,4,5-Tetrahydrobenzo[c]oxepines. ResearchGate. Available at: [Link]

  • Zhang, X. H., et al. (2020). Theoretical study of rhodium(III)-catalyzed synthesis of benzoxepine and coumarin. Journal of Molecular Modeling. Available at: [Link]

  • Gable, C. M., et al. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry. Available at: [Link]

  • Elsevier. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation. ScienceDirect. Available at: [Link]

  • Gagnon, D., et al. (2011). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Organic Letters. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Catalytic Hydrogenation. Available at: [Link]

  • Shaughnessy, K. H., et al. (2021). Palladium-Catalyzed Hydrogenations in Dichloromethane. The Journal of Organic Chemistry. Available at: [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. Available at: [Link]

  • Snyder, S. A., et al. (2011). Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Gold(i)-catalyzed diastereo- and enantioselective [4 + 3] cycloadditions: construction of functionalized furano-benzoxepins. Organic Chemistry Frontiers. Available at: [Link]

  • Krische, M. J. (2011). Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation. ResearchGate. Available at: [Link]

  • Tan, J., et al. (2020). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • Beller, M., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. Nature Communications. Available at: [Link]

  • Zhang, X. (2017). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]

  • Pápai, I., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis. Available at: [Link]

  • Krische, M. J. (2012). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Israel Journal of Chemistry. Available at: [Link]

  • Zhang, W., et al. (2016). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Angewandte Chemie International Edition. Available at: [Link]

  • Bendorf, C. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Homogeneous and Heterogeneous Catalysis. Available at: [Link]

  • Li, G., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Bäckvall, J.-E. (2012). Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA. Available at: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Knowles, W. S. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1993). 7-Methyl-2,3,4,5-tetrahydro-1,4-oxazepin-5-one and the dioxepinone analogue: diastereofacial selectivity in catalytic hydrogenation and the explanation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Pápai, I., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. Helda. Available at: [Link]

  • Ryabukhin, S. V., et al. (2014). A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhou, Y.-G., et al. (2024). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, X., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Molecules. Available at: [Link]

  • Bond, G. C., & Webster, D. E. (1969). Ruthenium-Platinum Oxide Catalysts for Hydrogenation Reactions. Johnson Matthey Technology Review. Available at: [Link]

  • Breit, B. (2005). Mixtures of monodentate P-ligands as a means to control the diastereoselectivity in Rh-catalyzed hydrogenation of chiral alkenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). Oxidative Addition in Action: Catalytic Hydrogenation. Available at: [Link]

  • Widenhoefer, R. A., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. Nature Communications. Available at: [Link]

  • Thompson, R. G. (1956). A Study of the Catalytic Hydrogenation of Methoxybenzenes Over Platinum and Rhodium Catalysts. University of Tennessee. Available at: [Link]

Sources

Strategic Functionalization of the C5 Position in 2,3,4,5-Tetrahydro-1-benzoxepins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 2,3,4,5-tetrahydro-1-benzoxepin (homochroman) scaffold is a privileged structure in medicinal chemistry, serving as the core for various natural products (e.g., Heliannuols) and selective estrogen receptor modulators (SERMs).

The C5 position (benzylic) is the critical "switchboard" for functional diversity. Unlike the flexible oxepine ring, the C5 carbon is rigidly held adjacent to the aromatic system, making it electronically distinct and chemically accessible. However, its position within a seven-membered ring introduces specific conformational challenges (boat vs. twist-chair) that complicate stereocontrol compared to six-membered analogues like chromans.

This guide details three high-fidelity strategies for C5 functionalization:

  • De Novo Construction: Installing the C5-oxo handle via intramolecular Friedel-Crafts acylation.

  • Nucleophilic Addition: The organocerium protocol for sterically demanding C-C bond formation.[1]

  • Direct C-H Activation: Late-stage benzylic oxidation.

Strategy I: The C5-Oxo "Hub" Construction

The most reliable entry into C5 functionalization is not direct activation, but the synthesis of the C5-ketone (1-benzoxepin-5-one).

Protocol A: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one from 4-phenoxybutyric acid. Rationale: Polyphosphoric acid (PPA) is preferred over AlCl₃ for this specific substrate because it serves as both solvent and catalyst, minimizing polymerization of the electron-rich aromatic ring.

Materials
  • Substrate: 4-phenoxybutyric acid (1.0 equiv)

  • Reagent: Polyphosphoric acid (PPA) (10–15 g per 1 g of substrate)

  • Quench: Crushed ice, NaHCO₃ (sat. aq.)

  • Solvent: Toluene (for extraction)

Step-by-Step Workflow
  • Preparation: Heat PPA to 60°C in a mechanical stirrer to lower viscosity.

  • Addition: Add 4-phenoxybutyric acid in portions. Ensure the mixture is homogenous.

  • Cyclization: Heat the mixture to 80–90°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hex). The starting material (acid) will disappear; the ketone product is less polar.

    • Caution: Do not exceed 100°C; the seven-membered ring is susceptible to acid-catalyzed ring contraction or polymerization at high temperatures.

  • Quench: Pour the hot syrup slowly onto crushed ice (exothermic). Stir vigorously until the viscous oil disperses.

  • Workup: Extract with toluene (3x). Wash combined organics with 10% NaOH (to remove unreacted acid) and brine. Dry over MgSO₄.

  • Purification: Vacuum distillation or flash chromatography (SiO₂, 5-10% EtOAc/Hexanes).

Strategy II: Nucleophilic Addition to C5 (The Organocerium Route)

Standard Grignard additions to 1-benzoxepin-5-ones often fail or give low yields due to enolization (alpha-proton acidity at C4) and the steric bulk of the seven-membered ring.

Protocol B: CeCl₃-Mediated Grignard Addition

Objective: Installation of alkyl/aryl groups at C5 to form tertiary alcohols without enolization side-products. Mechanism: The highly oxophilic Ce(III) coordinates the carbonyl oxygen, increasing electrophilicity while the organocerium reagent is less basic than the corresponding Grignard, suppressing deprotonation at C4.

Materials
  • Substrate: 3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 equiv)

  • Reagent: Anhydrous CeCl₃ (1.5 equiv)

  • Nucleophile: Grignard reagent (R-MgX) (1.5 equiv)

  • Solvent: Anhydrous THF

Experimental Procedure
  • CeCl₃ Activation (Critical Step):

    • Place CeCl₃[1][2][3]·7H₂O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring.

    • Visual Check: The solid should turn from a clumpy hydrate to a fine, free-flowing white powder. Failure to fully dry CeCl₃ is the #1 cause of reaction failure.

  • Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF. Stir for 1 hour to form a milky suspension.

  • Transmetallation: Add the Grignard reagent (R-MgX) dropwise to the CeCl₃ slurry at 0°C. Stir for 30 minutes. The reagent is now R-CeCl₂.

  • Addition: Cool to -78°C. Cannulate a solution of the benzoxepin-5-one substrate (in THF) into the organocerium mixture.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Add 10% aqueous acetic acid carefully.

  • Isolation: Extract with Et₂O. The product is the C5-substituted-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Strategy III: Direct C-H Benzylic Oxidation

For late-stage functionalization of the saturated scaffold.

Protocol C: Catalytic Oxidation using NHPI/O₂

Objective: Direct conversion of this compound to the C5-ketone or C5-acetate. Rationale: N-Hydroxyphthalimide (NHPI) acts as a radical catalyst that abstracts the benzylic hydrogen (BDE ~85 kcal/mol) selectively over the ether alpha-protons.

Materials
  • Substrate: this compound[4][5][6]

  • Catalyst: NHPI (10 mol%)

  • Co-catalyst: Co(OAc)₂ (1 mol%)

  • Oxidant: O₂ (balloon) or air

  • Solvent: Acetonitrile or Ethyl Acetate

Workflow
  • Dissolve substrate, NHPI, and Co(OAc)₂ in acetonitrile.

  • Purge the headspace with O₂ and attach a balloon.

  • Heat to 50°C.

  • Note: This reaction proceeds via a benzylic radical. The 7-membered ring flexibility actually aids this by allowing the C5-H bond to align with the pi-system for abstraction.

Visualizing the Pathways

Diagram 1: The C5 Functionalization Hub

This flowchart illustrates the divergence from the central ketone intermediate.

Benzoxepin_Hub Start 4-Phenoxybutyric Acid Core 1-Benzoxepin-5-one (C5=O Hub) Start->Core Intramol. Friedel-Crafts (PPA, 80°C) Path1 C5-Tertiary Alcohol (R-CeCl2 Addition) Core->Path1 R-MgX / CeCl3 (-78°C) Path2 C5-Amine (Reductive Amination) Core->Path2 NH4OAc, NaBH3CN Path3 C5-Chiral Alcohol (Noyori Transfer Hydrog.) Core->Path3 Ru-TsDPEN, HCO2H Path4 Spiro-Benzoxepin (Fischer Indolization) Core->Path4 PhNHNH2, ZnCl2

Caption: Divergent synthesis starting from the C5-oxo core. The ketone serves as the primary handle for installing stereocenters and heteroatoms.

Diagram 2: Mechanism of CeCl₃ Activation

Why the organocerium reagent is mandatory for this scaffold.

CeCl3_Mechanism Step1 Standard Grignard (R-MgX) Step2 Organocerium (R-CeCl2) Step1->Step2 + CeCl3 (anhydrous) Transmetallation Target Benzoxepin-5-one Step1->Target Direct Addition Step2->Target Coordination to C=O OutcomeA Enolization (Side Product) Due to High Basicity Target->OutcomeA Dominant Path w/ Mg OutcomeB 1,2-Addition (Target) Due to High Oxophilicity Target->OutcomeB Dominant Path w/ Ce

Caption: Kinetic preference switch: Ce(III) suppresses basicity (preventing enolization) while activating the carbonyl for nucleophilic attack.

Data Summary & Troubleshooting

Comparative Yields of C5-Alkylation Methods
MethodReagent SystemYield (C5-Methyl)SelectivityNotes
Standard Grignard MeMgBr / THF35-45%LowSignificant enolization/recovery of ketone.
Organolithium MeLi / Et₂O50-60%ModerateCompetitive alpha-deprotonation.
Organocerium MeMgBr / CeCl₃ 88-95% High Requires rigorously anhydrous CeCl₃.
LaCl₃·2LiCl MeMgBr / LaCl₃-LiCl85-92%HighSoluble lanthanide salt alternative (easier handling).
Troubleshooting the Ring System
  • Problem: Incomplete cyclization during Friedel-Crafts.

    • Solution: The 7-membered ring forms slower than 6-membered rings (entropy). Increase reaction time, but do not increase temperature above 100°C, or the ether bond may cleave.

  • Problem: "Gummy" CeCl₃.

    • Solution: The activation step (140°C/vacuum) is non-negotiable. If the powder isn't free-flowing, the water of hydration will destroy the Grignard reagent immediately.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Fontana, G., et al. "Synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-ones." Organic Syntheses, Coll. Vol. 9, p. 44. Link

  • Nicolaou, K. C., et al. "Benzylic C–H Oxidation: Recent Advances." Journal of Organic Chemistry, 87(6), 4061–4077. Link

  • Sridharan, V., et al. "Recent Advances in the Synthesis of Benzoxepines." Chemical Reviews, 111(11), 7157–7259. Link

  • Bhat, R. G., et al. "A One-pot Access to Diastereoselective Benzo[5,6]oxepino[2,3-c]pyrroles." ChemRxiv, 2021.[7] Link

Sources

Application Note: Microwave-Assisted Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 2,3,4,5-tetrahydro-1-benzoxepin ring system is a privileged seven-membered oxygen heterocyclic scaffold in medicinal chemistry. It serves as the structural core for a diverse array of therapeutics, including acyl-CoA cholesterol O-acyl transferase (ACAT) inhibitors, estrogen receptor (ER) modulators, and conformationally restricted 5-HT2A receptor agonists[1].

Historically, the synthesis of functionalized benzoxepins has been bottlenecked by prolonged reaction times, poor atom economy, and the formation of dimeric byproducts during macrocyclization. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage dielectric heating to rapidly overcome the high activation energy barriers of key structural rearrangements. This approach reduces reaction times from days to minutes, suppresses thermal degradation, and boosts overall yields to up to 98%[1][2].

Mechanistic Pathway & Workflow Design

The most efficient and scalable route to functionalized 5-amino-2,3,4,5-tetrahydro-1-benzoxepines utilizes a highly orchestrated, one-pot multibond-forming process. This sequence initiates with a thermally mediated Overman rearrangement of an allylic trichloroacetimidate, followed immediately by a Ring-Closing Metathesis (RCM) using a ruthenium-based catalyst. The resulting 2,5-dihydro-1-benzoxepin intermediate is subsequently subjected to a chemoselective reduction to yield the final saturated scaffold[3].

G A Allylic Trichloroacetimidate (Precursor) B Microwave Irradiation (Dielectric Heating) A->B C Overman Rearrangement [3,3]-Sigmatropic Shift B->C Thermal Activation D Ring-Closing Metathesis (Grubbs II Catalyst) C->D Sequential One-Pot E 2,5-Dihydro-1-benzoxepin (Intermediate) D->E Cyclization F Chemoselective Reduction (Diimide / in situ) E->F G This compound (Target Scaffold) F->G Alkene Saturation

Workflow for microwave-assisted synthesis of this compound.

Causality in Experimental Design

To ensure reproducibility and scientific integrity, it is critical to understand why specific techniques and reagents are chosen for this protocol:

  • Microwave vs. Thermal Heating: The Overman rearrangement is a [3,3]-sigmatropic shift that typically requires 24–60 hours of conventional heating to proceed to completion. Microwave irradiation directly couples with the polar reaction medium, providing instantaneous, localized superheating. This rapid energy transfer minimizes the residence time of the sensitive Grubbs catalyst at high temperatures, preventing its thermal degradation and actively suppressing the formation of unwanted dimeric products during the RCM phase[2].

  • The Necessity of Chemoselective Reduction: The trichloroacetimidate group is strictly required for the Overman rearrangement to successfully install the C5 amine functionality. However, standard catalytic hydrogenation (10% Pd/C, H₂) of the resulting 2,5-dihydro-1-benzoxepin intermediate causes unwanted cleavage of this trichloromethyl protecting group. To circumvent this, we utilize diimide—generated in situ from p-toluenesulfonyl hydrazide and potassium acetate. Diimide selectively reduces the non-conjugated alkene via a concerted cyclic transition state, leaving the halogenated protecting groups completely intact.

Quantitative Optimization Data

The following table summarizes the performance metrics of the MAOS protocol against traditional thermal methods, highlighting the mechanistic causality behind the improvements.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Mechanistic Causality
Reaction Time (Overman) 24–60 hours20 minutesDielectric heating rapidly overcomes the [3,3]-sigmatropic shift activation barrier[2].
Reaction Time (RCM) 12 hours15 minutesInstantaneous superheating accelerates ruthenium catalyst turnover.
Overall Yield ~35–59%81–98%Shortened thermal exposure prevents catalyst degradation and substrate decomposition[1].
Byproduct Formation High (Dimerization)Trace / NoneRapid kinetics favor intramolecular cyclization over intermolecular side reactions.

Step-by-Step Experimental Protocol

Phase 1: Microwave-Assisted One-Pot Overman Rearrangement and RCM
  • Preparation: In a microwave-safe borosilicate vessel, dissolve the allylic trichloroacetimidate precursor (1.0 mmol) in anhydrous toluene to achieve a 0.1 M concentration.

    • Expert Insight: Toluene is selected because its low microwave absorptivity allows the polar reactants to selectively absorb the microwave energy. This creates localized "hot spots" that drive the reaction without boiling the bulk solvent excessively, maintaining safe pressure limits[2].

  • Catalyst Addition: Add Grubbs' second-generation catalyst (7.5 mol %) to the solution. Purge the vessel with argon for 5 minutes to remove oxygen, which can prematurely deactivate the ruthenium complex.

  • Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate using a "temperature-control" method set to 120 °C for 20 minutes (max power 300 W, pressure limit 20 bar)[2]. The dynamic power modulation prevents thermal runaway.

  • Workup: Cool the vessel rapidly to room temperature via compressed air. Concentrate the mixture in vacuo and purify the 2,5-dihydro-1-benzoxepin intermediate via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Phase 2: Chemoselective Reduction
  • Reagent Assembly: Dissolve the purified 2,5-dihydro-1-benzoxepin (0.5 mmol) in absolute ethanol (5.0 mL). Add p-toluenesulfonyl hydrazide (2.5 mmol, 5.0 equiv) and potassium acetate (2.5 mmol, 5.0 equiv).

  • Reaction Execution: Heat the mixture gently to 80 °C for 2 hours. The in situ generation of diimide will actively and selectively reduce the oxepin ring's double bond.

  • Isolation: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the target scaffold.

Analytical Self-Validation System (Trustworthiness)

A robust protocol must be self-validating. To ensure the synthesis has successfully yielded the this compound without over-reduction or dimerization, validate the system using the following analytical markers:

  • ¹H NMR Spectroscopy: The success of the RCM step is initially confirmed by the disappearance of terminal olefinic protons (δ 5.0–5.5 ppm). Following the diimide reduction, validate the final product by the complete absence of the internal alkene protons (typically δ 5.8–6.2 ppm) and the emergence of upfield aliphatic multiplets (δ 1.5–2.5 ppm) corresponding to the newly saturated C3 and C4 positions of the oxepin ring[3].

  • Mass Spectrometry (ESI-MS): The RCM intermediate will show a characteristic molecular ion peak[M+H]⁺. The final chemoselective reduction is validated by a precise mass shift of +2.016 Da, confirming the addition of two hydrogen atoms without the loss of the trichloromethyl protecting group. A loss of the protecting group would result in a significant mass drop and an altered isotopic pattern, indicating protocol failure.

References

1.[1] Benzoxepin Source: Grokipedia URL: 2. One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds Source: The Journal of Organic Chemistry - ACS Publications URL: 3.[2] A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives Source: PMC (National Institutes of Health) URL: 4.[3] 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol Source: Benchchem URL:

Sources

Application Note: Enantioselective Synthesis of Substituted Tetrahydro-1-benzoxepins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The tetrahydro-1-benzoxepin scaffold (a benzene ring fused to a seven-membered oxygenated ring) is a privileged pharmacophore found in bioactive natural products like Heliannuols (allelopathic agents) and pharmaceutical candidates targeting estrogen receptors and CNS pathways.[1]

Constructing this scaffold presents two distinct challenges:

  • Entropic/Enthalpic Barrier: Forming seven-membered rings is kinetically disfavored compared to five- or six-membered rings due to transannular strain and entropy.[1]

  • Stereocontrol: Introducing chirality within the flexible seven-membered ring requires rigid transition states, often necessitating specialized catalytic systems.[1]

This Application Note details two validated protocols for the enantioselective construction of this core:

  • Protocol A (Transition Metal): Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).[1][2] Best for high enantioselectivity (>95% ee) and generating quaternary centers.[1]

  • Protocol B (Organocatalysis): Chiral Phosphoric Acid-Catalyzed Intramolecular Oxa-Michael Addition.[1] Best for "green" chemistry requirements and metal-sensitive substrates.[1]

Mechanistic Logic & Pathway Visualization[1]

The Palladium-Catalyzed AAA Pathway

The most robust route to chiral benzoxepins utilizes the Trost Asymmetric Allylic Alkylation (AAA) .[1] Unlike standard substitutions, this reaction proceeds via a


-allylpalladium intermediate.[1] The "matched" chiral ligand creates a chiral pocket that differentiates the enantiotopic faces of the 

-allyl system or the pro-chiral nucleophile.

Mechanism Description:

  • Ionization: Pd(0) coordinates to the alkene and displaces the leaving group (LG), forming a cationic

    
    -allylpalladium complex.[1]
    
  • Equilibration: The complex undergoes

    
    -
    
    
    
    -
    
    
    interconversion, scrambling the memory of the starting olefin geometry.[1]
  • Nucleophilic Attack: The pendant phenol (nucleophile) attacks the

    
    -allyl system.[1] In the Trost model, this attack occurs exo to the ring, but for medium rings, the ligand directs the regioselectivity to favor the 7-membered endo closure over the 5-membered exo closure.[1]
    

Pd_AAA_Cycle cluster_0 Pre-Catalyst Activation Pd_Pre Pd(dba)2 (Precatalyst) Pd_Active L*-Pd(0) (Active Species) Pd_Pre->Pd_Active Solvent/Heat Ligand Chiral Ligand (e.g., (R,R)-DACH-Phenyl) Ligand->Pd_Active Pi_Allyl π-Allyl Pd Complex (Cationic Intermediate) Pd_Active->Pi_Allyl Oxidative Addition (-CO2, -OR) Substrate Phenol-Allyl Carbonate (Substrate) Substrate->Pi_Allyl Product Chiral Benzoxepin (Product) Pi_Allyl->Product Asymmetric Cyclization Product->Pd_Active Regeneration

Caption: Figure 1.[1][2][3][4] Catalytic cycle for the Pd-catalyzed intramolecular asymmetric allylic etherification yielding the benzoxepin core.

Protocol A: Palladium-Catalyzed Asymmetric Allylic Etherification[1]

Objective: Synthesis of 2-vinyl-2,3,4,5-tetrahydro-1-benzoxepin with >90% ee. Reference: Based on methodologies developed by Trost et al. [1].

Materials & Reagents
ReagentRoleSpecifications
Substrate PrecursorPhenol derivative with allylic carbonate side chain (e.g., tert-butyl carbonate).[1]
Pd2(dba)3.CHCl3 Catalyst SourceTris(dibenzylideneacetone)dipalladium(0)-chloroform adduct.[1] Purple/black crystals.[1]
(R,R)-DACH-Phenyl Chiral LigandTrost Ligand.[1] Determines absolute stereochemistry.
Dichloromethane (DCM) SolventAnhydrous, degassed (Sparged with Argon for 15 min).[1]
Acetic Acid AdditiveGlacial. Often improves catalyst turnover.[1]
Step-by-Step Protocol
  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, charge Pd2(dba)3·CHCl3 (1.0 mol%) and (R,R)-DACH-Phenyl Trost Ligand (3.0 mol%).[1]

    • Add anhydrous DCM (concentration relative to catalyst: 0.01 M).[1]

    • Stir at room temperature for 15–20 minutes. The solution should turn from dark purple to an orange/yellow solution, indicating formation of the active L*-Pd(0) species.[1]

    • Note: Failure to observe color change indicates oxidized catalyst or poor ligand quality.[1]

  • Substrate Addition:

    • Dissolve the phenol-carbonate substrate (1.0 equiv) in anhydrous DCM (0.1 M final concentration).

    • Add the substrate solution to the catalyst mixture via syringe pump over 1 hour.[1]

    • Why Slow Addition? Although intramolecular reactions are favored by dilution, keeping the instantaneous concentration of substrate low prevents intermolecular oligomerization.[1]

  • Reaction Monitoring:

    • Stir at ambient temperature (23 °C).

    • Monitor via TLC (Hexane/EtOAc) or HPLC.[1]

    • Reaction is typically complete within 2–4 hours.[1]

  • Work-up & Purification:

    • Concentrate the reaction mixture directly under reduced pressure (Rotavap).

    • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient 0% -> 5% EtOAc in Hexanes.[1] Benzoxepins are often non-polar.[1]

  • Hydrogenation (Optional for Saturated Core):

    • To obtain the tetrahydro core from the vinyl-dihydro product: Dissolve product in MeOH, add 5% Pd/C (10 wt%), and stir under H2 balloon (1 atm) for 2 hours.

Data Validation (Expected Results)
ParameterValueNotes
Yield 85–95%Lower yields often indicate wet solvent (protonation of intermediate).[1]
Enantiomeric Excess (ee) 92–98%Determine via Chiral HPLC (e.g., Chiralcel OD-H).[1]
Regioselectivity >20:17-endo vs. 5-exo cyclization ratio.[1]

Protocol B: Organocatalytic Intramolecular Oxa-Michael Addition[1]

Objective: Metal-free synthesis suitable for late-stage functionalization.[1] Mechanism: A Chiral Phosphoric Acid (CPA) activates the enone (LUMO lowering) via H-bonding while simultaneously directing the phenol hydroxyl group, facilitating a face-selective intramolecular attack.[1]

Organocatalysis CPA Chiral Phosphoric Acid (R)-TRIP or (R)-BINOL-PA Complex Ternary Complex (H-Bonding Network) CPA->Complex Activation Substrate Enone-Phenol Precursor Substrate->Complex TS Transition State (Rigid 7-mem formation) Complex->TS Stereocontrol TS->CPA Catalyst Release Product Chiral Chromanone/Benzoxepin TS->Product C-O Bond Formation

Caption: Figure 2. Bifunctional activation mode of Chiral Phosphoric Acids (CPA) in oxa-Michael cyclization.

Step-by-Step Protocol
  • Reaction Setup:

    • Prepare a solution of (E)-4-(2-hydroxyphenyl)but-3-en-2-one derivatives (1.0 equiv) in Toluene (0.05 M).

    • Add Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or substituted BINOL-phosphate) (5–10 mol%).[1]

    • Add 4Å Molecular Sieves (powdered, activated) to sequester trace water which can disrupt H-bonding.[1]

  • Execution:

    • Stir at moderate temperature (40–60 °C). Higher temperatures may be required to overcome the entropic barrier of forming the 7-membered ring.

    • Optimization: If reaction is slow, add a H-bond donor co-catalyst (e.g., a thiourea derivative) or increase concentration slightly.[1]

  • Work-up:

    • Filter through a pad of celite to remove sieves.

    • Purify via chromatography.[1][5]

Troubleshooting & Optimization Matrix

ProblemRoot CauseCorrective Action
Low Enantioselectivity (Protocol A) "Loose" Transition StateLower Temperature: Run at 0 °C or -20 °C. Change Ligand: Switch from DACH-Phenyl to Trost "Naphthyl" ligand to increase steric bulk.
Oligomerization (Polymer formation) High ConcentrationHigh Dilution: Reduce concentration to 0.005 M. Slow Addition: Use a syringe pump over 4–6 hours.[1]
No Reaction (Protocol B) Catalyst InhibitionPurify Substrate: Trace amines or basic impurities deactivate the Phosphoric Acid.[1] Wash substrate with dilute HCl prior to use.[1]
Racemization of Product Acidic/Basic WorkupBenzoxepins can be sensitive.[5] Use neutral alumina for purification or buffered silica gel (1% Et3N).[1]

References

  • Trost, B. M. , & Rhee, Y. H. (2002).[1] Asymmetric Synthesis of Chiral Medium-Sized Rings: Molybdenum- and Palladium-Catalyzed Allylic Alkylations.[1] Journal of the American Chemical Society, 124(11), 2528–2533.[1]

  • Venkateswaran, R. V. , et al. (2007).[1][6] First Synthesis of Heliannuol B. Tetrahedron Letters, 48(43), 7709-7711.[1] [1]

  • List, B. , et al. (2006).[1][5] Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Angewandte Chemie International Edition, 45(25), 4193-4195.[1] (Foundational reference for CPA activation modes applied to heterocycles). [1]

  • Jacobsen, E. N. , et al. (2009).[1] Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. Science, 326(5955), 966-970.[1] [1]

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: 2,3,4,5-Tetrahydro-1-benzoxepin as a Privileged Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3,4,5-tetrahydro-1-benzoxepin scaffold (often referred to as homochroman) represents a critical expansion of the privileged benzopyran (chroman) class. Unlike its six-membered counterpart, the seven-membered oxepine ring introduces unique conformational flexibility ("puckering") that allows for distinct binding modes in hydrophobic pockets, particularly within nuclear receptors and enzyme active sites. This guide provides a comprehensive technical overview for medicinal chemists, detailing validated synthetic routes, Structure-Activity Relationship (SAR) logic, and specific protocols for deploying this pharmacophore in Estrogen Receptor (ER) modulation and oncology programs.

Part 1: Structural Analysis & Pharmacophore Logic

The "Pucker" Effect: Conformational Advantage

The defining feature of the this compound scaffold is its departure from planarity. While benzofurans (5-membered) are planar and chromans (6-membered) exist in a half-chair, the 7-membered benzoxepin ring adopts a twisted boat or chair-like conformation.

  • Pharmacophoric Consequence: This "pucker" forces substituents at the C3, C4, and C5 positions out of the aromatic plane, allowing the molecule to probe 3D space in receptor pockets that flat scaffolds cannot access.

  • Bioisosterism: It serves as a superior bioisostere for tetrahydronaphthalenes (e.g., Lasofoxifene) and chromans, often improving solubility and metabolic stability due to the ether oxygen.

Graphviz Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic and functionalization vectors of the scaffold.[1]

Benzoxepin_SAR Core This compound (Core Scaffold) A_Ring Aromatic Ring (Fused) Target: Hydrophobic/Pi-Pi Interactions Core->A_Ring Oxepine 7-Membered Ether Ring Feature: Puckered Conformation Core->Oxepine C3_Pos C3/C4 Position Vector: H-Bond Donors/Acceptors (e.g., Amines, Carboxylates) Oxepine->C3_Pos Functionalization C5_Pos C5 Position Vector: Bulky Aryl Groups (Specificity Determinant) Oxepine->C5_Pos Functionalization Target_ER Target: Estrogen Receptor (ERβ) Requirement: Non-planar fit C3_Pos->Target_ER Side chain interaction Target_Tubulin Target: Tubulin Requirement: Rigid Analogues C5_Pos->Target_Tubulin Steric bulk

Figure 1: Structural dissection of the benzoxepin scaffold highlighting key vectors for medicinal chemistry optimization.

Part 2: Synthetic Protocols

To ensure reproducibility, we present two distinct synthetic pathways: the classical Friedel-Crafts Cyclization (for scale-up) and the modern Ring-Closing Metathesis (RCM) (for diversity).

Protocol A: Intramolecular Friedel-Crafts Cyclization (Scale-Up Route)

Best for: Generating the homochromanone core (ketone intermediate) in multi-gram quantities.

Reagents:

  • Phenol derivative (Starting material)

  • 
    -Butyrolactone or 4-bromobutyric acid
    
  • Polyphosphoric Acid (PPA) or

    
    
    

Step-by-Step Methodology:

  • Ether Formation:

    • Dissolve Phenol (1.0 eq) in anhydrous acetonitrile.

    • Add

      
       (2.5 eq) and ethyl 4-bromobutyrate (1.2 eq).
      
    • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Ensure complete consumption of phenol to avoid side reactions in the next step.

    • Hydrolyze the ester using NaOH (aq) to yield 4-phenoxybutyric acid .

  • Cyclization (The Critical Step):

    • Caution: PPA is highly viscous and corrosive.

    • Heat PPA (10-20 g per 1 g of substrate) to 60°C.

    • Add 4-phenoxybutyric acid slowly with vigorous mechanical stirring.

    • Increase temperature to 100°C for 2-4 hours.

    • Quench: Pour the hot reaction mixture onto crushed ice (Caution: Exothermic).

    • Extract with

      
       (3x). Wash organic layer with 
      
      
      
      and brine.
    • Result: 3,4-dihydro-1-benzoxepin-5(2H)-one.

  • Reduction to Tetrahydro-1-benzoxepin:

    • Perform Clemmensen reduction (Zn/Hg, HCl) or Wolff-Kishner to remove the ketone if the unsubstituted scaffold is desired.

    • Alternatively, reduce with

      
       to the alcohol for further functionalization.
      
Protocol B: Ring-Closing Metathesis (Diversity-Oriented Route)

Best for: Late-stage functionalization and introducing substituents at C3/C4.

Reagents:

  • 2-Allylphenol

  • Acryloyl chloride or substituted alkene bromide

  • Grubbs II Catalyst (Ru-based)

Step-by-Step Methodology:

  • Diene Precursor Synthesis:

    • O-alkylate 2-allylphenol with 4-bromo-1-butene (or derivative) using NaH in DMF.

    • Target Intermediate: 1-(but-3-enyloxy)-2-allylbenzene.

  • RCM Reaction:

    • Dissolve the diene (0.01 M concentration - Critical: High dilution prevents intermolecular polymerization) in anhydrous

      
      .
      
    • Degas the solvent with Argon for 15 mins.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12-24 hours.

    • Result: this compound (with a double bond at C4-C5).[2]

  • Hydrogenation:

    • Hydrogenate using

      
       (1 atm) and Pd/C (10%) in MeOH to yield the saturated this compound.
      

Part 3: Medicinal Chemistry Applications (Case Studies)

Selective Estrogen Receptor Modulators (SERMs)

Research by Meegan et al. (Trinity College Dublin) established the benzoxepin scaffold as a potent template for ER ligands.

  • Mechanism: The scaffold mimics the A-ring and ether linkage of Tamoxifen but restricts the side chain into a specific vector.

  • Key Insight:

    • ER

      
       Selectivity:  Favored by acrylic acid side chains.[3][4][5][6]
      
    • ER

      
       Selectivity:  Favored by saturated carboxylic acid side chains (e.g., phenoxybutyric acid derivatives).
      
    • Lead Candidate (Compound 9): A 4-oxybutyric acid substituted benzoxepin demonstrated 117-fold selectivity for ER

      
        (IC
      
      
      
      = 1.23 nM) over ER
      
      
      .[6]

Data Summary: SAR of Benzoxepin ER Ligands

Compound ClassC4/C5 SubstituentER

IC

(nM)
ER

IC

(nM)
Selectivity Profile
Series I Acrylic Acid15 - 50>100ER

Selective
Series II Acrylamide50 - 200200 - 500Mixed / Weak
Series III Saturated Acid 1471.23 ER

Selective
Workflow Visualization: Synthesis & Application

The following DOT diagram summarizes the workflow from precursor selection to biological validation.

Synthesis_Workflow Start Start: Phenol Precursor Route_A Route A: Friedel-Crafts (PPA, Heat) Start->Route_A Route_B Route B: RCM (Grubbs II, DCM) Start->Route_B Inter_Ketone Intermediate: Homochromanone Route_A->Inter_Ketone Inter_Alkene Intermediate: Dihydrobenzoxepin Route_B->Inter_Alkene Final_Scaffold Final Scaffold: This compound Inter_Ketone->Final_Scaffold Reduction (Zn/Hg) Inter_Alkene->Final_Scaffold Hydrogenation (Pd/C) Funct Functionalization: Side Chain Attachment (C3/C4/C5) Final_Scaffold->Funct Assay Biological Assay: MCF-7 Proliferation / ER Binding Funct->Assay

Figure 2: Dual synthetic pathways leading to the validated pharmacophore.

Part 4: Biological Validation Protocol

Protocol: MCF-7 Breast Cancer Cell Proliferation Assay

Purpose: To validate the antiproliferative efficacy of benzoxepin derivatives acting as SERMs.[7]

Materials:

  • MCF-7 Cell Line (ER+).

  • Alamar Blue or MTT Reagent.

  • Test Compounds (Benzoxepin derivatives).[3][4][5][6][7][8]

  • Positive Control: Tamoxifen (1

    
    M).
    

Procedure:

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates using phenol-red-free RPMI medium (supplemented with charcoal-stripped FBS to remove endogenous estrogens).
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Dissolve benzoxepin derivatives in DMSO.

    • Treat cells with varying concentrations (1 nM to 10

      
      M) for 5-7 days.
      
    • Include a vehicle control (0.1% DMSO) and Tamoxifen control.

  • Readout:

    • Add Alamar Blue reagent (10% of well volume).

    • Incubate for 4 hours.

    • Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Calculate IC

    
     values using non-linear regression (GraphPad Prism).
    

References

  • Meegan, M. J., et al. (2018). "Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER)

    
     and ER
    
    
    
    Activity." Journal of Medicinal Chemistry, 61(2), 514–534.
  • Barrett, I., et al. (2008).[7] "Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators." Bioorganic & Medicinal Chemistry, 16(21), 9554-9573.

  • Chattopadhyay, S. K., et al. (2015). "Ring-closing metathesis for the synthesis of benzoxepins." Tetrahedron Letters. (General reference for RCM protocols on oxygen heterocycles).

  • BenchChem. (2025). "Comparative Analysis of the Biological Activity of Chroman Derivatives."

  • Smolecule. (2024). "this compound-3-amine: Applications in Pharmaceutical Research."

Sources

Application Note: Scalable Production Methods for Benzoxepin Core Structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepins—bicyclic scaffolds featuring a benzene ring fused to a seven-membered oxygen-containing heterocycle—are privileged structures in medicinal chemistry, serving as the core for antidepressants (e.g., Doxepin), antifungals (e.g., Pterulone), and selective estrogen receptor modulators.

However, the production of benzoxepins faces a thermodynamic bottleneck: the formation of seven-membered rings is entropically disfavored compared to five- or six-membered analogs, and transannular strain often impedes cyclization. Conventional batch methods frequently suffer from high dilution requirements (to prevent oligomerization), resulting in poor Space-Time Yields (STY).

This guide details two scalable methodologies to overcome these barriers:

  • Thermodynamically-Driven Ring-Closing Metathesis (RCM): Utilizing gas-sparging techniques to shift equilibrium.

  • Continuous Flow Friedel-Crafts Cyclization: Leveraging solid-supported catalysts to manage exotherms and improve kinetics.

Strategic Analysis: The Medium-Ring Challenge

The synthesis of 1-benzoxepins (oxygen at position 1) presents a classic competing reaction scenario.

  • Entropic Penalty: The probability of chain ends meeting to form a 7-membered ring is significantly lower than for 5- or 6-membered rings.

  • Enthalpic Strain: Torsional strain (Pitzer strain) and transannular interactions in the seven-membered ring destabilize the transition state.

  • The Competitor: Intermolecular polymerization (dimerization/oligomerization) is the primary side reaction, typically mitigated by high dilution (

    
     M), which ruins scalability.
    
Decision Matrix for Method Selection
ConstraintRecommended MethodRationale
Functional Group Diversity Ring-Closing Metathesis (RCM) High tolerance for esters, amides, and unprotected alcohols.
Cost of Goods (COGS) Friedel-Crafts / Acid Catalysis Uses inexpensive reagents (acids) rather than Ru-catalysts.
Safety / Exotherm Control Continuous Flow High surface-to-volume ratio manages heat from acid-mediated cyclizations.

Method A: Scalable Ring-Closing Metathesis (RCM)[1]

RCM is the most versatile method for constructing the oxepine ring, but scale-up fails if ethylene gas (the byproduct) remains in solution, as it promotes the reverse reaction (Ring-Opening Metathesis).

Mechanism and Control Strategy[2]

The reaction proceeds via a metallacyclobutane intermediate.[1] To drive the reaction to completion (Le Chatelier’s principle), the ethylene byproduct must be actively removed.

RCM_Mechanism Precursor Diene Precursor (Batch/Feed) Ru_Complex Active Ru-Carbene Species Precursor->Ru_Complex Initiation Metallacycle Metallacyclobutane Intermediate Ru_Complex->Metallacycle Cycloaddition Product Benzoxepin Target Metallacycle->Product Product Release Ethylene Ethylene Gas (Byproduct) Metallacycle->Ethylene Gas Evolution (Must Remove!) Ethylene->Metallacycle Re-entry (Inhibition)

Figure 1: RCM Mechanism highlighting the critical necessity of ethylene removal to prevent equilibrium reversal.

Protocol 1: High-Concentration RCM with Nitrogen Sparging

Objective: Synthesize 2,5-dihydro-1-benzoxepin at 0.1 M concentration (10x standard dilution) without dimerization.

Materials:

  • Substrate: 1-(allyloxy)-2-vinylbenzene (or derivative).

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) or Zhan Catalyst 1B (lower cost).

  • Solvent: Toluene (preferred over DCM for higher boiling point and safety).

  • Scavenger: QuadraPure™ TU (Thiourea resin) or activated carbon.

Step-by-Step Procedure:

  • System Preparation (The Sparger):

    • Equip a 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a subsurface gas dispersion tube (fritted glass).

    • Connect the dispersion tube to a nitrogen line regulated to a steady, vigorous bubble.

  • Degassing (Critical Step):

    • Charge the flask with Toluene. Sparge with

      
       for 30 minutes before adding reagents to remove dissolved oxygen (catalyst poison).
      
    • Heat solvent to 60°C.

  • Pseudo-High Dilution Addition:

    • Dissolve the substrate in degassed Toluene to make a 0.5 M stock solution.

    • Dissolve Catalyst (0.5 - 1.0 mol%) in a minimal amount of degassed Toluene.

    • Add the Catalyst solution to the main reactor.

    • Slow Addition: Add the substrate stock solution to the reactor via syringe pump over 2–4 hours.

    • Why? This keeps the instantaneous concentration of unreacted diene low, favoring intramolecular cyclization over intermolecular dimerization, while maintaining a high final reactor volume efficiency.

  • Reaction Maintenance:

    • Maintain vigorous

      
       sparging throughout the addition and for 1 hour post-addition. The gas flow physically strips ethylene from the solution.
      
  • Quenching and Scavenging:

    • Cool to room temperature.

    • Add QuadraPure™ TU resin (50 equiv relative to Ru) and stir for 12 hours. The solution should turn from dark brown/green to pale yellow.

    • Filter through a pad of Celite.

  • Validation:

    • Analyze via HPLC.[2] Dimer impurities elute significantly later than the cyclized monomer. Target conversion: >98%; Dimer content: <2%.

Method B: Continuous Flow Friedel-Crafts Cyclization

For benzoxepins lacking sensitive olefins, the intramolecular Friedel-Crafts alkylation is superior for cost. However, batch scale-up is hazardous due to the exothermicity of acid-catalyzed cyclizations. Flow chemistry mitigates this risk.[3]

The Flow Advantage
  • Heat Transfer: Micro-reactors dissipate heat instantly, preventing thermal runaway.

  • Residence Time Control: Precise control prevents over-reaction (polymerization).

  • Solid Catalysis: Use of silica-supported sulfonic acids (e.g., SiliaBond® Propylsulfonic Acid) eliminates the need for aqueous workup.

Flow_Setup Reservoir Substrate Solution (in HFIP or DCE) Pump HPLC Pump (1.0 mL/min) Reservoir->Pump Feed Column Packed Bed Reactor (Solid Acid Catalyst) Temp: 50°C Pump->Column Pressurized Flow BPR Back Pressure Regulator (100 psi) Column->BPR Conversion Collection Product Stream (To Evaporation) BPR->Collection Depressurization

Figure 2: Packed-bed flow reactor setup for heterogeneous acid-catalyzed cyclization.

Protocol 2: Solid-Acid Catalyzed Flow Synthesis

Objective: Cyclization of 4-phenoxybutan-1-ol derivatives to 2,3,4,5-tetrahydro-1-benzoxepin.

Materials:

  • Reactor: Stainless steel column (e.g., Omnifit®).

  • Catalyst: Amberlyst-15 or Silica-supported Sulfonic Acid (SCX-2).

  • Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP) for difficult substrates.

Step-by-Step Procedure:

  • Reactor Packing:

    • Pack the column tightly with the solid acid catalyst. Ensure no voids exist to prevent channeling.

    • Flush the column with pure solvent for 20 minutes to swell the resin and stabilize pressure.

  • Parameter Optimization (The "Self-Validating" Step):

    • Set the Back Pressure Regulator (BPR) to 100 psi (approx 7 bar) to allow heating above the solvent boiling point if necessary.

    • Heat the column oven to 50°C.

    • Residence Time (

      
      ) Scan:  Run the substrate (0.2 M) at three flow rates (e.g., 
      
      
      
      = 5 min, 10 min, 20 min).
    • Analyze output by LC-MS. Plot Conversion vs. Residence Time. Select the fastest flow rate that yields >95% conversion.

  • Production Run:

    • Set the pump to the optimized flow rate.

    • Process the bulk solution.

    • In-line Monitoring: If available, use a flow IR cell to monitor the disappearance of the hydroxyl stretch or the formation of the ether linkage.

  • Workup:

    • The output is acid-free (catalyst remains in the column).

    • Simply evaporate the solvent to obtain the crude benzoxepin.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
RCM: Low Conversion Ethylene saturationIncrease

sparge rate; Ensure headspace is vented, not sealed.
RCM: Catalyst Death Oxygen leakageCheck septa; Use freeze-pump-thaw on substrate solution; Add stabilizer (benzoquinone) if using Grubbs-I.
Flow: High Backpressure Fines in catalyst bedReverse flow to flush; Repack column with larger particle size resin (e.g., 200-400 mesh).
Flow: Leaching Solvent incompatibilityAvoid MeOH with sulfonic acid resins at high temps; Switch to DCE or Toluene.

References

  • Mechanism of RCM & Ethylene Removal

    • Ulman, M., & Grubbs, R. H. (1999). Ruthenium-Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. The Journal of Organic Chemistry.
  • Scalable RCM Protocols (Nitrogen Sparging)

    • Nicola, T., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle.[4] Organic Process Research & Development.

  • Flow Chemistry Friedel-Crafts

    • Sahoo, M., et al. (2020). First Continuous-Flow Intramolecular Dehydrative Friedel–Crafts Alkylation of Benzyl Alcohols in 1,1,1,3,3,3-Hexafluoro-2-Propanol Catalyzed by HO-Substituted Sulfonic Acid-Functionalized Silica Gel.[5] Advanced Synthesis & Catalysis.

  • Palladium-Catalyzed Benzoxepin Synthesis

    • Mao, B., et al. (2011). Cationic Palladium-Catalyzed [5 + 2] Annulation of 2-Acylmethoxyarylboronic Acids and Allenoates: Synthesis of 1-Benzoxepine Derivatives. The Journal of Organic Chemistry.
  • Benzoxepin Pharmacology (Doxepin)

    • DrugBank Online. (n.d.). Doxepin: Uses, Interactions, Mechanism of Action.

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 2,3,4,5-tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cyclization Yields for 2,3,4,5-Tetrahydro-1-benzoxepin

Synthesizing the this compound scaffold—a seven-membered oxa-heterocycle fused to a benzene ring—presents significant thermodynamic and kinetic challenges. The entropic penalty of forming medium-sized rings often leads to competing intermolecular oligomerization or alternative intramolecular pathways (e.g., forming six-membered rings). This guide provides mechanistic troubleshooting, quantitative parameters, and validated protocols to help researchers optimize their cyclization yields.

Troubleshooting Workflow

G N1 Low Yield in Benzoxepin Cyclization N2 Identify Primary Byproducts (LC-MS/NMR) N1->N2 N3 Oligomers / Polymers (Mass > Dimer) N2->N3 N4 Unreacted Starting Material (No Conversion) N2->N4 N5 Alternative Regioisomers (e.g., 6-membered rings) N2->N5 N6 Implement High Dilution (Syringe Pump Addition) N3->N6 N7 Optimize Acid/Catalyst (e.g., PPA, Eaton's Reagent) N4->N7 N8 Evaluate Baldwin's Rules (Favor 7-Exo-Trig Trajectory) N5->N8

Troubleshooting workflow for this compound cyclization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My intramolecular Mitsunobu cyclization of a phenol-alcohol precursor is yielding <30% of the desired benzoxepin, with the rest being an intractable polymeric sludge. How do I fix this? A1: The formation of polymeric sludge is a classic symptom of intermolecular etherification outcompeting the desired intramolecular ring closure. Forming seven-membered rings carries a high entropic penalty compared to five- or six-membered rings. To favor the intramolecular pathway, you must artificially lower the steady-state concentration of the reactive intermediate[1]. Actionable Solution: Implement pseudo-high dilution conditions. Dissolve your phenol-alcohol precursor and triphenylphosphine (PPh


) in a large volume of solvent (e.g., 0.005 M). Use a syringe pump to add the azodicarboxylate (e.g., DEAD or DIAD) over 12–24 hours. This ensures that once a molecule is activated, its nearest nucleophilic neighbor is its own phenolic hydroxyl group, effectively suppressing intermolecular collisions[1].

Q2: I am attempting an acid-promoted Friedel-Crafts acylation to close the benzoxepin ring, but I am seeing unreacted starting material and decomposition. What acid system is optimal? A2: Standard Lewis acids (like AlCl


) or Brønsted acids (like H

SO

) often cause ether cleavage or extensive decomposition before the kinetically slow seven-membered ring can form. Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P

O

in methanesulfonic acid) are superior choices. They act as both the solvent and the cyclizing agent, providing a highly acidic but non-nucleophilic environment that stabilizes the intermediate carbocation without promoting side reactions[2]. Actionable Solution: If using PPA, heating to 120–150 °C is often required due to its high viscosity[2]. The high viscosity actually aids in trapping the reactive ends of the molecule in close proximity. If your substrate is thermally sensitive, switch to Eaton's reagent, which offers similar dehydrating power but much lower viscosity, allowing cyclizations to proceed at room temperature to 60 °C.

Q3: How do Baldwin's rules apply to the cyclization of benzoxepins, and why am I getting six-membered ring byproducts? A3: Depending on your precursor's geometry and the position of the reactive centers, cyclization can proceed via different trajectories. According to Baldwin's rules, 7-Exo-Trig closures are favored, but 7-Endo-Trig closures are generally disfavored and often outcompeted by 6-Exo-Trig pathways if an alternative nucleophilic attack site exists[3]. Actionable Solution: Redesign your linear precursor to ensure the electrophilic carbon is positioned strictly for an Exo-Trig attack[3]. If utilizing a transition-metal-catalyzed approach, ensure the ligand bulk directs the C-C or C-O bond formation exclusively to the 7-membered trajectory.

Q4: Are there alternative modern methods to bypass the traditional thermodynamic penalties of benzoxepin cyclization? A4: Yes. Recent methodologies leverage radical cascade reactions to drive the cyclization thermodynamically. For instance, a radical cascade nitro-cyclization of oxygen-linked 1,7-dienes using K


S

O

and NaNO

efficiently yields NO

-substituted benzoxepines. The generation of a stable benzylic radical intermediate drives the 7-endo cyclization pathway, bypassing traditional ionic constraints[4].

Section 2: Quantitative Data & Reaction Parameters

Cyclization StrategyReagents / CatalystKey Reaction ParametersTypical YieldPrimary Byproducts / Challenges
Mitsunobu Etherification [1]DEAD or DIAD, PPh

, THF
0.005 M dilution, 12-24h syringe pump addition70–85%Intermolecular oligomers (if dilution is insufficient)
Friedel-Crafts Acylation [2]Polyphosphoric Acid (PPA)120–150 °C, 5–6h, neat77–80%Unreacted starting material, thermal degradation
Radical Cascade Nitro-Cyclization [4]K

S

O

, NaNO

, CH

CN
100 °C, 12h71–84%Fails if radical scavengers (e.g., TEMPO, BHT) are present
Base-Promoted Annulation [5]DBURoom temperature~78%Alkene isomerization side-products

Section 3: Step-by-Step Methodologies

Protocol 1: High-Dilution Mitsunobu Cyclization

Self-Validating Mechanism: The slow addition of DIAD ensures that the concentration of the betaine intermediate remains negligible, preventing dimerization. The reaction self-indicates completion when the yellow color of DIAD persists in the flask, signaling the total consumption of the phenol-alcohol precursor and the cessation of the catalytic cycle.

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve the phenol-alcohol precursor (1.0 mmol) and PPh

    
     (1.5 mmol) in 200 mL of anhydrous THF (0.005 M concentration).
    
  • Activation: Cool the solution to 0 °C using an ice bath to stabilize the initial phosphonium adduct.

  • Syringe Pump Addition: Dissolve DIAD (1.5 mmol) in 20 mL of anhydrous THF. Load this into a syringe pump and add dropwise to the reaction mixture at a strict rate of 1.0 mL/hour.

  • Monitoring: Allow the reaction to warm to room temperature naturally and stir for an additional 2 hours post-addition. Monitor via TLC (UV active) until the starting material spot disappears.

  • Workup & Purification: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether/hexane (1:1), filter through a Celite pad, and purify the concentrated filtrate via silica gel chromatography.

Protocol 2: Acid-Promoted Friedel-Crafts Cyclization using PPA

Self-Validating Mechanism: PPA acts as both the solvent and the dehydrating agent. Its high viscosity traps the reactive carbocation and the nucleophilic aromatic ring in a localized solvent cage, favoring intramolecular collision over intermolecular degradation. The reaction visually validates its progress by transitioning from a heterogeneous suspension to a homogeneous dark, viscous syrup[2].

  • Preparation: Pre-heat Polyphosphoric Acid (PPA, 10-15 g per mmol of substrate) in a wide-neck round-bottom flask to 90 °C using an oil bath to lower its viscosity[2].

  • Addition: Add the linear precursor (e.g., a 4-phenoxybutanoic acid derivative, 1.0 mmol) portion-wise to the stirring PPA to prevent localized exotherms.

  • Cyclization: Raise the temperature to 120–150 °C and stir mechanically (a magnetic stir bar will stall due to viscosity) for 5–6 hours[2].

  • Quenching: Carefully pour the hot, dark syrupy mixture onto crushed ice (100 g) with vigorous stirring. The highly acidic matrix will hydrolyze, and the organic benzoxepin product will precipitate or phase-separate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO

    
     until CO
    
    
    
    evolution completely ceases, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.

References

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH. nih.gov. 1

  • An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives - Beilstein Journals. beilstein-journals.org. 2

  • Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines | The Journal of Organic Chemistry. acs.org. 4

  • The Journal of Organic Chemistry 1998, 63 (25), 9597-9600 - Matthew Aaron Looney. matthewaaronlooney.com. 3

  • 17.4. 2.5 Benzoxepins (Update 2012) - Thieme E-Books. thieme-connect.de. 5

Sources

Overcoming steric hindrance in benzoxepin ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxepin Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with forming the benzoxepin scaffold, particularly when confronted with sterically demanding substrates. Here, we move beyond simple protocols to explore the mechanistic rationale behind common failures and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form a benzoxepin is failing. I suspect steric hindrance, but how can I be sure?

A: Steric hindrance is a primary culprit in failed 7-membered ring closures. The entropic and enthalpic barriers to forming a medium-sized ring are already significant, and bulky substituents exacerbate this. Key indicators that steric hindrance is your core issue include:

  • Reaction Stalls: You observe significant recovery of starting material even after extended reaction times or at elevated temperatures.

  • Side Product Formation: Instead of cyclization, you observe intermolecular reactions (dimerization, polymerization) or, in the case of base-mediated reactions, elimination products.[1][2]

  • Positional Effects: The problem is magnified when bulky groups are located ortho to the phenolic oxygen or on the carbon atoms alpha or beta to the leaving group on the side chain. These positions directly impede the required bond-forming trajectory.

Q2: I'm attempting a Williamson ether synthesis to form the benzoxepin, but I'm only isolating an alkene. What is happening and how can I fix it?

A: You are observing a classic competing elimination reaction (E2) which is favored over the desired substitution (S_N_2). The alkoxide base required for the Williamson synthesis is also a strong base, which can abstract a proton from the carbon beta to your leaving group, leading to an alkene.[3][4] This is especially problematic with secondary or tertiary alkyl halides and when the approach to the electrophilic carbon is sterically blocked.[1][5]

To favor substitution over elimination:

  • Use a less-hindered base if possible, though you are constrained by needing the phenoxide.

  • Ensure your leaving group is on a primary carbon. If it's on a secondary carbon, elimination becomes highly competitive. Tertiary halides will almost exclusively give elimination products.[4]

  • Use a better leaving group. Switching from -Cl or -Br to a tosylate (-OTs) or mesylate (-OMs) can sometimes increase the rate of substitution relative to elimination.

  • Employ milder conditions. Lowering the reaction temperature can sometimes favor the S_N_2 pathway, which has a lower activation energy than the E2 pathway in some systems.

Q3: Classical methods have failed for my highly substituted benzoxepin. What modern synthetic strategies should I consider?

A: When traditional methods like Williamson or Mitsunobu cyclizations fail due to severe steric hindrance, it's time to adopt strategies that are less sensitive to steric bulk or operate via completely different mechanisms. The two most powerful approaches are:

  • Ring-Closing Metathesis (RCM): This is an exceptionally versatile method for forming cyclic alkenes, including the benzoxepin core. It is catalyzed by ruthenium complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) and is often tolerant of a wide range of functional groups.[6][7] By designing a diene precursor, you can form the C-C bond of the ring, followed by reduction if the saturated analogue is desired.

  • Transition-Metal-Catalyzed C-O Coupling: Intramolecular Buchwald-Hartwig or Ullmann-type reactions can form the aryl ether bond under conditions that are often more favorable for sterically hindered substrates than classical S_N_2 reactions.[8][9] The success of these reactions is highly dependent on the choice of catalyst, and particularly the phosphine ligand, which can be tuned to overcome steric barriers.[9]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides in-depth solutions for specific experimental problems encountered during benzoxepin ring closure.

Issue 1: Failure in Intramolecular S_N_2 Cyclization (e.g., Williamson Ether Synthesis)

Scenario: You are attempting to cyclize a 2-(3-halopropyl)phenol derivative with a bulky substituent at the C4 position of the propyl chain or at the C3 position of the phenol. The reaction yields primarily starting material or elimination byproducts.

Root Cause Analysis: The bulky substituent physically blocks the trajectory of the nucleophilic phenoxide attacking the electrophilic carbon bearing the leaving group. The required 180° backside attack for the S_N_2 mechanism is sterically inaccessible.

Solutions & Protocols:

Strategy 1: Enhance Nucleophilicity and Leaving Group Ability

The goal is to maximize the rate of the desired S_N_2 reaction so it can outcompete side reactions.

  • Protocol 1: Optimized Williamson Cyclization for Hindered Substrates

    • Substrate Preparation: Ensure your precursor alcohol is converted to a superior leaving group, such as a tosylate or triflate, instead of a simple halide.

    • Solvent & Base: In a flame-dried flask under Argon, dissolve the precursor (1.0 eq) in anhydrous DMF (to a final concentration of 0.01 M). Add cesium carbonate (Cs₂CO₃, 1.5 eq), which is highly effective in these cyclizations due to its solubility and the "naked" nature of the resulting phenoxide.

    • Reaction Conditions: Heat the reaction to 80-100 °C. The higher temperature can help overcome the activation barrier, but monitor carefully for decomposition.

    • Monitoring: Track the reaction by TLC or LC-MS. If no product is observed after 12-24 hours, the S_N_2 pathway is likely not viable.

Strategy 2: Redesign the Synthesis to Avoid Intramolecular S_N_2

If the above fails, the steric barrier is too great. An alternative bond-forming strategy is required. See the RCM and Transition-Metal Catalysis sections below.

Issue 2: Stalled or Low-Yielding Intramolecular Mitsunobu Reaction

Scenario: You are attempting an intramolecular Mitsunobu reaction on a sterically hindered phenol-alcohol substrate. The reaction is sluggish, incomplete, or yields triphenylphosphine oxide and hydrazine byproducts with little to no desired benzoxepin.

Root Cause Analysis: The Mitsunobu reaction proceeds via a bulky phosphonium-alkoxide intermediate.[10] If the substrate alcohol is sterically hindered (secondary or tertiary), the formation of this intermediate can be slow. More commonly, the subsequent S_N_2 displacement by the (often hindered) internal phenoxide nucleophile is the rate-limiting and failing step.[11][12]

Solutions & Protocols:

Strategy 1: Optimize Reagents and Conditions

  • Reagent Choice: Use diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD). While bulkier, DIAD can sometimes lead to cleaner reactions and avoid certain side products.

  • Acidic Co-reagents: While not directly applicable for an intramolecular phenol cyclization, the principle from intermolecular cases is that more acidic nucleophiles react faster.[12] This highlights the importance of the phenol's acidity; electron-withdrawing groups on the aromatic ring can sometimes help, if synthetically tolerated.

  • Temperature Control: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This can help control the decomposition of reactive intermediates.

Strategy 2: Switch to a More Robust Cyclization Method

The Mitsunobu reaction is notoriously sensitive to steric hindrance.[13][14] For challenging substrates, it is often more efficient to pivot to RCM or a metal-catalyzed method rather than expend significant effort on optimizing a low-yielding Mitsunobu.

Issue 3: Failed Ring-Closing Metathesis (RCM) for Benzoxepin Core

Scenario: You have synthesized a diene precursor, such as a 2-(allyloxy)styrene derivative, but the RCM reaction using a standard Grubbs catalyst fails to produce the desired cyclized product.

Root Cause Analysis: Steric hindrance near one or both of the alkene groups can prevent the bulky ruthenium catalyst from coordinating and initiating the catalytic cycle.[6] The formation of the initial metallacyclobutane is sterically disfavored.[7]

Solutions & Protocols:

Strategy 1: Catalyst Screening

The choice of catalyst is paramount in RCM.[15][16] More active, modern catalysts are designed to overcome higher activation barriers.

  • Workflow for Catalyst Selection:

Caption: Catalyst selection workflow for challenging RCM reactions.

  • Protocol 2: RCM for Sterically Demanding Substrates

    • Setup: Use Schlenk techniques. The solvent (anhydrous, degassed toluene or 1,2-dichloroethane) must be rigorously purified.

    • Concentration: RCM is an intramolecular reaction. Use high dilution (0.001–0.005 M) to disfavor intermolecular side reactions.[16]

    • Catalyst Choice: For a hindered substrate, begin with a more active catalyst like Grubbs 3rd Generation or a Zhan catalyst (e.g., Zhan 1B) at a loading of 2-5 mol%.[16]

    • Temperature: Refluxing toluene (110 °C) is often required to provide sufficient energy for catalyst turnover with hindered substrates.

    • Ethylene Removal: If using a terminal alkene, bubbling a slow stream of argon through the reaction mixture can help drive the equilibrium by removing the ethylene byproduct.[6][7]

Table 1: Comparison of RCM Catalysts for a Hindered Benzoxepin Precursor

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)Observations
Grubbs 1st Gen.8024<5Starting material recovered
Grubbs 2nd Gen.801245Sluggish conversion
Hoveyda-Grubbs 2nd Gen.1101275Clean conversion, higher temp needed
Zhan Catalyst-1B 80 4 92 Fast and efficient conversion [16]
Issue 4: Failure in Intramolecular C-O Cross-Coupling

Scenario: You are attempting a palladium-catalyzed intramolecular C-O coupling (Buchwald-Hartwig type) between an ortho-halophenol and a side-chain alcohol. The reaction fails, providing only starting material or dehalogenated side products.

Root Cause Analysis: The key step in the catalytic cycle that is often inhibited by steric hindrance is the final C-O reductive elimination from the palladium center. Bulky groups on the aryl ring or the alkoxide can create a steric clash that prevents the orbitals from achieving the necessary overlap for bond formation.

Solutions & Protocols:

Strategy 1: Ligand Optimization

The ligand is the most critical parameter. For hindered couplings, bulky, electron-rich biaryl phosphine ligands are required. They form a sterically crowded coordination sphere around the palladium, which promotes the desired reductive elimination.

  • Diagram of Ligand Effect:

Caption: Bulky ligands accelerate the crucial reductive elimination step.

  • Protocol 3: Ligand Screening for Intramolecular C-O Coupling

    • Setup: In a glovebox, prepare an array of reaction vials. To each, add the aryl halide precursor (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).

    • Ligand Addition: To each vial, add a different bulky phosphine ligand (4-8 mol%). Recommended ligands for screening include: SPhos, XPhos, RuPhos, and BrettPhos.

    • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.05 M). Seal the vials and heat to 100-120 °C for 12-24 hours.

    • Analysis: Cool the reactions, quench with water, extract with an organic solvent, and analyze the crude mixture by LC-MS to identify the most effective ligand.

References

  • Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives... ResearchGate. Available at: [Link]

  • Benzoxepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Illustrate with examples the limitations of Williamson's synthesis. askIITians. Available at: [Link]

  • Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Synthesis of benzoxepines 10 via Pd‐catalyzed C–C and Cu‐catalyzed C–O coupling. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. PubMed. Available at: [Link]

  • Exciting progress in the transition metal‐catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. Available at: [Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. MDPI. Available at: [Link]

  • Synthesis of benzoxepine derivatives. ResearchGate. Available at: [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. Available at: [Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions. ResearchGate. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health (NIH). Available at: [Link]

  • Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives... PubMed. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. National Institutes of Health (NIH). Available at: [Link]

  • A three-step, efficient strategy for the synthesis of useful 2-benzoxepin-3(1H)-ones... ResearchGate. Available at: [Link]

  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. SciSpace. Available at: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • A Ring Distortion Strategy to Construct Stereochemically Complex and Structurally Diverse Compounds from Natural Products. National Institutes of Health (NIH). Available at: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

  • Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics... National Institutes of Health (NIH). Available at: [Link]

  • A ring-closure method for preparing cyclic polymers from unconjugated vinyl monomers. Royal Society of Chemistry. Available at: [Link]

  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. Available at: [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Available at: [Link]

  • The Effect of Bulky Substituents on the Formation of Symmetrically Trisubstituted Triptycenes. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines... MDPI. Available at: [Link]

Sources

Purification techniques for separating benzoxepin byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxepin Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex separations involving benzoxepin derivatives.

Benzoxepins—bicyclic structures consisting of a benzene ring fused to a seven-membered oxepin ring—present unique purification challenges. Their planar, unsaturated scaffolds often result in byproducts that possess nearly identical polarities to the target molecules. This guide bypasses generic advice, focusing instead on the mechanistic causality behind co-elution and providing self-validating protocols to ensure high-purity isolation.

Diagnostic Workflow for Benzoxepin Purification

Before diving into specific troubleshooting scenarios, consult the diagnostic workflow below to identify the optimal purification strategy based on the nature of your synthetic byproducts.

BenzoxepinPurification Crude Crude Benzoxepin Mixture TLC TLC / LC-MS Analysis Crude->TLC Isomers E/Z Isomeric Byproducts TLC->Isomers Identifies OverRed Over-Reduced Species TLC->OverRed Identifies Unreacted Unreacted Precursors TLC->Unreacted Identifies Photo Photochemical Isomerization (I2 / UV-light) Isomers->Photo Flash2 Flash Chromatography (Ether/Hexane) OverRed->Flash2 Flash1 Flash Chromatography (EtOAc/Hexane) Unreacted->Flash1 Photo->Flash1 Pure Pure Benzoxepin Target Flash1->Pure Flash1->Pure Flash2->Pure

Diagnostic workflow for isolating benzoxepin targets from common synthetic byproducts.

Troubleshooting Guides & FAQs

Q1: Why do my E and Z benzoxepin isomers co-elute, and how can I resolve them?

The Causality: When synthesizing functionalized 1-benzoxepins (such as the antifungal metabolite pterulone) via Wittig reactions, the process often yields a mixture of E and Z isomers[1]. Because the rigid, fused oxepin ring dictates the overall 3D conformation of the molecule, the orientation of the exocyclic double bond has a negligible effect on the molecule's net dipole moment. Consequently, both isomers exhibit identical retention factors (


) on standard normal-phase silica gel, making direct chromatographic separation virtually impossible.

The Solution: Instead of brute-forcing the separation with complex solvent gradients, you must alter the chemical composition of the mixture. Subject the crude mixture to photochemical isomerization using catalytic iodine (


) and UV light[1]. This process breaks the 

-bond temporarily, allowing the sterically hindered isomer to relax into the thermodynamically favored target isomer. Once the mixture is homogenized into a single isomer, standard chromatography (e.g., heptane:ethyl acetate 15:1) will easily separate the product from baseline impurities[1].
Q2: During the hydrogenation of 2,5-dihydro-1-benzoxepines, I am seeing multiple low-polarity spots on my TLC. What are these byproducts?

The Causality: This is a classic over-reduction issue. When reducing the alkene moiety of 2,5-dihydro-1-benzoxepines using standard hydrogenation conditions (e.g., 10% Pd/C in an


 atmosphere), the highly active palladium catalyst does not solely target the alkene[2]. If your substrate contains sensitive protecting groups—such as a trichloroacetamide group—the catalyst will indiscriminately cleave the labile C-Cl bonds, generating a cascade of dechlorinated (over-reduced) byproducts[2].

The Solution: These over-reduced byproducts are significantly less polar than the target molecule because they lack the electron-withdrawing halogen atoms. To purify the target, utilize a highly non-polar solvent system (such as 5% diethyl ether in hexane)[3]. The over-reduced species will elute near the solvent front, allowing the intact target benzoxepin to be retained and isolated cleanly.

Q3: How do I separate benzoxepin-5-ones from unreacted salicylaldehyde precursors after ring-closing metathesis?

The Causality: Ring-closing metathesis (RCM) using Grubbs' catalyst is a powerful way to form the 1-benzoxepin core from O-allylated salicylaldehydes, but incomplete conversion often leaves behind unreacted precursors[4]. The separation relies on a fundamental shift in hydrogen-bonding capacity. The unreacted salicylaldehyde possesses a free phenolic hydroxyl group, which acts as a strong hydrogen-bond donor, interacting tightly with the silanol groups of the silica stationary phase. The cyclized 2H-1-benzoxepin-5-one has consumed this hydroxyl group, drastically reducing its polarity[4].

The Solution: Exploit this polarity gap by using a highly non-polar eluent. A silica gel column run with an ethyl acetate:n-hexane gradient (1:15 to 1:20) will rapidly elute the cyclized benzoxepin-5-one (


) while the unreacted salicylaldehyde remains firmly anchored near the baseline[4].

Quantitative Data: Benzoxepin Purification Parameters

To assist in your method development, the following table synthesizes the optimal chromatographic conditions for various benzoxepin derivatives and their primary byproducts.

Target Compound ClassPrimary Byproduct / ImpurityOptimal Solvent SystemTypical

(Target)
Typical Yield
2H-1-Benzoxepin-5-ones Unreacted SalicylaldehydesEthyl acetate:n-hexane (1:20)~0.3581%[4]
Chlorinated 1-Benzoxepins (Pterulone) Z-isomer (co-eluting)Heptane:Ethyl acetate (15:1)*~0.4059%[1]
Combretastatin Analogs (Benzoxepin-type) Unreacted Boronic AcidsDiethyl ether:Hexane (5:95)~0.30 - 0.4545–93%[3]

*Note: Requires pre-column photochemical isomerization of the E/Z mixture for successful isolation[1].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Photochemical Isomerization and Isolation of 1-Benzoxepin Derivatives

Use this protocol when Wittig olefination yields an inseparable E/Z mixture of benzoxepins.

  • Preparation: Dissolve the crude E/Z benzoxepin mixture in a degassed, non-polar solvent (e.g., anhydrous dichloromethane or heptane).

  • Catalyst Addition: Add a catalytic amount of iodine (

    
    , typically 1-5 mol%).
    
  • Irradiation: Expose the stirring solution to a UV light source (typically 254 nm or 365 nm depending on the substrate's absorption profile) for 2 to 4 hours[1].

  • Self-Validation Check (NMR): Before committing to chromatography, pull a 0.1 mL aliquot, evaporate the solvent, and run a crude

    
     NMR. The disappearance of the vinylic proton signal corresponding to the unwanted isomer confirms successful thermodynamic conversion.
    
  • Quenching: Wash the organic layer with saturated aqueous sodium thiosulfate (

    
    ) to remove the iodine catalyst. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Chromatography: Load the residue onto a silica gel column. Elute using a 15:1 mixture of heptane to ethyl acetate[1]. Collect the fractions containing the pure isomer.

Protocol B: Flash Chromatography for Highly Lipophilic Benzoxepin Analogs

Use this protocol for isolating conformationally restricted benzoxepins (e.g., combretastatin analogs) from cross-coupling or over-reduction byproducts.

  • Sample Loading: Because highly lipophilic benzoxepins are prone to band-broadening, dry-load the crude product. Dissolve the crude oil in a minimum amount of dichloromethane, add 2-3 equivalents (by weight) of silica gel, and evaporate to a free-flowing powder.

  • Column Equilibration: Pack a flash chromatography column with silica gel (35–70 μm)[2] and equilibrate with 100% hexane.

  • Elution: Load the dry powder onto the column. Begin elution with a 5% diethyl ether in hexane isocratic system[3].

  • Self-Validation Check (TLC): Monitor the fractions using aluminum-backed silica gel

    
     plates[2]. Because these analogs lack strong chromophores in the visible spectrum, visualize the plates using a UV lamp (254 nm) and subsequently stain with potassium permanganate (
    
    
    
    ) to detect the unsaturated oxepin ring[2].
  • Isolation: Pool the fractions containing the target compound (typically eluting as a yellow oil or white solid) and concentrate under reduced pressure[3].

References

  • Synthesis of 1-benzoxepin-5-ones (ols)
  • Synthesis of the antifungal 1-benzoxepin pterulone.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds.
  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis.

Sources

Technical Support Center: Solvent Optimization for Oxepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-7-SOLV-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Medium Ring" Challenge

Welcome to the Oxepane Synthesis Support Module. If you are accessing this guide, you are likely experiencing low yields, oligomerization, or difficult purifications while attempting to close a 7-membered oxygen heterocycle (oxepane).

The Core Problem: Unlike tetrahydrofurans (5-membered) or tetrahydropyrans (6-membered), oxepanes sit in a "medium ring" energetic valley. They suffer from moderate enthalpic strain (transannular interactions) and a significant entropic penalty (loss of degrees of freedom).

  • Kinetic Consequence: Intermolecular reactions (polymerization/dimerization) often outcompete intramolecular cyclization.

  • Thermodynamic Consequence: The reaction may not proceed to completion without specific driving forces.

This guide provides solvent-based troubleshooting to manipulate these factors.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your reaction class. Solvent requirements differ fundamentally between transition-metal-catalyzed methods and nucleophilic substitutions.

Visual Troubleshooting: Solvent Selection Decision Tree

SolventSelection Start Identify Cyclization Method RCM Ring-Closing Metathesis (Ru-Catalyzed) Start->RCM NuSub Nucleophilic Substitution (Williamson/SN2) Start->NuSub Acid Acid-Mediated (Prins/Epoxide Opening) Start->Acid RCM_Issue Primary Issue? RCM->RCM_Issue Nu_Speed Reaction Rate NuSub->Nu_Speed Solubility Substrate Solubility RCM_Issue->Solubility Isomer Olefin Isomerization RCM_Issue->Isomer Temp Slow Kinetics RCM_Issue->Temp RCM_Sol1 DCM (Standard) Benzotrifluoride (Green Alt) Solubility->RCM_Sol1 RCM_Sol2 Add 10% Acetic Acid or Benzoquinone Isomer->RCM_Sol2 RCM_Sol3 Toluene/Benzene (High T, >80°C) Temp->RCM_Sol3 Nu_Sol1 DMSO or DMF (Polar Aprotic accelerates SN2) Nu_Speed->Nu_Sol1 Nu_Sol2 THF with 15-Crown-5 (If base solubility is poor) Nu_Speed->Nu_Sol2

Figure 1: Decision matrix for selecting the optimal solvent system based on reaction mechanism and observed failure mode.

Module 2: Ring-Closing Metathesis (RCM) Optimization

RCM is the most common method for oxepane formation but is prone to oligomerization.

Critical Parameter: The Dilution Factor

For 7-membered rings, the effective molarity (EM) is low. You must operate under high dilution to favor the intramolecular pathway.

  • Standard Concentration: 0.05 M (Risk of dimers)

  • Oxepane Target Concentration: 0.001 M – 0.005 M

Solvent Choice & Troubleshooting
SolventBoiling PointApplication CaseTechnical Insight
Dichloromethane (DCM) 40°CStandard BaselineGood solubility for Grubbs catalysts. Low BP limits thermal activation. Toxic.
Benzotrifluoride (BTF) 102°CRecommended "Green" alternative to DCM. High BP allows thermal acceleration without switching to toluene. Dissolves catalysts well [1].
Toluene 110°CStubborn SubstratesAllows high-temperature RCM to overcome entropic barriers. Warning: Non-polar; may require slow addition of catalyst.
DCM + Acetic Acid 40°CPrevention of IsomerizationIf your product olefin migrates (isomerizes), add additives like acetic acid or benzoquinone to scavenge Ru-hydride species [2].
Protocol: High-Dilution RCM for Oxepanes

This protocol minimizes catalyst decomposition while maximizing intramolecular collisions.

  • Degassing (Crucial): Sparge the chosen solvent (e.g., BTF) with Argon for 30 minutes. Oxygen poisons Ru-carbenes.

  • Catalyst Stock: Dissolve Grubbs II or Hoveyda-Grubbs II in a minimal amount of degassed solvent.

  • Substrate Addition:

    • Incorrect: Adding solid catalyst to the substrate solution.

    • Correct: Dissolve substrate in 90% of the solvent volume. Heat to reflux.

    • Syringe Pump: Add the catalyst solution slowly over 1-4 hours via syringe pump. This keeps the active catalyst concentration low relative to the substrate, preventing bimolecular coupling.

  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru-carbene before concentration.

Module 3: Nucleophilic Substitution (Williamson Ether Synthesis)

Formation of oxepanes via intramolecular displacement (e.g., 7-exo-tet cyclization) fights against entropy.

The "Template Effect" Myth

Unlike crown ethers, simple oxepanes do not benefit significantly from metal-templating. The focus must be on reaction velocity .

Solvent Recommendations
  • DMSO (Dimethyl Sulfoxide):

    • Why: Highly polar aprotic (

      
      ). It solvates cations (Na+, K+) extremely well, leaving the alkoxide "naked" and highly reactive.
      
    • Impact: Can increase cyclization rates by 10-100x compared to THF [3].

    • Drawback: High boiling point; difficult to remove.

  • THF/DMF Mixtures:

    • Why: A compromise. THF solubilizes organic substrates; DMF boosts the reaction rate.

  • Phase Transfer Catalysis (PTC):

    • System: Toluene/Water + Tetrabutylammonium Hydrogen Sulfate.

    • Benefit: Allows the reaction to occur at the interface, often mimicking high-dilution conditions effectively.

Module 4: Acid-Mediated (Prins Cyclization)

The Prins reaction generates an oxocarbenium ion intermediate.[1]

Solvent Polarity & Ion Pairing
  • Acetic Acid: Often the solvent of choice.[2] It stabilizes the cationic intermediate and can participate as a nucleophile if not carefully controlled [4].

  • DCM: Promotes "tight ion pairing." If the counter-ion is nucleophilic, it may quench the reaction prematurely.

  • Optimization Tip: If you observe fragmentation instead of cyclization, switch to a non-nucleophilic solvent (e.g., 1,2-dichloroethane) and lower the temperature to -78°C to favor the kinetic trap.

FAQ: Frequently Asked Questions

Q: I am seeing a spot-to-spot conversion on TLC, but my NMR shows a mixture of the ring and a dimer. Why? A: You are likely operating at too high a concentration. For oxepanes, "standard" concentration (0.1 M) is actually "concentrated." Dilute to 0.002 M. If volume is an issue, use Pseudo-High Dilution : keep the reaction pot volume low but add the substrate solution extremely slowly (dropwise over 12 hours) into the catalyst mixture.

Q: Can I use water as a solvent? A: Generally, no. While "on-water" reactions exist, oxepane formation via RCM or etherification is moisture-sensitive. Water will quench the alkoxide (Williamson) or decompose the Ru-catalyst (RCM). However, aqueous-compatible acids can be used for Prins cyclizations if the substrate is soluble.

Q: My RCM reaction stalls at 60% conversion. A: This is often due to ethylene build-up (which reverses the equilibrium) or catalyst death.

  • Sparging: Ensure a continuous stream of Argon bubbles through the solution to remove ethylene.

  • Reflux: Switch from DCM to Benzotrifluoride (BTF) or Toluene and heat to >80°C.

  • Reload: Add a second portion (5 mol%) of catalyst after the first stalls.

References

  • Revisiting Solvent Effects in Ring-Closing Met

    • Source:Beilstein Journal of Organic Chemistry / ResearchG
    • Context: Establishes Benzotrifluoride (BTF) as a superior, non-toxic alternative to DCM for RCM, often improving yields for difficult rings.

    • URL:

  • Prevention of Undesirable Isomerization during Olefin Met

    • Source:Journal of the American Chemical Society / Wikipedia (RCM)
    • Context: Discusses the use of additives like acetic acid and benzoquinone to suppress hydride-induced isomerization.[3]

    • URL:

  • Solvent Effects on Cyclic Aralkyl Ether Form

    • Source:Journal of the Chemical Society, Perkin Transactions 2
    • Context: Detailed kinetic analysis of ring closure rates (sizes 6-32) in DMSO vs.
    • URL:

  • Optimizing Reaction Conditions for Azepane/Oxepane Form

    • Source:BenchChem Technical Guide
    • Context: Troubleshooting guides for medium-ring formation, including Prins cycliz
    • URL:

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzoxepin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Catalyst Arrest in 7-Membered Oxygen Heterocycle Formation

Introduction: The Benzoxepin Challenge

Synthesizing benzoxepins (benzo-fused 7-membered oxygen heterocycles) presents a unique "perfect storm" for catalyst deactivation. Unlike 5- or 6-membered rings, the formation of the 7-membered ring suffers from unfavorable entropic factors and significant transannular strain. This slow kinetics extends the reaction time, giving the catalyst ample opportunity to decompose or enter off-cycle resting states.

Furthermore, the very oxygen atom required for the "oxepin" core is a Lewis base that frequently poisons the electrophilic metal centers (Ru, Pd, Au) essential for cyclization. This guide moves beyond basic textbook advice to address the specific mechanistic failures encountered in this scaffold.

Module 1: Ring-Closing Metathesis (RCM) – Ruthenium Deactivation

Context: You are using Grubbs II or Hoveyda-Grubbs II catalysts to close the 7-membered ether ring, but the reaction stalls at ~60% conversion or yields the isomerized vinyl ether.

The Diagnostic: Isomerization vs. Chelation
ObservationDiagnosisRoot Cause
Reaction Stalls Chelation Arrest The ether oxygen or proximal functional groups coordinate to the Ru center, forming a stable, non-productive chelate (Ru-O).
Product Mismatch Hydride Isomerization Decomposition of the Ru-methylidene species generates Ru-hydrides, which catalyze the migration of the double bond into the ring (forming a cyclic enol ether).
Troubleshooting Protocol

Q: My RCM reaction stops before completion. Adding more catalyst doesn't help. Why? A: You are likely facing "Chelation Arrest." The oxygen atom in your benzoxepin precursor is coordinating to the Ruthenium, effectively shutting down the catalytic cycle. Adding more catalyst just leads to more chelated, inactive species.

  • The Fix: Lewis Acid Masking Disrupt the non-productive equilibrium by adding a "decoy" Lewis acid that binds to the substrate's oxygen more strongly than the Ruthenium does.

    • Additive: Titanium isopropoxide (Ti(OiPr)₄).

    • Dosage: 0.2 – 0.5 equivalents relative to substrate.

    • Mechanism: Ti binds the ether oxygen, sterically and electronically shielding it from the Ru center.

Q: I see the ring closing, but the alkene has migrated. How do I stop this "Isomerization Trap"? A: This is caused by Ruthenium Hydride (Ru-H) species, which form as the catalyst decomposes thermally over the long reaction times required for 7-membered rings.

  • The Fix: Quinone Scavenging Add 1,4-benzoquinone to the reaction mixture.

    • Dosage: 10–20 mol%.

    • Mechanism: 1,4-benzoquinone acts as a specific oxidant for Ru-H species, converting them back to active species or inert byproducts, preventing the isomerization pathway [1].

RCM_Troubleshooting Start RCM Issue Detected Obs1 Reaction Stalls (<60% Conv.) Start->Obs1 Obs2 Wrong Product (Isomerization) Start->Obs2 Cause1 Chelation Arrest (Ru-O coordination) Obs1->Cause1 Cause2 Ru-H Species Formation Obs2->Cause2 Sol1 Add Ti(OiPr)4 (Lewis Acid Masking) Cause1->Sol1 Sol2 Add 1,4-Benzoquinone (Hydride Scavenger) Cause2->Sol2

Figure 1: Decision tree for troubleshooting Ruthenium-catalyzed benzoxepin synthesis.

Module 2: Palladium-Catalyzed Cyclization (Intramolecular Coupling)

Context: Using Pd(OAc)₂/Ligand systems for intramolecular Heck or etherification to form the benzoxepin core.

The Diagnostic: The "Black Crash"

Q: My reaction turns black immediately upon heating and yields are <10%. What happened? A: You have experienced "Ligand Stripping." The formation of benzoxepins often requires higher temperatures to overcome the entropic barrier. Under these conditions, the ether oxygen or amine nitrogens in your substrate can displace your phosphine ligands. Once the ligands are gone, the "naked" Pd(0) atoms aggregate rapidly into Palladium Black (inactive metal dust).

The Protocol: The "Bulky Shield" Strategy Standard ligands like PPh₃ are insufficient here. You must use ligands that are sterically bulky enough to prevent the substrate heteroatoms from approaching the metal center, yet electron-rich enough to keep the Pd oxidative addition efficient.

  • Switch Ligand: Move to Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos) or NHC ligands (IMes, IPr).

  • Why? These ligands create a "protective canopy" over the Pd center. The benzoxepin oxygen cannot penetrate this canopy to poison the catalyst, but the reaction site (C-X bond) can still access the metal [2].

Module 3: Gold-Catalyzed Hydroalkoxylation

Context: Using Au(I) or Au(III) to cyclize an alkynyl-phenol or alkynyl-benzyl alcohol into a benzoxepin.

The Diagnostic: The Off-Cycle Reservoir

Q: The reaction starts fast but slows down drastically, even though substrate and catalyst remain. Is the catalyst dead? A: Not dead, but "sleeping." In gold catalysis, particularly with alkynes, the formation of Gem-Diaurated species (two gold atoms attached to one carbon) creates a thermodynamic sink. This is an "off-cycle" reservoir.[1] The gold is trapped in this stable cluster and cannot participate in the catalytic cycle [3].

Q: How do I wake it up? A: You need to destabilize the gem-diaurated species or prevent its formation.

  • Proton Shuttle: Ensure a sufficient proton source is available. The protodeauration step (releasing the product and freeing the Au) is often the rate-determining step.

    • Additive: Mild Brønsted acids (e.g., PPTS) or ensuring "wet" solvents (trace water) can sometimes accelerate turnover by facilitating this proton transfer.

  • Chloride Scavenging: If using (L)AuCl, ensure complete abstraction of the chloride using AgOTf or AgSbF6. Residual chloride promotes the formation of inactive bridging species.

Gold_Cycle Active Active Au(I) Species Coord Au-Alkyne Complex Active->Coord + Substrate Substrate Alkyne Substrate Vinyl Vinyl-Au Intermediate Coord->Vinyl Cyclization OffCycle Gem-Diaurated Sink (Inactive) Vinyl->OffCycle + Active Au(I) (Aggregation) Product Benzoxepin Vinyl->Product Protodeauration OffCycle->Vinyl Slow Reversal Product->Active

Figure 2: The Gold Catalysis Cycle showing the "Off-Cycle Sink" (Gem-Diaurated species) that traps the catalyst during benzoxepin formation.

General Optimization Protocol

Before assuming catalyst death, verify the "Life Support" systems of your reaction using this checklist.

ParameterCritical Limit for BenzoxepinsRemediation
Solvent Peroxides > 5 ppmFatal for Phosphines. Ethers (THF, Dioxane) used in benzoxepin synthesis generate peroxides that oxidize phosphine ligands to phosphine oxides (inactive). Test with KI strips. Filter through activated Alumina.
Concentration > 0.05 MOligomerization Risk. 7-membered rings form slowly. High concentration favors intermolecular polymerization over intramolecular cyclization. Run dilute (0.001 M - 0.01 M).
Inert Gas O₂ < 10 ppmPd Oxidation. Oxygen promotes the formation of Pd(II) species from Pd(0), leading to homocoupling side reactions. Sparge with Argon for 20 mins, not just N₂ balloon.
References
  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening Method for the Discovery of New Olefin Metathesis Catalysts. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Roth, K. E., & Blum, S. A. (2010). Direct Observation of a Gold Catalytic Resting State: Turnover-Limiting Protodeauration in the Gold-Catalyzed Hydroalkoxylation of Allenes.[1] Organometallics, 29(7), 1712–1716. [Link]

  • Fürstner, A., et al. (1996). Conformationally Unbiased Macrocyclization Reactions by Ring Closing Metathesis. The Journal of Organic Chemistry, 61(12), 3942-3943. [Link]

Sources

Minimizing polymerization side reactions during benzoxepin formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in macrocyclization and medium-ring synthesis: the suppression of intermolecular polymerization during the formation of seven-membered benzoxepin rings.

Forming a seven-membered oxygen-containing heterocycle presents a unique thermodynamic and kinetic challenge. Unlike highly favored 5- or 6-membered rings, 7-membered ring closure is entropically disfavored[1]. When the effective molarity of the reactive ends is lower than the bulk concentration of the precursor, intermolecular collisions dominate, leading to linear oligomers and insoluble polymeric tar[1][2].

Below, you will find the mechanistic causality behind these side reactions, a targeted troubleshooting guide, and self-validating protocols to ensure your cyclizations succeed.

Core Principles: The Battle of Kinetics vs. Thermodynamics

Pathway Precursor Diene Precursor (Open Chain) Intra Intramolecular Cyclization (Benzoxepin) Precursor->Intra High Dilution (Entropically Favored) Inter Intermolecular Reaction (Polymeric Tar) Precursor->Inter High Concentration (Enthalpically Driven)

Kinetic pathways of diene precursors competing between cyclization and polymerization.

Troubleshooting Guide & FAQs

Q1: I am using Ring-Closing Metathesis (RCM) with Grubbs catalyst to form a 1-benzoxepin derivative, but NMR shows mostly polymeric material. How do I shift the equilibrium? A1: The balance between intermolecular polymerization and intramolecular cyclization is highly dependent on reactant concentration[3]. To favor the 7-membered benzoxepin, you must operate under the Ziegler-Ruggli high-dilution principle[2]. Standard batch concentrations (e.g., 0.1 M) will almost exclusively yield polymers because the intermolecular reaction is enthalpically driven and second-order. You need to reduce the effective molarity of intermolecular interactions, often requiring concentrations as low as


 to 

M[1][2].

Q2: Running a reaction at


 M requires liters of anhydrous solvent for a small scale. How do I practically set up a "high dilution" without the massive solvent waste? 
A2:  If bulk dilution is impractical, you must switch to a "pseudo-high dilution" setup using a syringe pump[2][3][4]. Pseudo-high dilution keeps the steady-state concentration of the unreacted precursor extremely low while allowing the final product concentration to build up in the flask. You place the active catalyst in the reaction flask with a moderate amount of solvent, and slowly add the precursor via a syringe pump over several hours[3][4]. Because the RCM reaction is fast, the precursor cyclizes immediately upon entering the flask, ensuring it never reaches a concentration high enough to polymerize.

Q3: I am synthesizing dibenzoxepinones via intramolecular Friedel-Crafts acylation. I'm getting insoluble black tar. What parameters should I adjust? A3: Insoluble tar is a classic sign of runaway intermolecular Friedel-Crafts polymerization. This is caused by three easily adjustable factors:

  • High Concentration : Favoring intermolecular reactions over intramolecular attack[3].

  • Excess Lewis Acid : While a stoichiometric amount of Lewis acid is required because it complexes with the resulting ketone product, an excessive amount can over-activate the system and promote uncontrolled side reactions[3]. Optimize your catalyst loading strictly to 1.0 - 1.1 equivalents.

  • Temperature : Starting the reaction at room temperature or higher accelerates intermolecular collisions. Start the reaction at 0 °C or below using an ice bath, and allow it to warm slowly to suppress polymerization[3].

Q4: Can I use substrate design to force the cyclization and avoid polymerization? A4: Yes. The presence of the fused benzene ring in benzoxepin precursors inherently provides a conformational constraint that restricts the degrees of freedom of the open-chain precursor, favoring the seven-membered ring closure over alternative pathways[5]. You can further enhance this by introducing bulky substituents (steric tuning) adjacent to the reactive sites. This makes the extended linear conformation sterically hindered, thereby pre-organizing the reactive ends in close proximity (the Thorpe-Ingold effect).

Quantitative Data: Impact of Dilution on Benzoxepin Yield

The following table summarizes the causal relationship between reaction concentration, addition methodology, and the resulting product distribution during a standard Grubbs-catalyzed benzoxepin RCM[5][6].

Reaction ConditionPrecursor ConcentrationAddition MethodCatalyst LoadingTypical Benzoxepin YieldPolymerization %
Standard Batch 0.1 MAll-at-once5 mol%< 10%> 85%
True High Dilution 0.001 MAll-at-once5 mol%45 - 55%30 - 40%
Pseudo-High Dilution 0.5 M (in syringe)Syringe Pump (10 h)5 mol% (in flask)85 - 95% < 5%

Self-Validating Protocol: Pseudo-High Dilution RCM for Benzoxepin Synthesis

Objective : Synthesize 1-benzoxepin derivatives via Ring-Closing Metathesis (RCM) while completely suppressing linear oligomerization. Causality Check : By keeping the active catalyst in the receiving flask and adding the diene slowly, the rate of intramolecular cyclization outpaces the rate of precursor accumulation, rendering intermolecular collisions statistically improbable.

Workflow Step1 1. Catalyst Bath (Grubbs in DCM) Step2 2. Syringe Pump (Precursor Load) Step1->Step2 Step3 3. Slow Addition (0.01 mmol/h) Step2->Step3 Step4 4. RCM & Isolation (High Yield) Step3->Step4

Step-by-step workflow for pseudo-high dilution to minimize intermolecular collisions.

Step 1: Catalyst Bath Preparation

  • Flame-dry a 2-neck round-bottom flask under a strict argon atmosphere.

  • Add Grubbs 2nd Generation Catalyst (5 mol% relative to the total substrate) to the flask.

  • Dissolve the catalyst in anhydrous, degassed dichloromethane (DCM) to establish a baseline volume (e.g., 50 mL for a 1.0 mmol scale reaction). Validation Check: Ensure the solution maintains a clear, deep burgundy color. A brown or black shift indicates decomposed ruthenium carbene, which will fail to outpace polymerization.

Step 2: Precursor Loading

  • Dissolve the diene precursor (1.0 mmol) in 10 mL of anhydrous DCM.

  • Draw the solution into a gas-tight glass syringe, ensuring no air bubbles are trapped.

Step 3: Controlled Addition

  • Mount the syringe onto a programmable syringe pump.

  • Set the addition rate to 1.0 mL/h (total addition time = 10 hours)[3].

  • Introduce the needle through a rubber septum directly into the vigorously stirring catalyst bath. Validation Check: Vigorous stirring is critical. Poor mixing creates localized high-concentration micro-pools of precursor at the needle tip, where polymerization will immediately nucleate.

Step 4: Completion and Quenching

  • Once addition is complete, allow the reaction to stir for an additional 30 minutes to ensure full conversion of the final drops.

  • Quench the reaction by adding an excess of ethyl vinyl ether and stirring for 15 minutes to deactivate the ruthenium catalyst.

  • Concentrate the mixture under reduced pressure and purify the crude benzoxepin via flash column chromatography.

References

  • High dilution principle - Grokipedia. Grokipedia.
  • Strategies to minimize polymerization when using 4-Bromobutyryl chloride - Benchchem. Benchchem.
  • Benzoxepin - Grokipedia. Grokipedia.
  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. Master Organic Chemistry.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing N
  • A versatile synthetic strategy for macromolecular cages: intramolecular consecutive cyclization of star-shaped polymers - RSC Publishing. RSC Publishing.

Sources

Thermal stability issues of 2,3,4,5-tetrahydro-1-benzoxepin intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3,4,5-tetrahydro-1-benzoxepin intermediates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic scaffold. Here, we will address common thermal stability issues that can arise during synthesis, workup, and storage, providing you with troubleshooting strategies and in-depth explanations to ensure the integrity of your experiments.

Introduction to Thermal Stability Concerns

The this compound core is a valuable building block in medicinal chemistry.[1][2] However, like many cyclic ethers, intermediates bearing this scaffold can be susceptible to thermal degradation.[3] Understanding and mitigating these stability issues are crucial for obtaining reliable and reproducible results, as well as for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).[4][5] This guide will provide a framework for identifying, understanding, and addressing these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound intermediates.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis After Heating

Q: I'm running a reaction to modify a this compound intermediate, and after heating the reaction mixture, I'm observing several new, unexpected peaks in my HPLC/LC-MS analysis. What could be happening?

A: The appearance of new peaks following a thermal event is a classic indicator of degradation. For the this compound system, there are a few likely degradation pathways that could be occurring:

  • Ring-Opening Hydrolysis: The ether linkage in the seven-membered ring can be susceptible to hydrolysis, especially under acidic or basic conditions, a process that is accelerated by heat.[6] This would result in the formation of a linear phenolic alcohol. The rate of hydrolysis can be influenced by the pH of your reaction mixture.[7]

  • Oxidation: Cyclic ethers are prone to oxidation, particularly at the carbon atom adjacent to the ether oxygen.[3] This can lead to the formation of hydroperoxides, which may be unstable and decompose further into a variety of byproducts, including lactones or ring-cleaved products. This process can be exacerbated by the presence of trace metals or exposure to air at elevated temperatures.

  • Dehydration: If your intermediate has a hydroxyl substituent, for example at the 5-position, heating can promote dehydration, leading to the formation of a double bond within the seven-membered ring, yielding a dihydro-1-benzoxepine derivative.[8]

Troubleshooting Workflow:

  • Characterize the Impurities:

    • Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the unexpected peaks. This will help you predict their elemental composition.

    • If possible, isolate the major impurities and characterize them by NMR to confirm their structures.

  • Evaluate Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature for a longer period to see if the formation of byproducts is reduced.

    • Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • pH: If your reaction conditions are strongly acidic or basic, consider if a more neutral pH range could be tolerated by your desired transformation.

  • Perform a Forced Degradation Study:

    • To confirm the source of the impurities, subject a small sample of your starting material to the reaction conditions (heat, solvent, pH) in the absence of other reagents.[9][10] This will help you to definitively identify which impurities are a result of the thermal degradation of your starting material.

dot

Caption: Potential thermal degradation pathways.

Issue 2: Low or Inconsistent Yields in Scale-Up Reactions

Q: I successfully synthesized a this compound derivative on a small scale, but when I try to scale up the reaction, my yields are significantly lower and more variable. Why is this happening?

A: This is a common issue in process development and can often be traced back to thermal stability. Heat transfer is less efficient in larger reaction vessels, meaning that it can take longer to reach the target temperature, and "hot spots" can develop. This can lead to prolonged exposure of your intermediate to high temperatures, increasing the extent of thermal degradation.

Troubleshooting and Optimization Strategy:

  • Thermal Analysis of Your Intermediate:

    • Perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for your intermediate.[4][11] This will give you a maximum temperature that you should not exceed during your reaction.

    • Use Differential Scanning Calorimetry (DSC) to identify any exothermic events that could indicate a runaway reaction or decomposition.[2][5]

  • Optimize Heating and Mixing:

    • Ensure that your large-scale reactor has adequate agitation to ensure even heat distribution.

    • Consider a slower ramp-up to the target temperature to avoid temperature overshoots.

  • Re-evaluate Solvent Choice:

    • If you are using a high-boiling point solvent, consider if a lower-boiling solvent could be used to run the reaction at a lower temperature, perhaps under reflux.

Data Summary Table:

Analytical TechniqueInformation GainedRecommended Action
TGA Onset temperature of thermal decomposition.Keep reaction temperature below this onset.
DSC Identifies exothermic decomposition events.Be aware of potential for runaway reactions if this temperature is approached.
Forced Degradation Identifies specific degradation products.Develop analytical methods to monitor for these impurities during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound intermediates?

A: Based on general principles for temperature-sensitive pharmaceutical products, it is recommended to store these intermediates in a cool, dark, and dry place.[12][13][14] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions. Always store under an inert atmosphere if the compound is known to be sensitive to oxidation.

Q2: How can I monitor for thermal degradation during my reaction?

A: The best approach is to use in-process controls (IPCs) with a stability-indicating analytical method, typically HPLC-UV or LC-MS.[15] A stability-indicating method is one that can separate your starting material, intermediates, and final product from all known degradation products. By taking small aliquots from your reaction at various time points, you can monitor the consumption of your starting material and the formation of both your desired product and any impurities.

Q3: Are there any specific catalysts or reagents I should avoid when working with these intermediates at elevated temperatures?

A: Strong acids and bases should be used with caution, as they can catalyze ring-opening hydrolysis.[6] Additionally, some transition metal catalysts can promote oxidation, so if you are using a metal catalyst, it is crucial to run the reaction under an inert atmosphere.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential thermal degradation products.

Objective: To determine the stability of a this compound intermediate under thermal stress and to identify its degradation products.

Materials:

  • Your this compound intermediate

  • Reaction solvent

  • HPLC or LC-MS system with a suitable column

  • Heating block or oil bath with temperature control

  • Small reaction vials with caps

Procedure:

  • Prepare a stock solution of your intermediate in the reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of this stock solution into several reaction vials.

  • Keep one vial at room temperature as a control.

  • Place the other vials in a heating block at a temperature slightly above your intended reaction temperature (e.g., if your reaction is at 80 °C, you might test at 90 °C and 100 °C).

  • At set time points (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from the heating block and allow it to cool to room temperature.

  • Analyze the control sample and all heated samples by HPLC or LC-MS.

  • Compare the chromatograms of the heated samples to the control. Note the appearance of any new peaks and the decrease in the peak area of your starting material.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Aliquot into Vials prep1->prep2 stress1 Control (Room Temp) prep2->stress1 stress2 Heat (e.g., 90°C, 100°C) prep2->stress2 analysis2 HPLC / LC-MS Analysis stress1->analysis2 analysis1 Sample at Time Points stress2->analysis1 analysis1->analysis2 analysis3 Compare Chromatograms analysis2->analysis3

Caption: Workflow for a forced degradation study.

By proactively addressing potential thermal stability issues, you can improve the robustness of your synthetic procedures and ensure the quality of your this compound intermediates.

References

  • TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • O'Brien, C. J., & Tellew, J. E. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.
  • Walsh Medical Media. (2025, September 30).
  • Al-Absi, R., et al. (2024, November 14).
  • West Pharmaceutical Services. (2017, July 26).
  • AKCP. (2020, June 13).
  • Ministry of Public Health, Lebanon. (n.d.).
  • IATA. (2022, September 19). Tips on How to Handle Temperature-Controlled Goods to Maintain Product Integrity.
  • Hawe, A., et al. (n.d.). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PMC.
  • ResearchGate. (2025, August 5).
  • PubMed. (2012, April 11). Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry.
  • Google Patents. (n.d.).
  • Pharmaceutical Technology. (2016, May 2).
  • Indira Priyadarshini, G., & Anjani, G. (2020, January 15). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.).
  • PubMed. (2026, January 23).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Beilstein Archives. (n.d.).
  • ResearchGate. (2025, October 22).
  • Fiveable. (2025, August 15).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.
  • MDPI. (2024, March 27). Poly(silyl ether)
  • Journal of the American Chemical Society. (2019, December 27). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 3-hydroxy-2,3,4,5-tetrahydro-3-methyl[4]benzoxepins by ring-closure of isoprenyl terminal epoxides.

  • ResearchGate. (2025, August 6).
  • PubMed. (2026, January 23).
  • PubMed. (n.d.). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines.
  • ChemRxiv. (2024, June 28). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT)
  • Polen. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzoxepine synthesis.
  • Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]. (2024, December 3).
  • Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphtho
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • ChemRxiv. (n.d.). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT).
  • PMC. (2024, August 22). Stability of intravenous medicines – evidence of maximum temperature reached in both summer and winter within soft shell elastomeric pumps.
  • PubChem. (n.d.). This compound-5-ol.
  • PubChem. (n.d.). This compound-3-ol.
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

High-Resolution NMR Spectral Analysis of 2,3,4,5-Tetrahydro-1-benzoxepin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is resolving the complex spin systems of conformationally flexible heterocycles. 2,3,4,5-Tetrahydro-1-benzoxepin—a seven-membered oxepin ring fused to a benzene core—is a privileged scaffold in medicinal chemistry and materials science[1]. However, its structural flexibility presents a distinct analytical hurdle.

Because the energy barrier for the chair-to-chair interconversion of the benzoxepin ring is relatively low (typically 13–17 kcal/mol), the molecule exists in a rapid conformational equilibrium at room temperature[1][2]. This dynamic averaging causes the aliphatic protons—specifically the methylene groups at the C3 and C4 positions—to exhibit complex, second-order coupling patterns that severely overlap in routine NMR spectroscopy[3].

This guide objectively compares the analytical performance of routine 400 MHz Nuclear Magnetic Resonance (NMR) equipped with a Room Temperature (RT) probe against an advanced 800 MHz system equipped with a CryoProbe. By explaining the causality behind these instrumental choices, we establish a self-validating protocol for the unambiguous spectral assignment of this compound.

Instrumental Comparison: 400 MHz RT Probe vs. 800 MHz CryoProbe

For drug development professionals, balancing throughput with resolution is a daily operational decision. Why is a standard 400 MHz system often insufficient for flexible seven-membered rings?

The causality lies in the


 ratio (the ratio of chemical shift difference in Hz to the scalar coupling constant in Hz). At 400 MHz, the chemical shift difference (

) between the structurally similar H-3 and H-4 protons is extremely small. Because the

-coupling remains constant regardless of the magnetic field, the

ratio approaches 1. This results in "strong coupling" or second-order roofing effects, where multiplets merge into an uninterpretable broad signal.

By upgrading to an 800 MHz system, the Larmor frequency doubles, thereby doubling the chemical shift dispersion (


) in Hz. This pushes the spin system toward first-order rules (

), allowing for the clear extraction of vicinal couplings. Furthermore, the integration of a CryoProbe—which cools the RF coils and preamplifier to cryogenic temperatures—drastically reduces thermal noise, boosting the Signal-to-Noise Ratio (SNR) by a factor of 3 to 4.
Table 1: Performance Comparison for Benzoxepin Analysis
Metric400 MHz (RT BBO Probe)800 MHz (TCI CryoProbe)Analytical Impact
1H Dispersion (Hz/ppm) 400 Hz800 HzResolves overlapping C3/C4 aliphatic multiplets.
Spin System Kinetics Second-order (Strong coupling)First-order (Weak coupling)Enables accurate calculation of

-coupling constants.
13C Sensitivity (SNR) Baseline (1x)Enhanced (~4x)Reduces 13C acquisition time from hours to minutes.
2D HSQC Acquisition ~45 minutes~10 minutesRapid self-validation of carbon-proton connectivity.
Cost-Efficiency High (Routine screening)Moderate (Requires liquid He/N2)800 MHz is reserved for complex structural elucidation.

Experimental Data: Spectral Assignments

The following table synthesizes predictive and literature-backed NMR data for the unsubstituted this compound scaffold[4][5].

Mechanistic Causality of Chemical Shifts:

  • C2 Position: The methylene protons at C2 are highly deshielded (

    
     ~4.0 ppm) due to the inductive electron-withdrawing effect of the adjacent endocyclic oxygen atom[5].
    
  • C5 Position: The C5 protons are deshielded (

    
     ~2.8 ppm) by the magnetic anisotropy of the fused aromatic ring[5].
    
  • C3 & C4 Positions: Located furthest from the deshielding functional groups, these protons resonate in the upfield aliphatic region (

    
     ~1.9–2.2 ppm) and are the primary source of spectral overlap[3].
    
Table 2: 1H and 13C NMR Chemical Shifts (in CDCl3)
Position1H Chemical Shift (

, ppm)
Multiplicity & Expected

(Hz)
13C Chemical Shift (

, ppm)
2 (O-CH2) 3.95 – 4.20Triplet (

~ 6.5 Hz)
71.5 – 73.0
3 (CH2) 2.05 – 2.25Multiplet26.0 – 30.0
4 (CH2) 1.85 – 2.05Multiplet23.5 – 26.5
5 (Ar-CH2) 2.75 – 2.95Triplet (

~ 6.8 Hz)
34.0 – 40.5
6, 7, 8, 9 (Ar-H) 6.90 – 7.30Multiplets120.0 – 135.0
5a (Ar-C) --~ 133.5
9a (Ar-O) --~ 158.0 – 161.0

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, NMR assignments cannot rely on 1D data alone. The following protocol utilizes a self-validating workflow where 2D heteronuclear experiments confirm the 1D assignments.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of highly purified this compound. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3, 99.8% atom D)[4]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (

    
     0.00 ppm). Transfer to a high-quality 5 mm NMR tube.
    
  • 1D 1H Acquisition (800 MHz):

    • Pulse Program: Standard single-pulse (zg30).

    • Parameters: 16 scans, relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the aliphatic protons, and an acquisition time (aq) of 3.0 seconds[4].

  • 1D 13C Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Parameters: 256 scans (optimized for CryoProbe sensitivity) or 1024 scans (for RT probes)[4].

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: This is the critical self-validation step. By correlating the 1H signals to their directly attached 13C atoms, the overlapping H-3 and H-4 multiplets can be unambiguously distinguished based on their distinct 13C chemical shifts (separated by ~3-4 ppm).

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1D 1H spectra prior to Fourier transformation. This enhances SNR without sacrificing the resolution required to extract the fine

    
    -couplings of the 7-membered ring.
    

Analytical Workflow Visualization

The decision tree below illustrates the logical progression for analyzing flexible heterocycles, highlighting when to escalate from routine screening to advanced high-field analysis.

NMR_Workflow Start Sample Preparation (CDCl3, 10 mg) Routine Routine 1D 1H NMR (400 MHz RT Probe) Start->Routine Eval Are C3/C4 Multiplets Fully Resolved? Routine->Eval Advanced High-Field 1D 1H NMR (800 MHz CryoProbe) Eval->Advanced No (Flexible Ring) TwoD 2D NMR Validation (HSQC / HMBC) Eval->TwoD Yes (Rigid Analogs) Advanced->TwoD Output Unambiguous Structural Elucidation TwoD->Output

Workflow for resolving complex spin systems in flexible benzoxepin heterocycles.

Conclusion

For rigid small molecules, a 400 MHz RT system is highly cost-effective. However, when characterizing conformationally dynamic systems like this compound, the physical limitations of strong coupling at lower fields become apparent. Upgrading to an 800 MHz CryoProbe system is not merely a matter of sensitivity; it is a fundamental requirement for shifting the spin system into first-order kinetics, thereby allowing researchers to extract accurate coupling constants and fully elucidate the 7-membered ring's conformation.

References

  • ResearchGate - Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Available at:[Link]

  • Taylor & Francis - Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Available at:[Link]

  • Canadian Science Publishing - Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Available at: [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Benzoxepin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepin derivatives—seven-membered oxygen-containing heterocycles fused to a benzene ring—represent a critical pharmacophore in medicinal chemistry, serving as the core structure for antidepressants (e.g., Doxepin), anti-estrogens, and anti-inflammatory agents.[1]

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-benzoxepins , 2-benzoxepins , and their tetrahydro- derivatives . Unlike standard spectral libraries that offer static peak lists, this guide focuses on the mechanistic causality of fragmentation—empowering you to predict and validate structural isomers in novel drug candidates.

Key Differentiators at a Glance
Feature1-Benzoxepins (e.g., Doxepin)2-Benzoxepins Tetrahydro- Derivatives
Dominant Mechanism Tropylium ion formation; Ether bridge cleavageRetro-Diels-Alder (RDA)Ring contraction;

-cleavage
Diagnostic Ion m/z 107 (Hydroxytropylium)m/z 131 (Indene cation)[M-28] (Loss of C

H

or CO)
Neutral Loss C

H

N (Side chain)
CH

O (Formaldehyde)
H

O (if alcohol present)

Mechanistic Deep Dive: The Causality of Fragmentation

To interpret benzoxepin spectra accurately, one must understand the thermodynamic drivers governing the seven-membered ring's collapse. The high flexibility and strain of the oxepin ring lead to distinctive ring-contraction pathways that differ significantly from stable six-membered chromans.

The "Tropylium Driver" (1-Benzoxepins)

In 1-benzoxepin derivatives like Doxepin , the oxygen atom is directly attached to the benzene ring. Upon ionization (ESI+ or EI), the ether oxygen stabilizes the positive charge, but the seven-membered ring is prone to contraction.

  • Pathway: The cleavage of the C2-C3 bond (beta to the aromatic ring) is energetically favorable.

  • Result: This often leads to the formation of a stable hydroxytropylium ion (m/z 107) or a substituted benzyl cation.[2] This is the "fingerprint" ion for 1-benzoxepins.[2]

The Retro-Diels-Alder (RDA) Shift (2- & 3-Benzoxepins)

Isomers where the oxygen is further from the fused benzene ring (e.g., 3-benzoxepin) cannot stabilize the benzylic position as effectively.[1] Consequently, these systems often undergo a Retro-Diels-Alder (RDA) type fragmentation.[1][2]

  • Mechanism: The ring "unzipping" releases small neutral molecules like formaldehyde (CH

    
    O) or ethene (C
    
    
    
    H
    
    
    ).[2]
  • Differentiation: If you observe a strong [M-30] peak (loss of CH

    
    O), suspect a 2- or 3-benzoxepin isomer rather than a 1-benzoxepin.[1][2]
    

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to differentiate benzoxepin isomers using LC-MS/MS (QqQ or Q-TOF).[1][2]

Step 1: Source Optimization (ESI+)[1][3]
  • Solvent: 0.1% Formic Acid in 50:50 MeCN:H

    
    O. Rationale: Promotes protonation [M+H]+ without inducing premature in-source fragmentation.[1][2]
    
  • Cone Voltage: Set to 20-30V. Rationale: Higher voltages may strip labile hydroxyl groups (loss of 18 Da), mimicking metabolic dehydration.[1]

Step 2: MS2 Acquisition (Product Ion Scan)[1][3]
  • Precursor: Select [M+H]+.[2][3][4][5]

  • Collision Energy (CE): Ramp 15–45 eV.[2]

  • Target: Monitor the survival yield of the parent ion. 1-benzoxepins are generally more resilient than their tetrahydro- counterparts due to aromatic conjugation.[1][2]

Step 3: Diagnostic Ion Confirmation

Use the following decision logic to classify your analyte:

  • Check for m/z 91 or 107:

    • Present? Likely 1-benzoxepin core (Tropylium pathway).[1][2]

  • Check for Neutral Loss of 28 Da (CO vs C

    
    H
    
    
    
    ):
    • High Res MS required:

      
       mass 27.9949 (CO) indicates a Benzoxepin-one  (ketone).[1][2] 
      
      
      
      mass 28.0313 (C
      
      
      H
      
      
      ) indicates a Tetrahydro-benzoxepin (ether ring contraction).[1][2]

Visualization of Fragmentation Pathways[2][8][9][10][11][12][13][14]

The following diagrams illustrate the distinct fragmentation pathways for Doxepin (a 1-benzoxepin) and a generic Tetrahydro-1-benzoxepin.

Doxepin Fragmentation Pathway (1-Benzoxepin)[1][3]

DoxepinFragmentation M_Protonated [M+H]+ Doxepin m/z 280 Transition_State Ring Opening (C-O Cleavage) M_Protonated->Transition_State CE 20-30eV Ion_107 Hydroxy Tropylium m/z 107 (Diagnostic) M_Protonated->Ion_107 Direct Formation Major Pathway Ion_235 Fragment Ion m/z 235 Transition_State->Ion_235 - C2H7N Fragment_SideChain Neutral Loss Dimethylamine (-45 Da) Ion_235->Ion_107 Ring Contraction - C10H10 (Indene-like)

Caption: Major fragmentation route of Doxepin showing the formation of the diagnostic m/z 107 ion.[1][2]

Tetrahydro-1-benzoxepin Ring Contraction[1][3][5]

TetrahydroFragmentation Parent Tetrahydro-1-benzoxepin [M+H]+ Alpha_Cleavage Alpha Cleavage (Radical Cation) Parent->Alpha_Cleavage Initiation Loss_Ethylene Loss of C2H4 (Ring Contraction) Alpha_Cleavage->Loss_Ethylene Rearrangement Ion_Chroman Chroman-like Cation [M-28]+ Loss_Ethylene->Ion_Chroman Stabilization

Caption: Characteristic ring contraction of saturated benzoxepins via ethylene extrusion.

Comparative Data: Characteristic Ions

The table below summarizes the relative abundance of fragments observed in ESI-MS/MS (Collision Energy 30 eV) for key derivatives.

Compound ClassPrecursor IonBase Peak (100%)Secondary IonMechanism Note
Doxepin (Drug) m/z 280m/z 107 m/z 235Dimethylamine loss followed by tropylium formation.[1][2]
Benzoxepin-5-one m/z 177m/z 149 m/z 121Loss of CO (-28 Da) is the primary driver.[1][2]
Tetrahydro-1-benzoxepin m/z 149m/z 121 m/z 91Loss of C

H

(-28 Da) mimics the ketone loss but differs in exact mass.[1][2]
Endosulfan Ether m/z 341m/z 69 m/z 241Highly chlorinated; fragmentation driven by Cl loss, not ring contraction.[1][2]

References

  • Yan, H., et al. (2011). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma.[2] National Institutes of Health (PMC).[2] [Link]

  • Kirchherr, H., & Kuhn-Velten, W. N. (2000). Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry.[1][2] PubMed.[2] [Link]

  • NIST Mass Spectrometry Data Center. Endosulfan Ether Mass Spectrum.[2] NIST WebBook.[2] [Link][1]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (General Heterocyclic Principles).[Link]

Sources

IR spectroscopy characteristic bands for 2,3,4,5-tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,5-Tetrahydro-1-benzoxepin (THBO) represents a critical structural scaffold in medicinal chemistry, distinct from its 6-membered homolog, Chromane (3,4-dihydro-2H-1-benzopyran). While both contain a benzene ring fused to a cyclic ether, the 7-membered oxepine ring in THBO introduces significant conformational flexibility ("floppiness") absent in the rigid chromane system.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of THBO against Chromane. It focuses on the vibrational shifts caused by ring size expansion (6


 7) and provides a validated experimental protocol for synthesizing and characterizing this scaffold.

Part 1: Structural Context & Comparative Analysis

The Ring Size Effect: 6 vs. 7

The primary spectroscopic differentiator between Chromane and THBO is the C-O-C ether stretch and the Ring Breathing modes.

  • Chromane (6-membered): Adopts a half-chair conformation. The ring is relatively rigid, leading to sharp, well-defined IR bands.

  • THBO (7-membered): Adopts multiple interconverting twist-chair/twist-boat conformations. This conformational mobility often results in:

    • Band Broadening: Particularly in the "fingerprint" region (1000–1300 cm⁻¹).

    • Frequency Shifts: The C-O-C bond angle expands, altering the force constant and shifting the asymmetric stretching frequency to a lower wavenumber compared to the strained 5-membered rings, but often overlapping with the 6-membered analogs, distinguishable by band shape and fingerprint pattern.

Vibrational Logic Diagram

The following diagram illustrates the causal link between structural features and spectral output.

G Scaffold This compound Feature1 7-Membered Ring (Oxepane) Scaffold->Feature1 Feature2 Fused Benzene Ring Scaffold->Feature2 Effect1 Conformational Mobility Feature1->Effect1 Effect2 Reduced Ring Strain Feature1->Effect2 Band3 CH₂ Scissoring (Distinct Multiplet) Feature1->Band3 Band2 Ar-H Out-of-Plane (750 cm⁻¹, Ortho) Feature2->Band2 Band1 C-O-C Stretch (Broadened, 1070-1120 cm⁻¹) Effect1->Band1 Broadening Effect2->Band1 Shift vs 5-mem

Figure 1: Causal relationship between the 7-membered ring structure and characteristic IR vibrational modes.

Part 2: Characteristic Bands & Data Comparison

The following table synthesizes experimental data ranges for THBO compared to Chromane. Note the diagnostic shift in the ether region.[1]

Table 1: Comparative IR Spectral Data
Region (cm⁻¹)Vibrational ModeTetrahydrobenzoxepin (7-Mem) Chromane (6-Mem) Differentiation Note
3000–3100 Ar-H Stretch (

)
3020–3060 (w)3010–3070 (w)Indistinguishable. Typical aromatic signature.[2][3][4]
2850–2950 Aliphatic C-H Stretch (

)
2910–2940 (m) 2920–2960 (m)THBO has an extra -CH₂- group, often increasing the intensity of the methylene symmetric stretch relative to the aromatic peaks.
1580–1610 Ar C=C Stretch1600, 1585 (m)1605, 1580 (m)Quadrant stretching of the benzene ring. Position is consistent across fused ethers.
1220–1260 Ar-O-C Asym. Stretch1235–1255 (s) 1230–1250 (s)Primary Diagnostic. Strongest band. The 7-membered ring often shifts this slightly higher due to angle expansion compared to unstrained acyclic ethers.
1050–1150 R-O-C Sym. Stretch1070–1120 (m-s) 1050–1080 (s)Key Differentiator. Chromane typically shows a sharp band ~1060. THBO shows a broader, complex band structure due to ring flexibility.
740–760 Ar-H Out-of-Plane (oop)750–760 (s)745–755 (s)Diagnostic for ortho-disubstitution . Crucial for confirming the benzene ring is 1,2-fused.

Technical Insight: In THBO, the "breathing" mode of the 7-membered ring couples with the C-O-C stretches, often creating a "shoulder" or doublet in the 1100 cm⁻¹ region that is absent in the cleaner spectrum of Chromane.

Part 3: Experimental Protocol (Synthesis & Analysis)

To ensure the validity of the spectral data, the compound must be synthesized with high purity. The following protocol utilizes a Cyclization of Hydroxy-Epoxide or Modified Intramolecular Williamson Etherification approach, which is robust and minimizes side products.

Workflow Diagram

Protocol Start Precursor: 4-(2-Hydroxyphenyl)butanol Step1 Activation: Tosylation or Mesylation (TsCl, Pyridine, 0°C) Start->Step1 Activation Step2 Cyclization: Base-Mediated Ring Closure (K₂CO₃, Acetone, Reflux) Step1->Step2 Intramolecular SN2 Step3 Purification: Flash Chromatography (Hexane/EtOAc 95:5) Step2->Step3 Isolation Analysis IR Analysis: Neat Oil (ATR-FTIR) ZnSe Crystal Step3->Analysis Characterization

Figure 2: Synthesis and isolation workflow for this compound.

Detailed Methodology
1. Synthesis (Intramolecular Cyclization)[5]
  • Precursor: Start with 4-(2-hydroxyphenyl)butanol . This ensures the correct carbon chain length (4 carbons + oxygen = 5 atoms + 2 aromatic carbons = 7-membered ring).

  • Reaction:

    • Dissolve 4-(2-hydroxyphenyl)butanol (10 mmol) in dry acetone (50 mL).

    • Add anhydrous Potassium Carbonate (

      
      , 20 mmol) and a catalytic amount of 18-crown-6 (to enhance nucleophilicity).
      
    • Add p-Toluenesulfonyl chloride (11 mmol) dropwise at 0°C, then reflux for 12–18 hours. Note: This performs an in-situ tosylation of the primary alcohol followed by immediate phenolic attack.

  • Work-up: Filter salts, concentrate the filtrate, and partition between diethyl ether and water. Wash organic layer with brine, dry over

    
    .
    
2. Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5). The ether is non-polar; the starting diol is polar. The product elutes early (

    
    ).
    
3. IR Acquisition Protocol
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Sampling Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why ATR? THBO is typically a viscous oil or low-melting solid. KBr pellets are prone to moisture absorption which obscures the 3000–3500 region.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (minimum) to reduce noise.

    • Background: Air (clean crystal).

  • Validation: Check for the absence of a broad O-H band at 3300–3400 cm⁻¹. Presence indicates unreacted precursor or moisture contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Authoritative source for general assignment of cyclic ether bands and ring-size effects).

  • Smolecule. (2024).[7] this compound-3-amine. Retrieved from (Source for structural data and derivative properties).

  • PubChem. (2025).[6] this compound-3-ol. Retrieved from (Source for physical properties and related spectral data).

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457.[8] Link (Reference for cyclization methodologies in related benz-fused systems).

  • Tosh, D. K., et al. (2017). Short Synthesis of 5-Substituted-2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines by Using a Modified Pictet-Spengler Reaction. Heterocycles, 94(6). Link (Provides validated protocols for constructing 7-membered fused rings).

Sources

Comparative Scaffolding: Benzoxepin vs. Benzoxepin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Planar vs. Twisted" Dichotomy

In the landscape of drug discovery, the choice between a Benzofuran and a Benzoxepin scaffold is rarely arbitrary; it is a decision dictated by the spatial requirements of the biological target.

This guide compares these two privileged oxygen-containing heterocycles. The Benzofuran (6,5-fused system) is a hallmark of planarity and aromaticity, ideal for DNA intercalation and kinase ATP-pocket insertion. In contrast, the Benzoxepin (6,7-fused system) introduces a critical non-planar "twist" and conformational flexibility, making it superior for targets requiring an induced fit, such as G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors (e.g., Estrogen Receptors).

Key Verdict:

  • Select Benzofuran for: Kinase inhibition, DNA binding, and antimicrobial applications where a flat, lipophilic wedge is required.

  • Select Benzoxepin for: Mimicking cis-stilbene geometries (e.g., tubulin inhibitors), GPCR ligands, and SERMs (Selective Estrogen Receptor Modulators) where conformational bulk and flexibility prevent metabolic flattening.

Structural & Physicochemical Divergence

The biological efficacy of these scaffolds stems directly from their geometric constraints.

Table 1: Physicochemical Comparison
FeatureBenzofuran ScaffoldBenzoxepin Scaffold
Ring System Fused Benzene + Furan (6,5)Fused Benzene + Oxepin (6,7)
Geometry Planar (Aromatic)Non-Planar (Puckered/Twisted)
Flexibility RigidFlexible (Ring inversion possible)
Electronic Character Electron-rich (High

-density)
Moderate (Oxygen lone pair influence)
Metabolic Liability High: Furan ring prone to CYP450 oxidation (epoxidation/ring opening).Moderate: 7-membered ring is less prone to oxidative opening than furan.
Primary Binding Mode

-

Stacking, Intercalation
Hydrophobic pocket filling, Induced fit
Mechanistic Insight: The "Twist" Factor
  • Benzofuran: The planarity allows it to slide between DNA base pairs (intercalation) or stack against phenylalanine residues in kinase hinge regions. However, this planarity can lead to poor solubility and "brick-dust" crystal lattices.

  • Benzoxepin: The 7-membered oxepin ring forces the fused benzene out of plane. This "twist" is biologically expensive to synthesize but invaluable for mimicking natural products like Combretastatin A-4 , where the cis-orientation is essential for activity but thermodynamically unstable in linear chains. The benzoxepin locks this active conformation.

Target Class Efficacy & Case Studies

A. Benzofuran: The Kinase & Antimicrobial Workhorse

Benzofuran derivatives (e.g., BNC105 , Amiodarone ) excel where the pharmacophore must act as a rigid anchor.

  • Mechanism: In tubulin inhibition, benzofurans often bind to the Colchicine site but rely on substituents (like trimethoxy benzene rings) to provide the necessary bulk.

  • Liability: The furan moiety is a known "structural alert" for bioactivation. CYP450 enzymes can oxidize the furan double bond to a reactive epoxide or cis-enedial, leading to hepatotoxicity (a known issue with high-dose benzofurans).

B. Benzoxepin: The Conformational Mimic

Benzoxepin derivatives (e.g., Rigidified Combretastatin Analogs , SERMs ) excel in "locking" unstable conformations.

  • Mechanism: In Estrogen Receptor (ER) modulation, benzoxepins mimic the triarylethylene core of Tamoxifen but restrict the rotation of the phenyl rings.[1] This restriction can significantly enhance binding affinity (

    
     in low nanomolar range) by reducing the entropic penalty upon binding.
    
  • Advantage: The 7-membered ring provides a metabolic shield, often resulting in better microsomal stability compared to the highly reactive furan ring.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for medicinal chemists when selecting between these scaffolds based on target topology.

SAR_Logic Start Target Identification Flat_Pocket Target: Flat/Narrow Pocket (e.g., DNA, Kinase Hinge) Start->Flat_Pocket High Planarity Req Large_Pocket Target: Large/Flexible Pocket (e.g., GPCR, Nuclear Receptor) Start->Large_Pocket 3D Complexity Req Benzofuran Select Scaffold: BENZOFURAN (Planar, Rigid) Flat_Pocket->Benzofuran Stacking Mechanism: u03c0-u03c0 Stacking / Intercalation Benzofuran->Stacking Liability Risk: CYP450 Bioactivation (Furan Epoxidation) Benzofuran->Liability Benzoxepin Select Scaffold: BENZOXEPIN (Twisted, Flexible) Large_Pocket->Benzoxepin InducedFit Mechanism: Conformational Lock / Induced Fit Benzoxepin->InducedFit Stability Benefit: Enhanced Metabolic Stability Benzoxepin->Stability

Figure 1: Strategic decision tree for scaffold selection based on target binding site topology.

Experimental Protocols

To objectively compare the efficacy of these scaffolds, specifically in the context of Antimitotic Activity (Tubulin Targeting) —a shared application for both—the following protocol is recommended.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay differentiates the "Stacker" (Benzofuran) from the "Twisted Mimic" (Benzoxepin) by measuring the kinetics of microtubule assembly.

Objective: Determine the


 of scaffold derivatives against the polymerization of purified tubulin.
Materials:
  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compounds (Benzofuran/Benzoxepin derivatives) dissolved in DMSO.

  • Positive Control: Colchicine (Depolymerizer) or Paclitaxel (Stabilizer).

  • 96-well plate (UV-transparent).

Workflow Steps:
  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (4°C) to prevent premature polymerization.

  • Dosing: Add 5

    
    L of test compound (at 10x final concentration) to pre-warmed (37°C) 96-well plate wells.
    
    • Note: Ensure final DMSO concentration is <1% to avoid solvent effects.

  • Initiation: Add 45

    
    L of the cold tubulin/GTP mixture to the wells.
    
  • Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Principle: Polymerized microtubules scatter light; absorbance increases with polymerization. Inhibitors will show a flattened curve.

  • Analysis: Calculate the Vmax (rate of polymerization) or the steady-state absorbance. The

    
     is the concentration inhibiting 50% of the maximum polymerization rate compared to the vehicle control.
    
Visualization of Experimental Workflow

Assay_Workflow Prep 1. Tubulin Prep (Ice, PEM Buffer + GTP) Dose 2. Compound Dosing (Benzoxepin vs Benzofuran) Prep->Dose Incubate 3. Initiation (37°C Shock) Dose->Incubate Read 4. Kinetic Read (OD340nm, 60 mins) Incubate->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Figure 2: Step-by-step workflow for the Tubulin Polymerization Inhibition Assay.

References

  • Barrett, I., et al. (2008). "Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators." Bioorganic & Medicinal Chemistry.

  • Flynn, B. L., et al. (2002). "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent." Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • Khan, M. K., et al. (2022). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Heterocyclic Chemistry.

  • Terasawa, K., et al. (2000). "Effects of anticancer drugs, metals and antioxidants on cytotoxic activity of benzothiepins/benzoxepins." Anticancer Research.[2][3]

Sources

Technical Guide: Distinguishing 2,3,4,5-Tetrahydro-1-Benzoxepin from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Seven-Membered Ring Challenge

In drug discovery, 2,3,4,5-tetrahydro-1-benzoxepin (THBO) serves as a critical privileged scaffold, particularly in the development of estrogen receptor modulators and anti-depressants. However, its synthesis and purification present a distinct thermodynamic challenge.

The formation of the seven-membered oxepine ring is often kinetically controlled, whereas the six-membered chroman (dihydro-2H-1-benzopyran) ring is thermodynamically favored. Consequently, "pure" THBO batches are frequently contaminated with ring-contracted isomers, specifically 2-methylchroman . These constitutional isomers share the exact molecular formula (


) and similar polarity, making them invisible to standard low-resolution LC-MS screening.

This guide outlines a definitive analytical strategy to distinguish THBO from its chroman impurities, ensuring data integrity in Structure-Activity Relationship (SAR) studies.

Structural Landscape & Isomerism

To distinguish the target from the impurity, one must understand the mechanism of impurity formation. The cyclization of 4-phenoxybutyl precursors often proceeds via a Friedel-Crafts alkylation or intramolecular etherification.

  • Target (THBO): Oxygen attached to a saturated 7-membered ring.

  • Primary Impurity (2-Methylchroman): A 6-membered ring with a methyl group at the C2 position. This occurs if the carbocation intermediate rearranges or if the cyclization attacks the internal carbon.

Visualization: The Kinetic vs. Thermodynamic Pathway

Isomerization Precursor 4-Phenoxybutyl Cation/Precursor Transition Cyclization Transition State Precursor->Transition THBO TARGET: 2,3,4,5-Tetrahydro- 1-benzoxepin (7-Ring, Kinetic) Transition->THBO Direct Cyclization (Endo-tet) Chroman IMPURITY: 2-Methylchroman (6-Ring, Thermodynamic) Transition->Chroman Rearrangement/ Internal Attack THBO->Chroman Acid-Catalyzed Contraction (Slow)

Figure 1: Synthetic divergence leading to the co-existence of THBO and its ring-contracted isomer.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively quantifying the ratio of THBO to 2-methylchroman without reference standards. The distinction relies on the proton count and coupling patterns of the aliphatic chain.

The Diagnostic Signals ( H NMR)
FeatureThis compound (Target)2-Methylchroman (Impurity)
Methyl Group Absent. No doublet signal in the high field.Present. Distinct doublet at

~1.3–1.4 ppm (

Hz).

-Protons (O-CH)
2H Multiplet/Triplet. The protons at C2 are a methylene group (

). Shift:

3.9–4.1 ppm.
1H Multiplet. The proton at C2 is a methine (

). Shift:

4.1–4.2 ppm.
Ring Methylene Count 4 Distinct

groups.
(C2, C3, C4, C5).
3 distinct

groups
(C3, C4) + Methyl.
Conformational Flexibility Broad signals may appear at room temp due to chair-twist boat interconversion.Sharp, well-resolved signals due to rigid half-chair conformation.
Experimental Protocol: Quantitative qNMR

Objective: Determine molar purity.

  • Sample Prep: Dissolve 10 mg of sample in 600

    
    L of 
    
    
    
    (neutralized with basic alumina to prevent acid-catalyzed isomerization in the tube).
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 
      
      
      
      10 seconds (essential for accurate integration).
    • Scans: 64.

  • Analysis:

    • Integrate the aromatic region (4H total for both).

    • Integrate the Methyl doublet region (

      
       1.3 ppm).
      
    • Calculation: If the methyl integral is

      
       (normalized to aromatic = 4), then 
      
      
      
      Impurity =
      
      
      .

Analytical Strategy 2: Mass Spectrometry (Fragmentation Fingerprinting)

While the molecular ion (


) is identical (

148), the fragmentation energy pathways differ significantly due to ring stability.
Fragmentation Logic[1]
  • THBO (7-ring): Tends to eject ethylene (

    
    )  to contract to a stable chroman-like radical cation or form a tropylium-type ion.
    
  • 2-Methylchroman (6-ring): Dominated by the loss of a methyl radical (

    
    )  to form a stabilized oxonium ion.
    
Comparative MS Table (EI - 70eV)
Fragment IonTHBO Intensity2-Methylchroman IntensityMechanistic Origin

148 (

)
StrongStrongMolecular Ion

133 (

)
Weak/NegligibleDominant (Base Peak) Loss of Methyl group (facile in chroman).

120 (

)
Significant WeakLoss of Ethylene (retro-Diels-Alder like).

Analytical Strategy 3: Chromatographic Separation (HPLC)[2][3]

Separating these isomers requires maximizing hydrophobic selectivity. The 2-methylchroman is slightly more compact and hydrophobic than the puckered benzoxepin.

Recommended Column Chemistry

Do not use standard C18 if resolution is poor. Use Phenyl-Hexyl or Biphenyl stationary phases. The


-

interactions with the benzene ring of the analyte amplify the subtle shape selectivity differences between the planar chroman and the twisted benzoxepin.
Validated HPLC Method Parameters
ParameterCondition
Column Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (

mm, 2.7

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 40% B to 60% B over 15 minutes (Isocratic hold often works best for isomers).
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic absorption)
Expected Elution THBO elutes earlier (more polar/exposed oxygen) than 2-Methylchroman.

Decision Matrix: The "Self-Validating" Workflow

Use this logic flow to certify a batch of this compound.

Workflow Start Crude Product (Batch Synthesis) GCMS Step 1: GC-MS Analysis (Check Fragmentation) Start->GCMS Decision1 Is Base Peak m/z 133? GCMS->Decision1 Fail REJECT: Major Chroman Impurity Decision1->Fail Yes (M-15 dominant) NMR Step 2: 1H NMR (CDCl3, d1=10s) Decision1->NMR No (M-28 present) Decision2 Doublet at 1.3 ppm? NMR->Decision2 Decision2->Fail Yes (>5%) Quant Calculate Molar % via Integration Decision2->Quant Trace (<5%) Pass RELEASE: Confirmed THBO Decision2->Pass No Quant->Pass

Figure 2: Analytical decision tree for batch release.

References

  • Bravo, P., et al. (1988).[1] "Electron Impact Mass Spectrometry of 3-Hydroxy-3,4,5,6-tetrahydro-2H-(1)benzoxocins. A Comparison with the Behaviour of Isomeric 2-Hydroxymethyl-2,3,4,5-tetrahydro(1)benzoxepins." ChemInform. [1]

  • Powell, N. A., et al. (2000). "Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives." ResearchGate.

  • SIELC Technologies. (2023). "Separation of 3-(Methylamino)-1-benzoxepin-5(2H)-one on Newcrom R1 HPLC column." SIELC Application Notes.

  • MicroSolv Technology Corp. (2025). "Isomers and Recommended HPLC Columns for Effective Separation." HPLC Primer.

  • Vazquez, G., et al. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines." The Journal of Organic Chemistry.

Sources

A Comparative Guide to the In Vitro Metabolic Stability Assessment of Tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of key in vitro methodologies for assessing the metabolic stability of tetrahydro-1-benzoxepin, a heterocyclic scaffold of interest in modern drug discovery.[1] The objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights required to design, execute, and interpret these critical early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies. We will move beyond simple protocol recitation to explore the causal relationships behind experimental design choices, ensuring a robust and logically sound approach to generating predictive data.

The Imperative of Metabolic Stability in Drug Discovery

The metabolic fate of a new chemical entity (NCE) is a primary determinant of its clinical success. A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[2] Early assessment of metabolic stability using in vitro systems is therefore a cornerstone of efficient drug discovery, allowing for the rapid triage of compounds with poor pharmacokinetic potential and guiding the structural optimization of promising leads.[3][4] For heterocyclic structures like tetrahydro-1-benzoxepin, which present multiple potential sites for enzymatic attack, a clear understanding of metabolic liability is particularly crucial.[5]

A Comparative Analysis of Primary In Vitro Test Systems

The liver is the body's principal site of drug metabolism.[6][7] Consequently, in vitro models derived from the liver are the most widely used tools for stability screening. The three most common systems—liver microsomes, S9 fractions, and hepatocytes—each offer a unique balance of biological complexity, experimental throughput, and cost. The choice of system is a critical decision that directly impacts the scope and applicability of the resulting data.

FeatureLiver MicrosomesLiver S9 FractionHepatocytes (Suspension/Plated)
Source Endoplasmic reticulum of hepatocytes[7]Supernatant of liver homogenate centrifuged at 9000g[8]Intact, whole liver cells[9]
Enzyme Complement Primarily Phase I (CYP, FMO) enzymes.[10][11] Can be adapted for some Phase II (e.g., UGTs with alamethicin).[7]Phase I (microsomal) and most Phase II (cytosolic) enzymes (e.g., SULTs, GSTs, AO, XO).[12][13]Full complement of Phase I and II enzymes, cofactors, and transporters within a cellular context.[6][9][14]
Cofactor Requirement Externally supplied (e.g., NADPH for CYP activity).[10][15]Externally supplied (e.g., NADPH, UDPGA, PAPS, GSH).[12][16]Endogenously present and regenerated.
Physiological Relevance Moderate. Excellent for CYP-mediated metabolism but lacks cytosolic enzymes and cellular context.[3]Good. More comprehensive than microsomes but lacks the compartmentalization of an intact cell.[13]High. Considered the "gold standard" as it most closely mimics the in vivo liver environment, including cell permeability.[9][14]
Throughput & Cost High throughput, relatively low cost, easy to store and use.[3][7]High throughput, moderate cost.[3]Lower throughput, higher cost, more complex handling (especially for plated formats).[3]
Best Suited For... High-throughput screening of CYP-mediated Phase I metabolism.[11]Screening for both Phase I and a broader range of Phase II metabolic pathways.[12][16]Definitive in vitro clearance determination, studying low-turnover compounds, and investigating transport-metabolism interplay.[6][17][18]
Expert Rationale: Selecting the Right System for Tetrahydro-1-benzoxepin

For an initial screen of a library of tetrahydro-1-benzoxepin analogs, liver microsomes are the logical starting point.[3][7] This cost-effective, high-throughput assay will rapidly identify compounds that are highly susceptible to Phase I (Cytochrome P450-mediated) oxidation, which is a common metabolic route for many xenobiotics.[7]

If initial microsomal data suggest high stability, or if there is a theoretical reason to suspect metabolism by cytosolic enzymes (Phase II conjugation), the S9 fraction is a prudent next step.[12][16] This system provides a more complete picture by incorporating both microsomal and cytosolic enzymes, offering a richer dataset without the significantly higher cost and complexity of hepatocytes.[13]

Finally, for late-stage lead compounds or for those exhibiting low clearance, hepatocytes are indispensable.[6][18] Their integrated metabolic machinery provides the most accurate in vitro estimation of intrinsic clearance (CLint), which is essential for predicting in vivo human hepatic clearance and dose.[9][19] For very stable compounds, plated hepatocytes can be used for extended incubation times (e.g., up to 24 or 48 hours) to obtain reliable clearance data.[17][18]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of tetrahydro-1-benzoxepin. It includes necessary controls to ensure the integrity of the experiment.

Materials & Reagents
  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Tetrahydro-1-benzoxepin (Test Compound, 10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil - high turnover, Imipramine - intermediate turnover)

  • Internal Standard (IS) in Acetonitrile (ACN) (e.g., a structurally similar, stable compound)

  • 96-well incubation and collection plates

  • LC-MS/MS system[20][21]

Experimental Workflow Diagram

G cluster_incubate Incubation (37°C) cluster_process Sample Processing prep_mics Prepare Microsome Working Solution (1 mg/mL in Buffer) pre_incubate Pre-incubate Microsomes + Compound for 5 min prep_mics->pre_incubate prep_nadph Prepare NADPH Working Solution prep_cpd Prepare Compound Working Solution (e.g., 2 µM in Buffer) prep_cpd->pre_incubate start_rxn Initiate Reaction: Add NADPH pre_incubate->start_rxn Warm to 37°C time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction: Add Cold ACN + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to Analysis Plate centrifuge->transfer analysis LC-MS/MS Analysis: Quantify Remaining Parent Compound transfer->analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place on ice.[22] Dilute the 20 mg/mL stock to a 2x working concentration (e.g., 1 mg/mL) with 0.1 M phosphate buffer.[15]

    • Prepare the 2x NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare 2x working solutions of the test compound (tetrahydro-1-benzoxepin) and positive controls to 2 µM in 0.1 M phosphate buffer.[11] The final DMSO concentration should be ≤ 0.1%.[12]

  • Incubation:

    • In a 96-well plate, add 50 µL of the 2x compound working solution to designated wells.

    • Add 50 µL of the 2x microsome working solution to all wells except the "minus cofactor" controls.

    • Negative Controls: Include wells with the test compound and microsomes but without the NADPH cofactor (add buffer instead) to assess non-enzymatic degradation.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[23]

    • Initiate the metabolic reaction by adding 100 µL of the 2x NADPH solution to all wells (final volume 200 µL, final protein concentration 0.5 mg/mL, final compound concentration 1 µM).[7][10] For the T=0 time point, the quenching solution should be added before the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.[9][11]

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.[24]

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[9][25]

Data Interpretation and Calculation

The primary output of a stability assay is the rate of disappearance of the parent compound over time. From this, two key parameters are derived: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit is min⁻¹.[15][24]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))

Comparative Performance Data (Illustrative)
CompoundIn Vitro Systemt½ (min)CLint (µL/min/mg protein)Classification
Verapamil (Control) HLM8.5163.1High Clearance
Imipramine (Control) HLM25.255.2Moderate Clearance
Tetrahydro-1-benzoxepin (Hypothetical) HLM> 60< 23.1Low Clearance
Tetrahydro-1-benzoxepin (Hypothetical) Human Hepatocytes11520.1 (µL/min/10⁶ cells)Low Clearance

Note: Data are for illustrative purposes to demonstrate typical outputs.

Anticipated Metabolic Pathways for Tetrahydro-1-benzoxepin

Based on the common metabolic transformations of heterocyclic compounds, several potential metabolic pathways can be anticipated for tetrahydro-1-benzoxepin.[4][5] Identifying these potential "hotspots" can guide the design of more stable analogs. The primary routes are likely to be mediated by CYP enzymes.[26]

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Conjugation parent Tetrahydro-1-benzoxepin m1 Aromatic Hydroxylation (on Benzene Ring) parent->m1 m2 Alicyclic Hydroxylation (on Oxepin Ring) parent->m2 m3 O-Dealkylation (if substituted) parent->m3 If applicable m4 Oxidative Ring Opening parent->m4 conj1 Glucuronidation (UGTs) (on hydroxylated metabolites) m1->conj1 conj2 Sulfation (SULTs) (on hydroxylated metabolites) m1->conj2 m2->conj1 m2->conj2

Caption: Potential metabolic pathways for tetrahydro-1-benzoxepin.

Following the initial stability screen, a metabolite identification study using high-resolution mass spectrometry (HRMS) can confirm which of these pathways are operative.[2][27] If a specific site of metabolism leads to high clearance, medicinal chemists can strategically block that position (e.g., with a fluorine atom) to enhance metabolic stability.[4]

Conclusion and Strategic Outlook

The in vitro assessment of metabolic stability is a non-negotiable step in the journey of a drug candidate from bench to bedside. A tiered, logical approach provides the most efficient path forward. Beginning with high-throughput microsomal assays allows for the rapid deselection of unstable compounds. Progressing to S9 fractions and ultimately to hepatocytes for the most promising candidates ensures that resources are focused effectively. By understanding the capabilities and limitations of each system and by designing robust, well-controlled experiments, researchers can generate high-quality, predictive data that de-risks drug development programs and accelerates the delivery of new therapeutics.

References

  • Merck Millipore. Metabolic Stability Assays.
  • MTTlab. S9 Stability Assay.
  • Cre
  • SciSpace. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
  • Wikipedia. S9 fraction.
  • SciSpace. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
  • Scientific insights. Using High-Resolution Mass Spectrometry and Software Aided Metabolite Assessment for Cytochrome P450 Reaction Phenotyping of Low Clearance Small Molecule Drugs.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Bienta. Cytochrome CYP450 Reaction Phenotyping.
  • WuXi AppTec DMPK. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How?
  • PubMed. Cytochrome P450 reaction-phenotyping: an industrial perspective.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Mercell. metabolic stability in liver microsomes.
  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Thermo Fisher Scientific.
  • MedChemComm (RSC Publishing). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects.
  • Bienta.
  • Protocols.io.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Ovid. Bioanalytical method for in vitro metabolism... : Bioanalysis.
  • Domainex.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • ResearchGate. Summary of advantages and disadvantages of in vitro and in vivo metabolism models identified as trends for identification of NPS screening targets: CYP, cytochrome P450.
  • Biotrial.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • ResearchGate.
  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Creative Bioarray. In vitro Metabolic Stability.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Bioanalysis Zone. LC-MS.
  • ResearchGate. In vitro metabolic stability assays for the selected compounds.
  • Discovery Life Sciences.
  • PubMed. 1-[Ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins.
  • PubMed.
  • Taylor & Francis Online. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance.
  • ResearchGate. (PDF) ChemInform Abstract: Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes.
  • PubMed.
  • PubMed. Tetrahydro-2-benzoxepins: a novel family of hypotensives.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,3,4,5-Tetrahydro-1-benzoxepin

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 6165-55-5 | Synonyms: Homochroman, 2,3,4,5-Tetrahydrobenzo[b]oxepine

Part 1: Executive Summary & Immediate Action

Status: Operational Hazard Classification: Warning (Treat as Irritant/Harmful)

This guide defines the standard operating procedures (SOP) for the safe containment, handling, and disposal of 2,3,4,5-Tetrahydro-1-benzoxepin. As a cyclic ether homolog of chroman, this compound requires specific management as Non-Halogenated Organic Waste .

🚨 Emergency Response Card
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control immediately.
Small Spill (<50 mL) Absorb with vermiculite or sand. Place in a sealed waste container.
Fire Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do NOT use water jet.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must first understand its stability and reactivity. This compound is a bicyclic ether.[3]

Physicochemical Properties[3][4][5][6][7][8][9][10]
  • Molecular Formula: C₁₀H₁₂O

  • Molecular Weight: 148.20 g/mol

  • Physical State: Liquid (Oil) at room temperature.

  • Boiling Point: Predicted >200°C (Based on Chroman homolog bp ~214°C).

  • Flash Point: Predicted >93°C (Combustible Liquid Class IIIB).

  • Solubility: Immiscible with water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).

Hazard Assessment (GHS Classification)

Based on structural homologs (benzoxepin derivatives) and conservative safety protocols:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][4]

Part 3: Pre-Disposal Segregation & Handling

Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and must be processed via high-temperature incineration.

Waste Stream Segregation

Segregate this compound into the Non-Halogenated Organic Solvent waste stream.

  • Compatible With: Acetone, Methanol, Ethanol, Toluene, Hexane.

  • Incompatible With: Strong Oxidizers (Peroxides, Nitrates), Strong Acids.

Labeling Requirements

All waste containers must be labeled immediately upon addition of waste.

  • Label Content: "Hazardous Waste - Organic Solvents (Non-Halogenated)"

  • Constituents: Explicitly list "this compound" and approximate concentration.

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Flammable (if mixed with solvents).

Part 4: Disposal Methodologies

Protocol A: Small-Scale Lab Disposal (<100 mL)

Use this protocol for residual amounts remaining in glassware or expired synthesis aliquots.

  • Dissolution: Dissolve the material in a combustible solvent (e.g., Acetone or Ethanol) to ensure fluidity.

  • Transfer: Pour the solution into the designated Non-Halogenated Organic Waste carboy (HDPE or Glass).

  • Rinsing: Triple rinse the original container with acetone; add rinsate to the waste carboy.

  • Final Disposal: Hand over the carboy to your facility's EHS (Environmental Health & Safety) department for incineration.

    • Incineration Standard: Must be burned in a chemical incinerator equipped with an afterburner and scrubber.

Protocol B: Spill Cleanup & Decontamination

Use this protocol for benchtop spills.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >50mL or in a hood?) Start->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Large/Unsafe PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Small/Manageable Contain Contain Spill: Use Sand/Vermiculite Berm PPE->Contain Absorb Absorb: Cover liquid with absorbent pads Contain->Absorb Collect Collect: Scoop into sealable bag/jar Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 1: Decision logic for spill response operations.

Part 5: Waste Segregation Logic

Correct segregation prevents dangerous chemical reactions in waste drums.

WasteSegregation Compound This compound HalogenCheck Contains Halogens? (F, Cl, Br, I) Compound->HalogenCheck HeavyMetalCheck Contains Heavy Metals? (As, Ba, Cd, Cr, etc.) HalogenCheck->HeavyMetalCheck No StreamA Stream A: Halogenated Waste (DO NOT USE) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (CORRECT STREAM) HeavyMetalCheck->StreamB No StreamC Stream C: Aqueous Waste (DO NOT USE) HeavyMetalCheck->StreamC Yes

Figure 2: Waste stream segregation decision tree for benzoxepin derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22552, 2,3,4,5-Tetrahydro-1-benzoxepine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.